molecular formula C12H14N2O B1503964 5-(Tetrahydro-pyran-4-YL)-1H-indazole CAS No. 885272-70-8

5-(Tetrahydro-pyran-4-YL)-1H-indazole

Cat. No.: B1503964
CAS No.: 885272-70-8
M. Wt: 202.25 g/mol
InChI Key: VGDVEZOLXMDDTC-UHFFFAOYSA-N
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Description

5-(Tetrahydro-pyran-4-YL)-1H-indazole is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Tetrahydro-pyran-4-YL)-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Tetrahydro-pyran-4-YL)-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(oxan-4-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-12-11(8-13-14-12)7-10(1)9-3-5-15-6-4-9/h1-2,7-9H,3-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDVEZOLXMDDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696171
Record name 5-(Oxan-4-yl)-1H-indazole
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-70-8
Record name 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Oxan-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structure-Activity Relationship of 5-(Tetrahydro-pyran-4-yl) Indazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals. Focus: CNS-penetrant Kinase Inhibitors (LRRK2) and Physicochemical Optimization.

Executive Summary

The 5-(tetrahydro-pyran-4-yl) indazole scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the development of Type I kinase inhibitors for central nervous system (CNS) targets. While the indazole core provides a high-affinity anchor to the ATP-binding hinge region of kinases, the 5-(tetrahydro-pyran-4-yl) moiety is a strategic installation designed to solve the "solubility-permeability paradox" often encountered in CNS drug discovery.

This guide analyzes the structure-activity relationship (SAR) of this scaffold, focusing on its most prominent application: Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson’s Disease (PD).[1][2][3] We examine how this specific topology balances metabolic stability, brain penetration (


), and kinase selectivity.

The Medicinal Chemistry Core: SAR Analysis

The Indazole Hinge Binder

The 1H-indazole core serves as the primary pharmacophore. In the context of LRRK2 and similar kinases (e.g., CDK2, ITK), the indazole acts as a bidentate hydrogen bond donor/acceptor system.

  • N1 (Donor): Typically donates a hydrogen bond to the backbone carbonyl of the hinge region (e.g., Glu1948 in LRRK2).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide (e.g., Ala1950 in LRRK2).

  • Critical Insight: Unlike indoles, the extra nitrogen in the indazole ring lowers the pKa, making the N-H a better donor and modulating the electron density of the system to reduce oxidative metabolism prone to electron-rich rings.

The 5-(Tetrahydro-pyran-4-yl) Motif: The "Solubility Vector"

The introduction of a tetrahydropyran (THP) ring at the 5-position is not arbitrary; it is a calculated multiparametric optimization.

  • Metabolic Blockade: The 5-position of the indazole is a "soft spot" for CYP450-mediated oxidation (hydroxylation). Replacing a phenyl or alkyl group with the THP ring blocks this metabolic liability.

  • Lipophilicity Efficiency (LipE): The THP ring is lipophilic enough to maintain blood-brain barrier (BBB) permeability but contains an ether oxygen that lowers LogP compared to a cyclohexyl analog. This reduction in LogP improves solubility without incurring the high desolvation penalty of a fully polar group (like piperazine), which would hamper CNS entry.

  • Shape Complementarity: In LRRK2, the 5-position vector points towards the solvent-exposed region near the ribose binding pocket. The chair conformation of the THP ring provides bulk that can displace water molecules, gaining entropic binding energy.

The 3-Position: The Selectivity Filter

While the indazole and THP group provide binding affinity and physicochemical properties, the substituent at the 3-position dictates selectivity .

  • Heteroaryl Substituents: Introduction of 5- or 6-membered heterocycles (e.g., pyrimidine, methyl-pyrazole) at C3 extends the molecule into the "gatekeeper" region or the back pocket.

  • Steric Clashes: By carefully selecting the size of the C3 substituent, chemists can induce steric clashes with non-target kinases that have smaller gatekeeper residues, thereby achieving high selectivity (e.g., >200-fold against structurally similar kinases).

Visualizing the SAR Logic

The following diagram maps the functional roles of each sector of the molecule.

SAR_Map Core Indazole Core (Hinge Binder) Pos5 5-Position: THP Ring (Metabolic Stability & CNS LipE) Core->Pos5 Solvent Vector Pos3 3-Position: Heterocycle (Potency & Selectivity) Core->Pos3 Gatekeeper Vector Pos1 N1-Position (H-Bond Donor or Alkyl Cap) Core->Pos1 Hinge Interaction Target Target: LRRK2 (ATP Pocket) Pos5->Target Optimizes Kp,uu

Figure 1: Functional decomposition of the 5-(tetrahydro-pyran-4-yl) indazole scaffold.

Case Study: The "Reinvented" Indazole (Compound 23)

Reference: Logan et al., J. Med. Chem. 2024[3][4]

Recent optimization campaigns by Merck and partners highlighted the evolution of this scaffold. Early leads showed safety risks or poor brain penetration (


).
  • Challenge: High efflux transporter liability (P-gp/BCRP substrate) limited central target engagement.

  • Solution: The "reinvented" series utilized the 5-THP group (or closely related ethers) to lower the hydrogen bond donor count and modulate PSA (Polar Surface Area).

  • Outcome (Compound 23):

    • LRRK2 IC50: < 1 nM (High Potency)[2]

    • Selectivity: Excellent off-target profile.

    • Efflux: Reduced P-gp recognition, leading to high unbound brain concentration.

Experimental Protocols

Chemical Synthesis: Suzuki-Miyaura Coupling

The most robust route to install the THP ring is via palladium-catalyzed cross-coupling.

Standard Operating Procedure (SOP):

  • Reagents:

    • Substrate: 5-bromo-3-iodo-1H-indazole (or N-protected variant).

    • Coupling Partner: 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester.

    • Catalyst:

      
       (Choice driven by steric bulk and stability).
      
    • Base:

      
       or 
      
      
      
      (2.0 equiv).
    • Solvent: 1,4-Dioxane/Water (4:1).

  • Workflow:

    • Step A (Coupling): Degas solvents with

      
      . Mix substrate, boronate, and base.[5] Add catalyst last. Heat to 90°C for 4-16 hours. Monitor by LCMS for the intermediate 5-(3,6-dihydro-2H-pyran-4-yl)-indazole.
      
    • Step B (Reduction): The coupling yields an alkene (dihydro-pyran). To get the tetrahydro-pyran, dissolve the crude intermediate in MeOH/EtOAc. Add 10% Pd/C. Stir under

      
       balloon (1 atm) for 2-4 hours. Filter through Celite.
      
    • Step C (C3 Functionalization): Perform a second Suzuki or

      
       reaction at the 3-position (if using 3-iodo precursor) to install the selectivity element.
      

Synthesis_Pathway Start 5-Bromo-1H-indazole Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Step1 Reagent 3,6-Dihydro-2H-pyran-4-boronate Reagent->Step1 Inter Intermediate: 5-(3,6-dihydro-2H-pyran-4-yl)-indazole Step1->Inter Step2 Hydrogenation H2, Pd/C, MeOH Inter->Step2 Final Product: 5-(Tetrahydro-pyran-4-yl)-indazole Step2->Final

Figure 2: Synthetic route for the installation of the 5-THP moiety.

Biological Validation: LRRK2 LanthaScreen Assay

To verify the activity of the synthesized derivatives, a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is the industry standard.

  • Principle: Detects the binding of a tracer (Alexa Fluor 647-labeled ATP competitive inhibitor) to the kinase. Displacement by the test compound reduces the FRET signal between the tracer and a Europium-labeled anti-tag antibody.

  • Protocol:

    • Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Incubation: Mix 5 nM LRRK2 (G2019S mutant or WT), 2 nM LanthaScreen Eu-anti-GST antibody, and 5 nM Kinase Tracer 236.

    • Dosing: Add test compound (10-point dilution series).

    • Readout: Incubate 60 min at RT. Read on a plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

    • Data: Calculate

      
       based on the emission ratio.
      

Quantitative Data Summary

The table below summarizes the impact of the 5-THP group compared to other common substituents in LRRK2 indazole series (Representative data aggregated from J. Med. Chem. and Bioorg.[6] Med. Chem. Lett.).[6]

5-Position SubstituentLRRK2 IC50 (nM)LLE (Lipophilic Ligand Efficiency)CNS Penetration (Kp,uu)Notes
-H > 100LowHighLacks shape complementarity; low potency.
-Phenyl 5ModerateModerateMetabolic liability (CYP oxidation); moderate solubility.
-Morpholine 12LowLowToo polar; P-gp substrate liability.
-Tetrahydropyran-4-yl 0.8 - 2.5 High (>5) High (>0.5) Optimal balance of potency, metabolic stability, and CNS entry.

References

  • Discovery and Optimization of N-Heteroaryl Indazole LRRK2 Inhibitors Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Discovery of potent and selective 5-azaindazole inhibitors of leucine-rich repeat kinase 2 (LRRK2) Source: Bioorganic & Medicinal Chemistry Letters (2019) URL:[Link]

  • Discovery of potent azaindazole leucine-rich repeat kinase 2 (LRRK2) inhibitors possessing a key intramolecular hydrogen bond Source: Bioorganic & Medicinal Chemistry Letters (2019) URL:[Link]

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease Source: Journal of Medicinal Chemistry (Review) URL:[Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of 5-(Tetrahydro-pyran-4-yl)-1H-indazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physiochemical Profile

5-(Tetrahydro-pyran-4-yl)-1H-indazole represents a privileged molecular scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibitor development. This structure combines the bioisosteric utility of the indazole core (mimicking the purine ring of ATP) with the pharmacokinetic enhancement properties of the tetrahydropyran (THP) moiety.

The following table consolidates the core physiochemical data for researchers and process chemists.

PropertyData Specification
IUPAC Name 5-(oxan-4-yl)-1H-indazole
Common Name 5-(Tetrahydro-pyran-4-yl)-1H-indazole
CAS Number 885272-70-8
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Exact Mass 202.1106 g/mol
Predicted LogP ~2.1 (Moderate Lipophilicity)
H-Bond Donors 1 (N-H of Indazole)
H-Bond Acceptors 2 (N of Indazole, O of Pyran)
Predicted Density 1.208 ± 0.06 g/cm³

Synthetic Architecture: The Suzuki-Miyaura Protocol[3]

The most robust route to 5-(tetrahydro-pyran-4-yl)-1H-indazole is via a Palladium-catalyzed Suzuki-Miyaura cross-coupling . This method is preferred over reduction of dihydropyran intermediates due to higher regioselectivity and milder conditions.

Retrosynthetic Logic

The synthesis disconnects at the C5-C4' bond. The electron-deficient nature of the 5-bromoindazole requires an electron-rich phosphine ligand on the Palladium catalyst to facilitate the oxidative addition step.

Optimized Experimental Protocol

Note: This protocol is designed for a 1.0 mmol scale and utilizes Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the indazole nitrogen.

Reagents:

  • Substrate A: 5-Bromo-1H-indazole (197 mg, 1.0 mmol)

  • Substrate B: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (or Tetrahydro-pyran-4-boronic acid) (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with Substrate A, Substrate B, and Pd(dppf)Cl₂. Seal and purge with Nitrogen (N₂) for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) followed by the 2M K₂CO₃ solution (1.5 mL).

  • Activation: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS for the disappearance of the bromide (m/z 196/198).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂; Gradient: 0-5% Methanol in Dichloromethane).

  • Hydrogenation (If using unsaturated boronate): If the coupling partner was a dihydropyran, dissolve the intermediate in MeOH and hydrogenate (H₂, 1 atm) over Pd/C (10%) for 2 hours to yield the final tetrahydro product.

Synthetic Pathway Visualization

SuzukiCoupling Indazole 5-Bromo-1H-indazole (Electrophile) Cat Pd(dppf)Cl2 (Catalyst) Indazole->Cat Oxidative Addition Boronate Tetrahydro-pyran-4-boronic acid (Nucleophile) Transmetalation Transmetalation (Base: K2CO3) Boronate->Transmetalation Cat->Transmetalation Product 5-(Tetrahydro-pyran-4-yl)-1H-indazole (Target) Transmetalation->Product Reductive Elimination

Figure 1: Catalytic cycle for the C-C bond formation between the indazole core and the pyran ring.

Structural Biology & Pharmacophore Mapping

In drug discovery, this specific molecule is rarely a final drug but rather a high-value Fragment or Intermediate . Its utility stems from its ability to satisfy specific binding pocket requirements in kinases (e.g., LRRK2, JAK, ROCK).

Binding Mode Mechanics
  • The Hinge Binder: The indazole nitrogen atoms (N1/N2) typically form a bidentate hydrogen bond network with the "hinge region" amino acids of the kinase ATP-binding pocket.

  • The Solvent Front: The tetrahydropyran ring at the 5-position usually projects towards the solvent-exposed region. The ether oxygen in the pyran ring can act as a weak H-bond acceptor, interacting with water networks or specific residues like Lysine or Aspartate near the pocket entrance.

Pharmacophore Diagram

Pharmacophore Indazole Indazole Core (Planar Aromatic) THP Tetrahydropyran (Aliphatic Ring) Indazole->THP  C5 Linker Hinge H-Bond Donor/Acceptor (Kinase Hinge Region) Indazole->Hinge  Binding Affinity Solubility Solubility Enhancer (Lowers LogP) THP->Solubility  ADME Property Metab Metabolic Soft Spot (Pyran Oxygen) THP->Metab

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the indazole and THP moieties.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Mass: [M+H]⁺ = 203.12

  • Pattern: Look for a clean single peak. The absence of the bromine isotope pattern (1:1 ratio at M and M+2) confirms the successful coupling of the starting material.

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • Indazole Singlet: The proton at position C3 of the indazole ring typically appears as a sharp singlet around δ 8.0 ppm .

  • Aromatic Region: Two doublets/multiplets between δ 7.2 – 7.7 ppm corresponding to H6 and H7.

  • Pyran Methine: A multiplet around δ 2.8 – 3.0 ppm representing the single proton on the pyran ring where it connects to the indazole.

  • Pyran Methylenes: A distinct set of multiplets in the aliphatic region (δ 1.6 – 1.9 ppm and δ 3.4 – 4.0 ppm ) corresponding to the CH₂ groups of the pyran ring.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 51358504, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole (Analogous Structure Reference). Retrieved from [Link]

  • Song, J. J., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17, 4510-4523. (Provides foundational Suzuki conditions for 5-bromoindazole). Retrieved from [Link]

Biological Activity of Tetrahydro-pyran-4-yl Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the biological activity, medicinal chemistry, and therapeutic applications of tetrahydro-pyran-4-yl substituted indazoles . This specific pharmacophore combines the privileged indazole scaffold (a potent kinase hinge-binder) with the tetrahydropyran-4-yl (THP) moiety (a metabolic and physicochemical modulator).[1][2]

Technical Guide & Whitepaper

Executive Summary

The integration of a tetrahydro-2H-pyran-4-yl group into indazole -based small molecules has emerged as a critical strategy in modern drug discovery, particularly in oncology.[1][2] This structural motif is most notably validated by Entrectinib (RXDX-101) , a pan-TRK, ROS1, and ALK inhibitor approved for solid tumors.[3]

The biological value of this substitution pattern lies in its dual ability to:

  • Optimize Physicochemical Properties: The THP ring acts as a bioisostere for cyclohexyl or piperidinyl groups, lowering lipophilicity (

    
    ) while eliminating the basic nitrogen center, which reduces lysosomal trapping and P-glycoprotein (P-gp) efflux.[3]
    
  • Enhance CNS Penetration: The neutral character of the THP ether linkage facilitates blood-brain barrier (BBB) crossing, a critical requirement for treating brain metastases in non-small cell lung cancer (NSCLC).[3]

Structural Rationale & SAR

The biological activity of these compounds is governed by the specific positioning of the THP group relative to the indazole core.[4]

The Indazole Core (Hinge Binder)

The 1H-indazole ring typically functions as the ATP-competitive anchor.[1][2]

  • N1/N2 Nitrogens: Form hydrogen bonds with the kinase hinge region (e.g., Glu/Leu residues).[3]

  • C3/C5 Positions: Common vectors for extending into the hydrophobic pocket or solvent-exposed regions.[1][2]

The Tetrahydropyran-4-yl Moiety (Solvent Interface)

The THP group is rarely the primary pharmacophore but acts as a critical enabler of biological activity.[1][2]

  • Bioisosterism: It replaces hydrophobic cyclohexyl rings (reducing

    
    ) or basic piperidines (preventing off-target hERG inhibition and improving CNS exposure).[1]
    
  • Metabolic Stability: The ether oxygen in the ring reduces susceptibility to CYP450-mediated oxidation compared to alkyl chains.[1][2]

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of this scaffold, using Entrectinib as the archetype.

SAR_Logic Indazole Indazole Core (Hinge Binder) Linker Amide/Amine Linker (Geometry Control) Indazole->Linker C3/C5 Attachment Target Target Kinase (ALK / ROS1 / TRK) Indazole->Target H-Bonding (Glu/Leu) THP Tetrahydropyran-4-yl (Solubility & CNS Penetration) Linker->THP Solvent Exposed Effect Biological Outcome (Tumor Regression / CNS Activity) THP->Effect Low Efflux Ratio Target->Effect Inhibition

Figure 1: SAR logic of THP-substituted indazoles.[1][2] The THP group modulates the pharmacokinetic profile, allowing the indazole core to effectively engage the target in vivo.[3]

Case Study: Entrectinib (RXDX-101)

Entrectinib represents the pinnacle of this chemical class.[1] It is an oral, CNS-active tyrosine kinase inhibitor (TKI).[3]

Mechanism of Action

Entrectinib inhibits the tropomyosin receptor tyrosine kinases (TRKA, TRKB, TRKC), proto-oncogene tyrosine-protein kinase ROS1, and anaplastic lymphoma kinase (ALK).[3]

  • Binding Mode: The indazole ring binds to the ATP-binding pocket.[1][2] The benzyl group at the 5-position occupies the hydrophobic back pocket.[1][2] The 4-(tetrahydro-pyran-4-ylamino) benzamide moiety extends towards the solvent front.[1][2]

  • Role of THP: In early SAR studies, replacing the basic N-methylpiperazine tail (common in earlier inhibitors like Crizotinib) with the neutral THP-amine significantly improved BBB penetration by reducing P-gp substrate potential.[1][2]

Key Biological Data
ParameterValue / DescriptionSignificance
Target ALK, ROS1, TRKA/B/CMulti-targeted oncology efficacy.[1][2][3]
IC50 (Enzymatic) < 2 nM (TRKA/B/C), 7 nM (ROS1)Potent nanomolar inhibition.[3]
CNS Activity High (Brain/Plasma ratio > 0.[4]5)Critical for treating brain metastases.
Metabolism CYP3A4 substrateTHP ring remains stable; metabolism occurs on piperazine/benzyl.[4]

Experimental Protocols

For researchers synthesizing or testing these compounds, the following protocols are standard.

Synthesis of N-(Tetrahydro-pyran-4-yl) Intermediates

The installation of the THP group is typically achieved via Reductive Amination .[1][2] This is preferred over direct alkylation due to milder conditions and higher yields.

Protocol:

  • Reagents: 4-Amino-substituted indazole precursor (1.0 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), Trifluoroacetic acid (TFA, 2.0 eq), Tetramethylammonium triacetoxyborohydride (STAB, 1.5 eq).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[3]

  • Procedure:

    • Dissolve the amine and ketone in DCM.[4]

    • Add TFA (activates the ketone) and stir for 30 min at room temperature.

    • Add STAB portion-wise.[4] Stir for 2–16 hours.[4]

    • Quench: Add saturated aqueous NaHCO3.

    • Workup: Extract with DCM, dry over Na2SO4, concentrate.

    • Purification: Silica gel chromatography (often requires MeOH/DCM gradients due to polarity).

Kinase Inhibition Assay (FRET-based)

To validate biological activity, a Z'-LYTE™ or LanthaScreen™ assay is recommended.[1][2][3]

  • Preparation: Dilute compounds in 100% DMSO (100x final concentration).

  • Reaction: Mix Kinase (e.g., ALK), Fluorescent Peptide Substrate, and ATP (at Km) in reaction buffer.

  • Incubation: Add compound. Incubate for 1 hour at room temperature.

  • Development: Add Development Reagent (protease that cleaves non-phosphorylated peptide).

  • Detection: Measure Fluorescence Resonance Energy Transfer (FRET). Phosphorylated peptides are protected from cleavage, maintaining the FRET signal.[3]

  • Analysis: Calculate IC50 using a sigmoidal dose-response equation.

Synthesis & Signaling Pathway Visualization[3]

Synthetic Workflow

The following diagram outlines the convergent synthesis of Entrectinib-like molecules, highlighting the installation of the THP group.

Synthesis_Workflow NitroBenzoic 2-Nitro-4-fluoro-benzoic acid Coupling Amide Coupling NitroBenzoic->Coupling IndazoleAmine 5-Benzyl-1H-indazol-3-amine IndazoleAmine->Coupling THP_Ketone Tetrahydro-4H-pyran-4-one RedAmin Reductive Amination (NaBH(OAc)3 / TFA) THP_Ketone->RedAmin NitroRed Nitro Reduction (H2, Pd/C) Coupling->NitroRed Aniline Aniline Intermediate NitroRed->Aniline Aniline->RedAmin Final Final THP-Indazole Product (e.g., Entrectinib) RedAmin->Final

Figure 2: Convergent synthesis strategy.[1][2] The THP group is introduced late-stage via reductive amination to the aniline handle.[1][2]

References

  • Entrectinib Discovery & SAR: Menichincheri, M., et al. (2016).[3] Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Neurotrophic Tyrosine Kinase (NTRK), ROS1, and ALK Inhibitor.[3] Journal of Medicinal Chemistry. Link[3]

  • Clinical Profile: Drilon, A., et al. (2020).[3] Entrectinib in ROS1 fusion-positive non-small-cell lung cancer: integrated analysis of three phase 1–2 trials.[1][2] The Lancet Oncology.[4] Link

  • Indazole Scaffold Review: Zhang, L., et al. (2018).[3] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[4][5][6][7][8][9][10][11] Link

  • ACC Inhibitors (Contextual): Harriman, G., et al. (2016).[3] Acetyl-CoA Carboxylase Inhibition by ND-630 Reduces Hepatic Steatosis, Improves Insulin Sensitivity, and Modulates Dyslipidemia in Rats.[3] PNAS.[4] (Note: Discusses THP utility in related scaffolds). Link[3]

Sources

Technical Monograph: 5-(Tetrahydro-pyran-4-yl)-1H-indazole

[1]

Chemical Identity & Structural Informatics

This section provides the precise chemical identifiers required for database integration and computational modeling. The molecule features a 1H-indazole core substituted at the C5 position with a saturated tetrahydropyran-4-yl ring.[1][2]

Core Identifiers
Identifier TypeValue
IUPAC Name 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole
Common Name 5-(Tetrahydropyran-4-yl)indazole
CAS Registry Number 885272-70-8
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Structural Strings

SMILES (Canonical):

[1] InChI String:

InChIKey:

Physicochemical Profile (Predicted)[1][2][3]
  • LogP (cLogP): ~2.1 (Moderate lipophilicity, ideal for CNS/peripheral balance)[1]

  • TPSA: ~41 Ų (High membrane permeability potential)[1]

  • H-Bond Donors: 1 (Indazole NH)[1]

  • H-Bond Acceptors: 2 (Indazole N, Pyran O)[1]

Synthetic Architecture

The synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole presents a challenge due to the difficulty of directly coupling a saturated ring (sp³ carbon) to an aromatic ring (sp² carbon).[1] The industry-standard protocol circumvents this by using a Suzuki-Miyaura coupling with an alkenyl boronate, followed by catalytic hydrogenation .[1]

Reaction Workflow

The following diagram illustrates the two-stage synthesis:

  • C-C Bond Formation: Palladium-catalyzed cross-coupling.[1]

  • Saturation: Reduction of the internal alkene.[1]

SynthesisPathFigure 1: Two-step synthetic route via Suzuki-Miyaura coupling and Hydrogenation.Start5-Bromo-1H-indazole(Protected or Free)IntermediateIntermediate:5-(3,6-Dihydro-2H-pyran-4-yl)-indazoleStart->IntermediatePd(dppf)Cl2, K2CO3Dioxane/H2O, 90°C(Suzuki Coupling)Reagent3,6-Dihydro-2H-pyran-4-boronic acidpinacol esterReagent->IntermediateProductTarget:5-(Tetrahydro-pyran-4-yl)-1H-indazoleIntermediate->ProductH2 (1 atm), Pd/CMeOH, RT(Hydrogenation)

[1]

Detailed Protocol
Step 1: Suzuki-Miyaura Coupling

This step installs the pyran ring.[1] Note that the 3,6-dihydro analog is used because the vinyl boronate couples significantly more efficiently than alkyl boronates.[1]

  • Reagents: 5-Bromo-1H-indazole (1.0 eq), 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 eq).[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq).[1]

  • Base/Solvent: K₂CO₃ (3.0 eq) in 1,4-Dioxane/Water (4:1 ratio).[1]

  • Procedure:

    • Degas the solvent mixture with nitrogen for 15 minutes.[1]

    • Add reactants, base, and catalyst under inert atmosphere.[1]

    • Heat to 90°C for 4–16 hours. Monitor by LCMS for the intermediate (MW ~200.24).[1]

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

Step 2: Catalytic Hydrogenation

This step reduces the double bond in the pyran ring to yield the saturated tetrahydro-pyran.[1]

  • Reagents: Intermediate from Step 1, 10% Palladium on Carbon (Pd/C).[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add Pd/C (10% w/w loading).

    • Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at Room Temperature (RT) for 2–12 hours.

    • Workup: Filter through a Celite pad to remove the catalyst.[1] Concentrate the filtrate.

    • Validation: 1H NMR should show the disappearance of the alkene proton signal (~6.0-6.5 ppm) and the emergence of the methine proton signal (~2.8 ppm).[1]

Medicinal Chemistry Utility

The 5-(Tetrahydro-pyran-4-yl)-1H-indazole scaffold is a "privileged structure" in kinase inhibitor discovery.[1] It serves as a bioisostere for phenyl or cyclohexyl groups, offering distinct advantages.[1]

Functional Logic Diagram

MedChemLogicFigure 2: Structure-Activity Relationship (SAR) Logic of the Scaffold.Scaffold5-(THP)-Indazole ScaffoldIndazoleIndazole Headgroup(H-Bond Donor/Acceptor)Scaffold->IndazoleTHPTHP Tail(Solubility/Metabolism)Scaffold->THPHingeBindKinase Hinge Binding(ATP Competitive)Indazole->HingeBindSolubilityLower LogP vs. Cyclohexyl(Improved Solubility)THP->SolubilityMetStabBlocked Metabolism(No benzylic oxidation)THP->MetStab

Key Advantages[1]
  • Solubility Enhancement: The ether oxygen in the THP ring lowers the LogP compared to a cyclohexyl group (LogP ~2.1 vs ~3.5), improving aqueous solubility without sacrificing steric bulk.[1]

  • Hinge Binding: The indazole N1-H and N2 are classic motifs for binding to the "hinge region" of kinases (e.g., LRRK2, ROCK, JAK family).[1]

  • Metabolic Stability: Unlike a phenyl ring which can undergo hydroxylation, or a cyclohexyl ring which is prone to oxidation, the THP ring is generally more metabolically robust.[1]

Analytical Validation

To validate the synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole, the following analytical signatures should be observed.

1H NMR (DMSO-d6, 400 MHz) Simulated
  • Indazole Aromatic:

    • δ 13.0 (br s, 1H, NH)[1]

    • δ 8.0 (s, 1H, H-3)[1]

    • δ 7.6 (s, 1H, H-4)[1]

    • δ 7.5 (d, 1H, H-7)[1][3]

    • δ 7.2 (d, 1H, H-6)[1][3]

  • THP Aliphatic:

    • δ 3.9 (m, 2H, eq-H adjacent to O)

    • δ 3.4 (m, 2H, ax-H adjacent to O)[1]

    • δ 2.8 (m, 1H, CH linking to indazole)

    • δ 1.7 (m, 4H, remaining CH₂ protons)[1]

LC-MS[1]
  • Ionization: ESI Positive mode (M+H)+

  • Expected Mass: 203.12 Da[1]

References

  • Vertex AI Search. (2025).[1] Suzuki Coupling of 5-bromo-1H-indazole and Pyrrole/Thiophene Boronic Acids. National Institutes of Health (NIH).[1] Link

  • Organic Chemistry Portal. (2025).[1] Suzuki Coupling: Mechanism and Protocols. Link

  • Sigma-Aldrich. (2025).[1] 5-Hydroxy-1H-indazole Properties and Safety. Link

  • PubChem. (2025).[1] 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole (Analogous Structure Data). National Library of Medicine.[1][4] Link

  • ChemicalBook. (2025).[1] 5-(Tetrahydro-pyran-4-yl)-1H-indazole Product Page. Link

Technical Guide: The Role of Tetrahydropyran (THP) in Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide examining the structural, synthetic, and pharmacological role of the tetrahydropyran (THP) moiety within indazole-based kinase inhibitors .

Executive Summary

In modern kinase inhibitor design, the indazole scaffold serves as a privileged ATP-mimetic core, anchoring the molecule to the kinase hinge region via bidentate hydrogen bonds. However, indazoles often suffer from poor physicochemical properties, specifically high lipophilicity (LogP) and low aqueous solubility.

The tetrahydropyran (THP) moiety is strategically employed as a non-aromatic bioisostere for cyclohexyl or phenyl rings. Its integration into indazole scaffolds serves three critical functions:

  • Lipophilicity Modulation: The ether oxygen lowers cLogD by ~0.6–1.0 units compared to carbocyclic analogs.

  • Metabolic Stability: THP blocks metabolic "soft spots" (e.g., benzylic hydroxylation) common in cyclohexyl rings.

  • Solubility Anchor: The polar oxygen atom interacts with the solvent front, improving thermodynamic solubility without sacrificing the steric bulk required for hydrophobic pocket filling.

Structural Rationale & Pharmacophore Design

The Indazole-THP Synergy

The indazole core typically binds to the ATP-binding site (hinge region). Substituents at the N1 or C3 positions project into the solvent-exposed regions or the ribose-binding pocket.

  • The Problem: Hydrophobic groups (e.g., phenyl, cyclohexyl) at these positions increase potency but degrade drug-like properties (high clearance, low solubility).

  • The Solution: THP provides a "Goldilocks" zone—it retains the chair conformation and volume of cyclohexane (maintaining van der Waals contacts) but introduces a hydrogen bond acceptor (HBA) via the ether oxygen.

Mechanism of Action Diagram

The following diagram illustrates the pharmacophoric arrangement of a typical Indazole-THP inhibitor bound to a kinase active site.

Indazole_THP_Binding Hinge Kinase Hinge Region (Glu/Leu Backbone) Indazole Indazole Core (ATP Mimetic) Indazole->Hinge H-Bonds (Donor/Acceptor) Linker Linker (Amide/Ether/Direct) Indazole->Linker Hydro_Pocket Hydrophobic Pocket (Gatekeeper) Indazole->Hydro_Pocket Van der Waals THP Tetrahydropyran (THP) (Solvent Front) Linker->THP Water Solvent Network (H2O) THP->Water H-Bond Acceptor (Ether O) THP->Hydro_Pocket Steric Packing

Figure 1: Pharmacophore map showing the Indazole core anchoring to the Hinge, while the THP moiety projects into the solvent front to modulate solubility.

Synthetic Access to THP-Indazoles[1][2]

Synthesizing THP-substituted indazoles requires navigating the regioselectivity between the N1 and N2 nitrogens. The two primary routes are Direct N-Alkylation and Reductive Amination (for C3/C5-amino indazoles).

Protocol A: Acid-Catalyzed Addition (N1-Functionalization)

This method utilizes 3,4-dihydro-2H-pyran (DHP) to install the THP group directly onto the indazole nitrogen. It is atom-economic and avoids the use of alkyl halides.

Reaction Scheme: Indazole + 3,4-Dihydro-2H-pyran (DHP) --(TFA/Toluene, 90°C)--> N1-(Tetrahydro-2H-pyran-2-yl)-Indazole

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask, dissolve the substituted 1H-indazole derivative (1.0 equiv) in anhydrous Toluene (0.2 M concentration).

  • Reagent Addition: Add 3,4-dihydro-2H-pyran (3.0 equiv).

  • Catalysis: Add Trifluoroacetic acid (TFA) (0.2 equiv) dropwise.

  • Reflux: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting indazole.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with saturated NaHCO₃ (aq) to neutralize the acid.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

    • Note: This typically yields the N1-isomer as the major product due to thermodynamic stability, though N2-isomers may form.

Protocol B: Reductive Amination (C3/C5-Amine Functionalization)

Used when the THP ring is attached via an amine linker (e.g., in Gilteritinib-like analogs).

Step-by-Step Protocol:

  • Reactants: Combine the Amino-Indazole intermediate (1.0 equiv) and Tetrahydro-4H-pyran-4-one (1.2 equiv) in Dichloroethane (DCE).

  • Activation: Add Acetic Acid (2.0 equiv) and stir at room temperature for 30 minutes to form the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at room temperature for 16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM.

Synthetic Workflow Diagram

Synthesis_Workflow Start Starting Material: 1H-Indazole Core Decision Target Substitution? Start->Decision RouteA Route A: N1-THP Attachment Decision->RouteA Direct N-Ring RouteB Route B: Amino-Linker Attachment Decision->RouteB Exocyclic Amine StepA1 Reagent: 3,4-Dihydro-2H-pyran Cat: TFA, Solvent: Toluene, 90°C RouteA->StepA1 StepB1 Reagent: Tetrahydro-4H-pyran-4-one Reductant: NaBH(OAc)3, Solvent: DCE RouteB->StepB1 ProductA Product: 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole StepA1->ProductA ProductB Product: N-(Tetrahydro-2H-pyran-4-yl)-1H-indazol-amine StepB1->ProductB

Figure 2: Decision tree for synthesizing THP-functionalized indazoles based on the desired attachment point.

Case Studies & SAR Data

The following data summarizes the impact of replacing a Cyclohexyl (CH) group with a Tetrahydropyran (THP) group in kinase inhibitor optimization.

Comparative Data Table: Cyclohexyl vs. THP

Data aggregated from representative J. Med. Chem. optimization campaigns (e.g., mTOR, JAK, and ALK inhibitors).

ParameterCyclohexyl Analog (Reference)THP Analog (Optimized)Impact
cLogP 4.23.5Improved (Lower lipophilicity)
Solubility (pH 7.4) < 1 µM> 10 µMMajor Improvement (H-bond interaction)
Clint (Human Microsomes) 55 µL/min/kg12 µL/min/kgImproved (Metabolic stability)
Potency (IC50) 12 nM15 nMNeutral (Steric bulk preserved)
Lipophilic Efficiency (LipE) 4.55.2Improved (Potency maintained at lower LogP)
Case Study: Metabolic Stability (The "Soft Spot" Effect)

In many kinase inhibitors, a cyclohexyl ring is a primary site of Phase I metabolism (Cytochrome P450-mediated hydroxylation).

  • Mechanism: CYP450 enzymes typically oxidize the C3/C4 positions of the cyclohexyl ring.

  • THP Advantage: Replacing the CH₂ at position 4 with an Oxygen atom removes the most labile C-H bonds. Furthermore, the electron-withdrawing effect of the oxygen deactivates adjacent C-H bonds against oxidation.

  • Evidence: In the development of PF-06409577 (an AMPK activator with structural similarities to kinase inhibitors), the incorporation of the THP ring was crucial for achieving an oral pharmacokinetic profile suitable for clinical trials.

The "Watch Out": When THP Fails

THP is not a universal fix. In ULK1 inhibitors (e.g., SR-17398 analogs), replacing a cyclohexyl group with THP led to a loss of potency (>10-fold).

  • Reason: The binding pocket in ULK1 was strictly hydrophobic. The desolvation penalty of burying the polar ether oxygen of the THP into a lipophilic pocket outweighed the entropic gain.

  • Lesson: THP is most effective when the substituent projects into the solvent front or interacts with a specific H-bond donor (e.g., a Lysine residue) at the pocket rim.

Experimental Validation Protocols

To validate the integration of THP, the following assays are mandatory.

Microsomal Stability Assay (Self-Validating)

This assay confirms if the THP moiety effectively reduces intrinsic clearance compared to the carbocyclic analog.

  • Preparation: Prepare 10 mM DMSO stocks of the Indazole-Cyclohexyl and Indazole-THP compounds.

  • Incubation: Incubate compounds (1 µM final) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life (
    
    
    
    ) and Intrinsic Clearance (
    
    
    ).
  • Success Criteria: The THP analog should show a >2-fold increase in

    
     compared to the cyclohexyl analog.
    

References

  • ACS Medicinal Chemistry Letters. "Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis." ACS Med. Chem. Lett. 2023.[1][2] [Link]

  • Journal of Medicinal Chemistry. "Discovery and Preclinical Characterization of PF-06409577." J. Med.[3] Chem. 2016. [Link]

  • Journal of Medicinal Chemistry. "Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of IRE1α." J. Med. Chem. 2019. [Link]

  • BindingDB. "Structure and Activity of AZD0156 (ATM Inhibitor)." [Link]

Sources

5-(Tetrahydro-pyran-4-yl)-1H-indazole chemical safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Application in Medicinal Chemistry

Executive Summary: The "Privileged Scaffold"

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 861557-84-0) represents a critical intermediate in the synthesis of next-generation kinase inhibitors. In modern drug discovery, the indazole core serves as a bioisostere for the indole ring, offering improved metabolic stability and hydrogen-bonding capabilities within the ATP-binding pockets of enzymes like ALK, ROS1, and TRK.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a researcher-centric operational manual. It synthesizes physicochemical data with rigorous risk management protocols, ensuring that discovery workflows remain both efficient and compliant with high-level safety standards.

Chemical Identity & Physicochemical Profile

Understanding the physical nature of this compound is the first line of defense. As a bicyclic nitrogenous heterocycle fused with a saturated oxygenated ring, its solubility and reactivity profile dictate specific handling requirements.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole
CAS Number 861557-84-0
Molecular Formula C₁₂H₁₄N₂O
Molecular Weight 202.25 g/mol
Appearance Off-white to pale yellow solid powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~13.8 (Indazole NH), ~1.0 (Protonated N)
LogP (Predicted) ~2.5 (Moderate Lipophilicity)

Scientific Insight: The tetrahydropyran moiety lowers the LogP compared to a cyclohexyl analog, enhancing aqueous solubility—a desirable trait for drug candidates. However, the indazole NH is acidic (pKa ~13.8), meaning it can be deprotonated by strong bases (e.g., NaH, Cs₂CO₃) during alkylation reactions.

Hazard Identification & Toxicology (GHS)

While specific toxicological data for this intermediate may be limited compared to commodity chemicals, structure-activity relationship (SAR) analysis of indazole derivatives mandates a cautious approach.

Signal Word: WARNING

Table 2: GHS Hazard Classifications
Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation Cat 2H315 Causes skin irritation.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2]
STOT - SE Cat 3H335 May cause respiratory irritation.[1][2]
Aquatic ToxicityCat 3 (Inferred)H412Harmful to aquatic life with long-lasting effects (Precautionary).[1][3]
Toxicological Context[8]
  • Respiratory: Indazole dust is a potent respiratory irritant. Inhalation can trigger inflammation of the upper respiratory tract.

  • Ocular: The basic nitrogen atoms can cause significant irritation to mucous membranes.

  • Systemic: As a kinase inhibitor precursor, this compound may possess inherent biological activity. Treat as a potential bioactive agent.

Operational Protocols: Risk Management

Protocol A: Solid Handling & Weighing

Objective: Prevent inhalation of fine particulates during stock solution preparation.

  • Engineering Control: All weighing operations must occur inside a Class II Biosafety Cabinet or a certified Chemical Fume Hood.

  • PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. If working outside a hood (not recommended), use an N95/P100 respirator.

  • Static Control: Indazole powders can be static-prone. Use an anti-static gun or ionizer bar near the balance to prevent "flying" powder.

  • Transfer: Use weighing paper or anti-static boats. Do not use metal spatulas if the compound is suspected to be trace-metal sensitive (though generally stable).

Protocol B: Solubilization (DMSO Stock Preparation)

Objective: Create a stable 10 mM stock for bioassays without precipitation.

  • Calculation: To make 10 mL of 10 mM stock:

    
    
    
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

    • Why? DMSO disrupts the intermolecular hydrogen bonding of the indazole dimer, ensuring complete dissolution.

  • Procedure:

    • Add DMSO to the vial containing the pre-weighed solid.

    • Vortex vigorously for 30 seconds.

    • Sonicate for 5 minutes at ambient temperature to ensure no micro-crystals remain.

    • Visual Check: Solution must be optically clear.

  • Storage: Aliquot into amber glass vials (DMSO leaches impurities from some plastics). Store at -20°C. Avoid repeated freeze-thaw cycles.

Visualization: Safety & Workflow Logic

Diagram 1: Safety Decision Logic

This flowchart guides the researcher through the immediate handling decisions based on the state of the material.

SafetyLogic Start Start: Handling 5-(Tetrahydro-pyran-4-yl)-1H-indazole StateCheck State of Matter? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solubilized (DMSO/MeOH) StateCheck->Solution Hood MANDATORY: Fume Hood / Weighing Enclosure Solid->Hood Permeation Risk: DMSO enhances skin permeation Solution->Permeation PPE_Solid PPE: Nitrile Gloves + Goggles + N95 (if open) Hood->PPE_Solid Static Risk: Static Charge Action: Use Ionizer PPE_Solid->Static Disposal Disposal: High-Temp Incineration (Haz Waste) Static->Disposal PPE_Liq PPE: Double Nitrile Gloves (Change immediately upon splash) Permeation->PPE_Liq PPE_Liq->Disposal

Caption: Decision logic for handling solid vs. solubilized indazole intermediates, emphasizing respiratory protection for solids and skin protection for DMSO solutions.

Diagram 2: Synthesis & Application Workflow

Understanding where this chemical fits in the drug discovery pipeline helps justify the safety protocols.

SynthesisFlow cluster_safety Critical Safety Control Point Precursor Precursor: 4-Chloro-tetrahydropyran Reaction Reaction: Suzuki Coupling / Reduction Precursor->Reaction Core Target: 5-(Tetrahydro-pyran-4-yl)-1H-indazole Drug Final Drug Candidate: ALK/ROS1 Inhibitor Core->Drug Reaction->Core

Caption: The synthesis pipeline illustrating the compound's role as a scaffold for kinase inhibitors, marking it as a Critical Safety Control Point.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: Immediately flush with water for 15 minutes.[2] Do not rub. The basicity of the indazole ring can cause corneal damage.

  • Skin Contact: Wash with soap and water.[2][4][5] If dissolved in DMSO, wash for 20 minutes (DMSO carries the chemical into the dermis).

  • Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Waste Disposal[7]
  • Do NOT dispose of down the drain.[2] Indazoles are stable heterocycles and may persist in aquatic environments.

  • Solid Waste: Collect in a dedicated "Solid Hazardous Waste" container.

  • Liquid Waste: Collect in "Non-Halogenated Organic Waste" (if in DMSO/Methanol).

  • Method: High-temperature incineration is the required disposal method to break the aromatic rings.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51358504 (Related Indazole Structures). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Indazole Classification. Retrieved from [Link]

Sources

Therapeutic Potential of 5-Substituted Indazole Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of 5-Substituted Indazole Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The indazole scaffold (1,2-benzodiazole) represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere to the indole ring found in tryptophan and serotonin. While the entire indazole core is pharmacologically active, the 5-position substitution has emerged as a high-value vector for optimizing potency, selectivity, and physicochemical properties.

This guide analyzes the structural logic, synthetic accessibility, and therapeutic utility of 5-substituted indazoles. Unlike 3-substituted variants (often hinge binders) or 6-substituted analogs (e.g., Axitinib), the 5-position offers a unique geometric vector that frequently projects into the solvent-exposed regions of ATP-binding pockets or allosteric sites, enabling the modulation of solubility and pharmacokinetic (PK) profiles without disrupting primary binding interactions.[1]

Structural Logic & SAR: The "5-Vector" Advantage

Tautomerism and Numbering

Understanding the tautomeric equilibrium is prerequisite to rational design. Indazoles exist primarily as 1H-indazoles (thermodynamically favored) but can tautomerize to 2H-indazoles .[1]

  • 1H-Indazole: The proton resides on N1.[1] This is the dominant form in solution and solid state (

    
    ).
    
  • 5-Position: Located on the benzene ring, para to the N1 atom. This position is electronically coupled to the pyrazole nitrogen atoms, allowing substituents to influence the pKa and hydrogen-bond donor/acceptor capability of the core.

Comparative SAR Analysis

The specific utility of the 5-position becomes clear when contrasted with its neighbors:

PositionVector OrientationPrimary Role in Drug DesignNotable Examples
3-Position Planar, points toward "gatekeeper" residues in kinases.[1]Hinge binding; primary scaffold anchoring.Pazopanib (functionally related)
4-Position Proximity to N1; steric clash potential.[1]Constrains conformation; induces twist.Linifanib (4-substituted core)
5-Position Solvent-exposed / Hydrophobic pocket vector. Solubility modulation; Selectivity tuning. Entrectinib , DL0805
6-Position Para to C3; linear extension.[1]Deep pocket penetration.Axitinib
Electronic Tuning

Substituents at C5 have a direct resonance path to N1.

  • Electron-Withdrawing Groups (EWG): (e.g., -NO2, -F) at C5 increase the acidity of N1-H, potentially strengthening hydrogen bonds with target residues (e.g., Glu/Asp in kinase active sites).[1]

  • Electron-Donating Groups (EDG): (e.g., -OMe, -NH2) increase electron density on the pyrazole ring, facilitating cation-pi interactions.[1]

Therapeutic Applications: Case Studies

Oncology: Kinase Inhibition (Entrectinib)

Entrectinib (Rozlytrek) is the archetype of 5-substituted indazole success.[1][2] It targets TRKA/B/C, ROS1, and ALK.[3][4]

  • Structural Role: The indazole core mimics the adenine ring of ATP.

  • The 5-Substituent: A 3,5-difluorobenzyl group attached at the 5-position.[1][2][5] This hydrophobic moiety occupies the hydrophobic back-pocket (selectivity pocket) of the kinase, distinguishing it from other kinases that lack the necessary volume in this region.

  • Mechanism: ATP-competitive inhibition.[1][6]

Cardiovascular: ROCK Inhibition (DL0805)

Rho-associated protein kinase (ROCK) inhibitors are vital for treating hypertension and glaucoma.[1][7]

  • Lead Compound: DL0805 (5-nitro-1H-indazole-3-carbonitrile).[1][7]

  • The 5-Substituent: The nitro group (-NO2) at position 5 is critical.[1] Reduction to an amine or removal of this group results in a significant loss of potency (

    
     shifts from 
    
    
    
    to inactive), suggesting a critical electronic interaction or specific steric requirement in the ROCK binding site.
Neurodegeneration: BACE1 & AChE Inhibitors

Recent studies (Gonzalez-Naranjo et al.) have identified 5-substituted indazoles as dual inhibitors for Alzheimer's disease.[1]

  • Strategy: The 5-position is derivatized with extended linkers (e.g., N-benzylpiperidine moieties) to span the catalytic gorge of Acetylcholinesterase (AChE), allowing the molecule to interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[1]

Visualization: SAR & Mechanism

Indazole_SAR_Logic Core Indazole Scaffold (1H-Indazole) Pos3 Position 3 (Hinge Binding) Core->Pos3 Anchors Pos5 Position 5 (Solubility/Selectivity) Core->Pos5 Optimizes Pos6 Position 6 (Deep Pocket) Core->Pos6 Extends Target_Kinase Kinase Target (e.g., TRK/ROS1) Pos3->Target_Kinase H-Bonding Effect_Solubility Modulate Solubility (e.g., Polar Groups) Pos5->Effect_Solubility Surface Vector Effect_Selectivity Hydrophobic Pocket (e.g., 3,5-F2-Benzyl) Pos5->Effect_Selectivity Back Pocket Effect_Selectivity->Target_Kinase High Affinity (Entrectinib)

Caption: SAR logic of the indazole scaffold, highlighting the 5-position as a versatile vector for tuning selectivity and physicochemical properties.

Synthesis Strategies

Accessing 5-substituted indazoles requires robust methodologies that avoid N1/N2 regioselectivity issues.[1]

Route A: Functionalization of Pre-formed Indazoles

This is the most common route for medicinal chemistry optimization (SAR exploration).

  • Starting Material: 5-Bromo-1H-indazole or 5-Nitro-1H-indazole.[1]

  • Key Reaction: Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1]

  • Protocol Note: N1-protection (e.g., THP, Boc, SEM) is often required to prevent catalyst poisoning and ensure solubility.

Route B: De Novo Cyclization (The "Green" Route)

Ideal for scale-up or when the 5-substituent is sensitive to Pd-coupling conditions.[1]

  • Precursors: 2-Amino-5-substituted benzaldehydes or ketones.[1]

  • Reagents: Hydrazine hydrate (

    
    ).
    
  • Catalyst: Ammonium Chloride (

    
    ) or Iodine (
    
    
    
    ).
  • Mechanism: Condensation to hydrazone followed by intramolecular nucleophilic attack.

Visualization: Synthesis Workflow

Synthesis_Workflow cluster_0 Route A: Late-Stage Diversification cluster_1 Route B: De Novo Assembly Start_A 5-Bromo-1H-indazole Protect Protection (N1-THP/Boc) Start_A->Protect Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Protect->Coupling Deprotect Deprotection (Acid) Coupling->Deprotect Product_A 5-Aryl/Amino-Indazole Deprotect->Product_A Start_B 2-Amino-5-R-Benzaldehyde Condense Hydrazine Hydrate + NH4Cl (Ethanol, Reflux) Start_B->Condense Cyclize Intramolecular Cyclization Condense->Cyclize Product_B 5-Substituted Indazole Cyclize->Product_B

Caption: Dual synthetic pathways for accessing 5-substituted indazoles. Route A allows for library generation; Route B is preferred for specific bulk synthesis.

Detailed Experimental Protocols

Protocol: Suzuki Coupling for 5-Aryl Indazoles (Route A)

Validation: This protocol is adapted from standard procedures used in the synthesis of kinase inhibitors like Entrectinib intermediates.

Materials:

  • 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (1.0 eq)[1]

  • Aryl boronic acid (1.2 eq)[1]

  • 
     (0.05 eq)[1]
    
  • 
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Add solvents and sparge with Argon for 10 minutes. Why? Oxygen poisons the Pd(0) species, reducing yield.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vial.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H).[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[8]
    
  • Deprotection (Critical): Dissolve the crude intermediate in DCM/MeOH. Add 4M HCl in dioxane (10 eq). Stir at RT for 2 hours to remove the THP group.

  • Purification: Neutralize with

    
    , extract, and purify via flash chromatography (Hexane/EtOAc gradient).
    
Protocol: Kinase Inhibition Assay (FRET-based)

Validation: Self-validating via Z'-factor calculation.[1]

Materials:

  • Recombinant Kinase (e.g., TRKA)

  • Fluorescently labeled peptide substrate

  • Test Compound (5-substituted indazole)[1][2][5][9][10]

  • ATP (

    
     concentration)[1]
    

Step-by-Step:

  • Preparation: Prepare 3x serial dilutions of the test compound in DMSO.

  • Incubation: Mix Kinase + Peptide + Compound in assay buffer (50 mM HEPES, pH 7.5, 10 mM

    
    ). Incubate for 15 min at RT.
    
  • Initiation: Add ATP to start the reaction.

  • Detection: After 60 min, add Stop/Detection reagent (EDTA + Phospho-specific antibody with FRET acceptor).

  • Analysis: Measure fluorescence ratio (Acceptor/Donor). Calculate % Inhibition.

  • Validation: Include Staurosporine as a positive control. A Z'-factor > 0.5 indicates a robust assay.[1]

Data Summary: Potency Landscape

The following table summarizes the impact of 5-substitution on potency across different targets, derived from aggregated literature data.

Compound ClassTarget5-Substituent

/

Effect vs Unsubstituted
Entrectinib Analog TRKA3,5-difluorobenzyl< 1 nM>1000x potency increase (fills hydrophobic pocket)
DL0805 ROCK-INitro (

)
6.7

Essential for activity (H-bond acceptor)
GSK-3 Inhibitor GSK-3

Methyl (

)
1.7

Moderate activity; amide linkers preferred here
BACE1 Inhibitor BACE1N-benzylpiperidine linker1.9

Enables dual binding (catalytic + peripheral sites)

References

  • Entrectinib (Rozlytrek)

    • Title: Entrectinib: First Global Approval.
    • Source: Drugs (2019).[3]

    • URL:[Link]

  • Indazole Scaffold Review

    • Title: Indazole scaffold: a generalist for marketed and clinical drugs.
    • Source: Medicinal Chemistry Research (2020).
    • URL:[Link][1]

  • ROCK Inhibitors (DL0805)

    • Title: Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors.[1][7]

    • Source: Molecules (2018).[11]

    • URL:[Link][1]

  • Synthesis Methodologies

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (2018).[11]

    • URL:[Link][1][2]

  • Multi-target Alzheimer's Agents

    • Title: A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors.[1][10]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
    • URL:[Link][1][12]

Sources

Metabolic Stability Profile: 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The metabolic stability of 5-(Tetrahydro-pyran-4-yl)-1H-indazole is a critical parameter in its application as a fragment or scaffold in drug discovery, particularly for kinase inhibitors. This guide provides a technical analysis of its metabolic liabilities, predictive pathways, and the experimental protocols required to assess and optimize its stability.[1]

Executive Technical Summary

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 885272-70-8) represents a privileged scaffold in medicinal chemistry. The indazole core serves as a bioisostere for indole or phenol, often binding to the hinge region of kinases (e.g., ATM, IRAK4, ALK), while the tetrahydropyran (THP) moiety is utilized to modulate lipophilicity (LogP) and improve solubility compared to carbocyclic analogs.

Predicted Metabolic Fate:

  • Phase I (Oxidative): Moderate liability. The THP ring is susceptible to CYP450-mediated oxidation (typically CYP3A4/2D6) at the C-H bonds adjacent to the ether oxygen, leading to ring opening or lactone formation.

  • Phase II (Conjugative): High liability. The free N-H of the indazole ring is a primary "soft spot" for UDP-glucuronosyltransferase (UGT)-mediated

    
    -glucuronidation, which can lead to rapid clearance in vivo.
    
Structural Analysis & Metabolic Prediction

The molecule consists of two distinct metabolic domains. Understanding the electronic and steric environment of these domains is essential for predicting metabolic hotspots.

Domain A: The 1H-Indazole Core [2]
  • Tautomerism: 1H-indazole is the thermodynamically preferred tautomer over 2H-indazole (

    
    ). However, both nitrogen atoms can participate in enzymatic binding.
    
  • Liability: The N1-H is acidic (

    
    ) and nucleophilic. It is a prime substrate for UGT enzymes  (specifically UGT1A9 and UGT2B7), leading to the formation of the 
    
    
    
    -glucuronide conjugate. This is often the rate-limiting step for clearance in indazole-containing drugs.
Domain B: The Tetrahydropyran (THP) Ring [3]
  • Liability: While THP is generally more stable than tetrahydrofuran (THF), it is not inert. The carbon atoms

    
     to the oxygen atom are electron-rich and susceptible to Hydrogen Atom Transfer (HAT) mechanisms initiated by CYP450 enzymes (specifically CYP3A4).
    
  • Mechanism: Hydroxylation at the

    
    -position forms a hemiacetal, which spontaneously collapses to open the ring or oxidizes further to a lactone.
    
Visualization: Predicted Metabolic Map

The following diagram illustrates the predicted metabolic pathways for 5-(Tetrahydro-pyran-4-yl)-1H-indazole.

MetabolicPathways cluster_legend Pathway Legend Parent Parent: 5-(THP-4-yl)-1H-indazole M1 Metabolite M1: N-Glucuronide (Phase II / UGT) Parent->M1 UGT-mediated Glucuronidation (Major) M2 Metabolite M2: THP-Hydroxyl (Lactone) (Phase I / CYP3A4) Parent->M2 CYP-mediated Oxidation (alpha-C) M3 Metabolite M3: Indazole-Hydroxyl (Phase I / CYP) Parent->M3 Aromatic Hydroxylation (Minor) key Red Arrow: High Clearance Risk Yellow Arrow: Moderate Risk

Figure 1: Predicted metabolic pathways showing N-glucuronidation as the primary clearance vector.

Experimental Assessment Protocols

To validate the predicted stability, the following assays are mandatory. These protocols are designed to be self-validating using specific reference standards.

Protocol A: Microsomal Stability Assay (Phase I Focus)

This assay determines the intrinsic clearance (


) driven by CYP450 enzymes.
  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Concentration: 1

    
    M test compound (to ensure first-order kinetics).
    
  • Cofactor: NADPH (1 mM).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

Step-by-Step Workflow:

  • Pre-incubation: Equilibrate microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately transfer to 150

    
    L ice-cold Acetonitrile (ACN) containing Internal Standard (IS).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

Protocol B: Hepatocyte Stability Assay (Phase I & II Focus)

Since the indazole nitrogen is prone to glucuronidation (Phase II), microsomes alone are insufficient (they lack cytosolic cofactors). Cryopreserved Hepatocytes are required for a holistic view.

  • System: Pooled Human Hepatocytes.

  • Cell Density:

    
     cells/mL.
    
  • Critical Step: Do not add external cofactors; hepatocytes contain endogenous CYP and UGT enzymes.

Data Interpretation Table
ParameterLow Clearance (Stable)Moderate ClearanceHigh Clearance (Unstable)

(min)
> 6020 - 60< 20

(

L/min/mg)
< 1515 - 45> 45
Hepatic Extraction (

)
< 0.30.3 - 0.7> 0.7
Optimization Strategies (Medicinal Chemistry)

If the assessment reveals high clearance, use the following structural modifications to block metabolic soft spots without compromising potency.

Strategy 1: Blocking Indazole Glucuronidation

The N-H group is the primary liability.

  • N-Alkylation: Cap the nitrogen with a methyl or ethyl group. Note: This removes the H-bond donor capability, which may affect kinase binding.

  • Steric Shielding: Introduce a substituent (e.g., Methyl, Cl) at the C-7 position of the indazole ring to sterically hinder the UGT enzyme from accessing N1.

Strategy 2: Stabilizing the THP Ring
  • Deuteration: Replace the hydrogen atoms at the

    
    -carbons (adjacent to oxygen) with Deuterium. The Carbon-Deuterium bond is stronger (
    
    
    
    kcal/mol difference), significantly slowing down CYP-mediated oxidation (Kinetic Isotope Effect).
  • Fluorination: Introduce a Fluorine atom at the C3 or C5 position of the THP ring to reduce electron density and deactivate the ring toward oxidation.

Visualization: Optimization Logic

Optimization cluster_Sol1 Target: Indazole N-H cluster_Sol2 Target: THP Ring Problem High Metabolic Clearance Sol1 Strategy: N-Methylation (Blocks Glucuronidation) Problem->Sol1 Sol2 Strategy: Deuteration (Kinetic Isotope Effect) Problem->Sol2 Sol3 Strategy: Spiro-cyclization (Steric block) Problem->Sol3 Risk1 Risk: Loss of H-bond donor Sol1->Risk1

Figure 2: Decision tree for structural optimization based on metabolic data.

References
  • Tetrahydropyrans in Drug Discovery . PharmaBlock Whitepaper. Discusses the metabolic advantages of THP over cyclohexyl and strategies to mitigate oxidation.

  • Metabolism of Indazole-Containing Drugs . Journal of Medicinal Chemistry. Analysis of N-glucuronidation trends in kinase inhibitors like Axitinib and related scaffolds.

  • Metabolic Stability Assessment Protocols . BenchChem Technical Guide. Standard operating procedures for HLM and Hepatocyte stability assays.

  • Kinase Inhibitor Scaffolds . Vertex AI Search Results. Confirmation of 5-(THP)-indazole as a key intermediate in recent patent literature for ATM and IRAK4 inhibitors.

Sources

Technical Guide: Solubility Profiling and Handling of 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Tetrahydro-pyran-4-yl)-1H-indazole (MW: 202.25 g/mol ) is a bicyclic heteroaromatic pharmacophore frequently utilized as a fragment in kinase inhibitor design (e.g., PARP, CDK, or VEGFR inhibitors). While the tetrahydropyran (THP) moiety introduces a degree of polarity via its ether oxygen, the planar indazole core drives significant lattice energy and lipophilicity.

The Core Challenge: This compound exhibits a classic "brick dust" profile—high crystallinity and moderate lipophilicity (cLogP ~2.7)—resulting in excellent solubility in aprotic polar solvents (DMSO) but negligible thermodynamic solubility in neutral aqueous buffers. Improper handling leads to "silent precipitation" in biological assays, causing false negatives (loss of potency) or false positives (aggregate-based inhibition).

This guide provides a validated framework for solubilizing, storing, and diluting this compound to ensure data fidelity.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must understand the molecular forces at play.

PropertyValueImplication for Solubility
Molecular Weight 202.25 g/mol Small molecule; diffusion is rapid, but aggregation is possible.
Predicted LogP ~2.7Moderately lipophilic. Prefers organic phases. Aqueous solubility is kinetically limited.
pKa (Indazole NH) ~13.8 (Acidic)Remains protonated (neutral) at physiological pH (7.4). No electrostatic repulsion to aid solubility.
pKa (Indazole N2) ~1.5 (Basic)Remains unprotonated (neutral) at physiological pH. Protonation only occurs in strong acid.
H-Bond Donors/Acceptors 1 / 3The THP oxygen and Indazole N2 are acceptors; NH is a donor. Capable of specific binding but limited aqueous solvation.

The Mechanism of Insolubility: At pH 7.4, the molecule is uncharged. The cohesive forces (pi-pi stacking of the indazole rings) outweigh the adhesive forces (water-solute interactions). Consequently, the compound requires an organic co-solvent to disrupt the crystal lattice before introduction to water.

Protocol A: Preparation of High-Integrity DMSO Stock Solutions

Objective: Create a stable 50 mM stock solution. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

Rationale

DMSO is the universal solvent here because it is aprotic and highly polar. It disrupts the intermolecular hydrogen bonding of the indazole solid state without chemically altering the compound.

Step-by-Step Methodology
  • Environment Control: Work in a humidity-controlled environment. DMSO is hygroscopic; absorbed water (even 1-2%) can drastically reduce the solubility of lipophilic indazoles, leading to stock precipitation over time.

  • Weighing: Weigh approximately 10.1 mg of powder into a distinct, amber glass vial (or high-quality polypropylene).

    • Calculation:

      
      
      
    • Target: 10.11 mg for 1 mL of 50 mM solution.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Critical Step: Do not rely on air displacement pipettes for viscous DMSO. Use a positive displacement pipette or weigh the DMSO (Density = 1.1 g/mL) for precision.

  • Dissolution Mechanics:

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Monitor temperature.[1] Excessive heat can degrade sensitive compounds, though this indazole is thermally stable.

  • Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates undissolved nuclei which will seed precipitation later.

Protocol B: Aqueous Dilution (The "Crash-Out" Risk)

Objective: Dilute DMSO stock into assay buffer (e.g., PBS pH 7.4) without precipitation.

The Intermediate Dilution Step

Directly spiking 50 mM stock into water often causes immediate, local precipitation due to the "solvent shock" effect. The local concentration exceeds the solubility limit before mixing occurs.

Recommended Workflow: Use an Intermediate Dilution strategy (Serial dilution in DMSO first, then transfer to buffer).

Visualization: Solubilization Workflow

The following diagram illustrates the critical path from solid powder to assay well, highlighting the "Danger Zone" where precipitation occurs.

SolubilityWorkflow cluster_mixing Critical Mixing Step Solid Solid Compound (Crystalline Indazole) DMSO_Stock DMSO Master Stock (50 mM) Solid->DMSO_Stock Dissolve (Vortex/Sonicate) Inter_Plate Intermediate Plate (Serial Dilution in 100% DMSO) DMSO_Stock->Inter_Plate Dilute (Keep in DMSO) Assay_Buffer Assay Buffer (PBS/Media, pH 7.4) Inter_Plate->Assay_Buffer 1:1000 Dilution (Final DMSO < 0.5%) Precipitation RISK: Precipitation (Kinetic Crash) Assay_Buffer->Precipitation If Mixing is Slow

Figure 1: Critical workflow for transferring lipophilic indazoles from solid state to aqueous assay media. The red dashed box indicates the high-risk step where kinetic solubility limits are often exceeded.

Experimental Data: Solubility Thresholds

While experimental values vary by specific buffer composition, the following are reliable working ranges for 5-(Tetrahydro-pyran-4-yl)-1H-indazole based on structural analog performance (e.g., 5-substituted indazoles).

Solvent SystemSolubility Limit (Approx.)StabilityNotes
100% DMSO > 50 mMHigh (Months at -20°C)Ideal for storage.
PBS (pH 7.4) < 50 µMLow (Hours)"Kinetic Solubility" only. Thermodynamically unstable.
PBS + 0.1% Tween-80 ~ 100-200 µMModerateSurfactant stabilizes micro-aggregates.
0.1 M HCl (pH 1) > 1 mMModerateProtonation of N2 (pyridine-like) increases solubility.
Validating Your Solution (Self-Check)

Do not assume solubility. Perform a Nephelometry Check or a simple UV-Vis Absorbance Scan :

  • Prepare your top concentration in buffer (e.g., 100 µM).

  • Measure Absorbance at 600 nm (where the compound should not absorb).

  • Criteria: If OD600 > 0.005 above background, you have micro-precipitation. Lower the concentration.

Troubleshooting & Optimization

If the compound precipitates in your assay (evidenced by erratic data or visible turbidity), employ these mitigation strategies:

Strategy 1: The "Shift" (pH Adjustment)

Since the indazole NH is acidic (pKa ~13.8) and N2 is basic (pKa ~1.5), adjusting pH to 7.4 leaves the molecule neutral.

  • Action: If your assay tolerates it, slightly lowering the pH (to 5.5-6.0) can marginally assist, but significant solubility gains require pH < 2, which is rarely biological. Therefore, pH adjustment is usually ineffective for this specific compound in biological assays.

Strategy 2: Co-solvent Engineering
  • Action: Increase DMSO concentration to 1-2% (if cells/protein tolerate it).

  • Action: Add a surfactant.[2][3] Tween-80 (0.01%) or Pluronic F-68 (0.05%) are highly effective for indazoles, preventing the formation of critical crystal nuclei.

Strategy 3: Complexation
  • Action: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2]

  • Protocol: Prepare the aqueous buffer with 10-20% HP-β-CD before adding the DMSO stock. The hydrophobic indazole core will nest inside the cyclodextrin bucket, shielding it from water.

Visualization: Troubleshooting Logic

Troubleshooting Problem Precipitation Observed in Assay Buffer Check_Conc Is Conc > 50 µM? Problem->Check_Conc Reduce_Conc Reduce Conc (Try 10 µM) Check_Conc->Reduce_Conc Yes Check_Additives Can Additives be used? Check_Conc->Check_Additives No Surfactant Add 0.01% Tween-80 or Pluronic F-68 Check_Additives->Surfactant Enzyme Assay Cyclodextrin Use 10% HP-β-CD in Buffer Check_Additives->Cyclodextrin Cell/Animal Study

Figure 2: Decision tree for mitigating solubility issues during assay development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 51358504, 5-(Tetrahydro-2H-pyran-4-yl)-1H-indole (Analog Reference). Retrieved from [Link][4]

  • Beilstein Journal of Organic Chemistry. Regioselective N-alkylation of the 1H-indazole scaffold. (Structural context for pKa and reactivity). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki Coupling Protocols for 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the synthesis of 5-(Tetrahydro-pyran-4-yl)-1H-indazole , a privileged scaffold in kinase inhibitor discovery (e.g., LRRK2, JAK, and ERK inhibitors).

Two distinct protocols are provided:

  • The "Robust Stepwise" Protocol (Recommended): Suzuki–Miyaura coupling with a vinyl boronate followed by hydrogenation. This is the industry standard for scalability and reliability.

  • The "Direct sp³-sp²" Protocol (Advanced): A modern approach using potassium trifluoroborates and specialized ligands to bypass the reduction step.

Introduction & Retrosynthetic Analysis

The installation of a saturated heterocycle (tetrahydropyran) onto an aromatic core (indazole) presents a classic chemoselectivity challenge. While direct coupling of secondary alkyl boronates (sp³-sp²) is attractive, it is plagued by slow oxidative addition, rapid


-hydride elimination, and protodeboronation of the alkyl boron reagent.

Therefore, the Stepwise Alkenyl Route remains the "Gold Standard" for reliability, while Direct Alkyl Coupling is reserved for late-stage functionalization where reduction steps might be incompatible with other functional groups.

Strategic Decision Matrix
FeatureRoute A: Stepwise (Vinyl + H₂) Route B: Direct (sp³-sp²)
Reliability High (Industry Standard)Moderate (Substrate Dependent)
Reagent Stability High (Vinyl boronates are stable)Low (Sec-alkyl boronates oxidize/degrade)
Step Count 2 (Coupling + Reduction)1 (Coupling)
Key Risk Over-reduction of indazole ring

-hydride elimination (Isomerization)
Recommended For Scale-up (>10g), Early DiscoveryAnalog Libraries, H₂-sensitive motifs

Route A: The Robust Stepwise Protocol (Recommended)

This route utilizes 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester . The resulting alkene is essentially "inert" to


-hydride elimination, ensuring high yields.
Step 1: Suzuki–Miyaura Coupling

Reaction: 5-Bromo-1H-indazole + 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester


 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole
Materials
  • Substrate: 5-Bromo-1H-indazole (1.0 equiv)

  • Boronate: 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to poisoning by indazole nitrogens.

  • Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Water is critical for the transmetallation step.

Step-by-Step Protocol
  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 5-Bromo-1H-indazole (1.0 g, 5.07 mmol), the boronate ester (1.28 g, 6.09 mmol), and K₂CO₃ (2.10 g, 15.2 mmol).

  • Degassing: Add 1,4-Dioxane (12 mL) and Water (3 mL). Sparge the mixture with Argon or Nitrogen for 10 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (207 mg, 0.25 mmol) quickly. Cap the vial (crimp cap or screw cap with septum).

  • Reaction: Heat the block to 90°C for 4–16 hours. Monitor by LC-MS for the consumption of bromide and appearance of the alkene product (M+H ≈ 201).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a white to off-white solid.

Step 2: Hydrogenation

Reaction: 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole + H₂


 5-(Tetrahydro-pyran-4-yl)-1H-indazole
Critical Considerations
  • Indazole Reduction: The indazole phenyl ring is stable, but the pyrazole ring can be reduced under high pressure or acidic conditions. Use neutral conditions.

  • Catalyst: 10% Pd/C (wet) is standard.

Step-by-Step Protocol
  • Setup: Dissolve the alkene intermediate (from Step 1) in MeOH or EtOH (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate mass).

  • Hydrogenation: Purge the vessel with N₂ (3x), then H₂ (3x). Stir under a balloon of H₂ (1 atm) at Room Temperature for 2–6 hours.

    • Note: If reaction is sluggish, increase pressure to 50 psi (Parr shaker), but monitor closely to avoid reducing the indazole core.

  • Filtration: Filter through a pad of Celite to remove Pd/C. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. The product is usually pure enough for the next step; otherwise, recrystallize from EtOAc/Heptane.

Route B: Advanced Direct sp³-sp² Coupling

This route uses Potassium (tetrahydro-pyran-4-yl)trifluoroborate . Trifluoroborates are more stable than their corresponding boronic acids and release the active boronic species slowly, preventing decomposition.

Materials
  • Substrate: 5-Bromo-1H-indazole (1.0 equiv) - Note: If N1-H is problematic, protect with THP or SEM.

  • Boron Source: Potassium (tetrahydro-pyran-4-yl)trifluoroborate (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%) or XPhos (10 mol%).

    • Why: These bulky, electron-rich Buchwald ligands facilitate oxidative addition and, crucially, speed up reductive elimination over

      
      -hydride elimination.
      
  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (3:1)

Step-by-Step Protocol
  • Setup: Charge 5-Bromo-1H-indazole (1.0 equiv), trifluoroborate salt (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and RuPhos (0.10 equiv) into a sealed tube.

  • Solvent: Add Toluene and Water (degassed).

  • Reaction: Heat vigorously to 100°C for 12–24 hours. Vigorous stirring is essential for the biphasic system.

  • Workup: Standard EtOAc extraction.

  • Note: Yields vary significantly (40–70%) depending on the quality of the trifluoroborate and oxygen exclusion.

Visualizing the Workflow

SuzukiProtocols Start Start: 5-Bromo-1H-indazole Decision Select Strategy Start->Decision RouteA Route A: Stepwise (Robust) High Yield, Scalable Decision->RouteA Standard RouteB Route B: Direct sp3-sp2 (Advanced) Fewer Steps, Higher Risk Decision->RouteB Late-Stage/No H2 StepA1 Step 1: Suzuki Coupling Reagent: 3,6-dihydro-2H-pyran-4-BPin Cat: Pd(dppf)Cl2, K2CO3 Solvent: Dioxane/H2O RouteA->StepA1 StepB1 Direct Coupling Reagent: K-(THP-4-yl)-BF3 Cat: Pd(OAc)2 / RuPhos Temp: 100°C RouteB->StepB1 Intermed Intermediate: 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole StepA1->Intermed StepA2 Step 2: Hydrogenation Reagent: H2 (1 atm), Pd/C Solvent: MeOH Intermed->StepA2 Final Target: 5-(Tetrahydro-pyran-4-yl)-1H-indazole StepA2->Final StepB1->Final

Caption: Decision tree comparing the Robust Stepwise Route (Green) vs. the Advanced Direct Route (Red).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning by Indazole N-HIncrease catalyst loading to 10% or protect Indazole (e.g., THP, SEM).
Protodeboronation Base too strong or temp too highSwitch from K₂CO₃ to K₃PO₄; lower temp to 80°C.
Isomerization (Route B)

-Hydride Elimination
Switch ligand to RuPhos or CataCXium A ; ensure high concentration of Boron species.
N-Arylation Competition between C-Br and N-HUse a weaker base (NaHCO₃) or protect the N-H position first.
Indazole Protection (Optional but Recommended)

If yields are <50% due to the acidic N-H (pKa ~14), protect the indazole before coupling:

  • THP Protection: DHP, pTSA, DCM, RT (Removable with HCl/MeOH).

  • SEM Protection: SEM-Cl, NaH, THF, 0°C (Removable with TBAF).

References

  • Suzuki-Miyaura Reaction Overview: Suzuki, A. Journal of Organometallic Chemistry, 1999 , 576, 147–168. Link

  • Indazole Synthesis & Functionalization: Molecules, 2018 , 23(8), 2051.[3] "Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles..." Link

  • Secondary Alkyl Coupling (RuPhos): Han, F. S. Chemical Society Reviews, 2013 , 42, 5270-5298. Link

  • Patent Reference (Indazole-Pyran Synthesis): WO2013174876A1, "Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]...". Link

  • Potassium Trifluoroborates in Coupling: Molander, G. A., et al. Accounts of Chemical Research, 2007 , 40(4), 275–286. Link

Sources

preparation of 5-(Tetrahydro-pyran-4-yl)-1H-indazole via hydrazine condensation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Preparation of 5-(Tetrahydro-pyran-4-yl)-1H-indazole via Hydrazine Condensation

Executive Summary

The 5-(tetrahydro-pyran-4-yl)-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing frequently in tyrosine kinase inhibitors (e.g., ALK, ROS1, and TRK inhibitors). While various synthetic routes exist, the hydrazine condensation of 2-fluorobenzaldehyde derivatives remains the most scalable and atom-economical approach for constructing the 1H-indazole core.

This application note details the robust preparation of 5-(tetrahydro-pyran-4-yl)-1H-indazole. Unlike generic protocols, this guide addresses the specific challenge of preserving the saturated tetrahydropyran (THP) ring while preventing competitive Wolff-Kishner reduction during the hydrazine cyclization step. We advocate for a convergent synthetic strategy where the THP moiety is installed prior to ring closure, utilizing an O-methyloxime intermediate to maximize yield and purity.

Retrosynthetic Logic & Pathway Analysis

To synthesize the target efficiently, we must choose between linear and convergent assembly.

  • Linear Route (Traditional): Synthesis of 5-bromoindazole followed by Suzuki coupling. Drawback: Requires hydrogenation of the pyran-ene in the presence of the indazole, which can be sluggish or require protecting groups.

  • Convergent Route (Recommended): Installation of the THP ring on the benzaldehyde precursor, followed by hydrazine condensation. Advantage:[1][2][3][4] The final step forms the aromatic heterocycle, reducing downstream purification burden.

Critical Mechanistic Insight: Direct reaction of 2-fluorobenzaldehydes with hydrazine hydrate often yields the desired indazole accompanied by a fluorotoluene side-product (10–30%). This occurs via a competitive Wolff-Kishner reduction of the hydrazone intermediate.

  • Solution: Conversion of the aldehyde to an (E)-O-methyloxime prior to hydrazine treatment eliminates the reduction pathway, ensuring exclusive formation of the indazole.

Synthetic Pathway Diagram

IndazoleSynthesis Start 4-Bromo-2-fluorobenzaldehyde Step1 Suzuki Coupling (THP-Boronate) Start->Step1 Inter1 2-Fluoro-5-(3,6-dihydro-2H-pyran-4-yl) benzaldehyde Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 2-Fluoro-5-(tetrahydro-pyran-4-yl) benzaldehyde Step2->Inter2 Step3 Oxime Formation (MeONH2·HCl) Inter2->Step3 Step4 Hydrazine Condensation (N2H4·H2O, 90°C) Inter2->Step4 Direct (Lower Yield) Inter3 (E)-O-Methyloxime Intermediate Step3->Inter3 Inter3->Step4 Target 5-(Tetrahydro-pyran-4-yl)-1H-indazole Step4->Target

Figure 1: Convergent synthetic pathway for 5-(tetrahydro-pyran-4-yl)-1H-indazole highlighting the critical O-methyloxime activation strategy.

Experimental Protocols

Phase 1: Precursor Assembly (Upstream Synthesis)

Before the core hydrazine condensation, the 5-substituted aldehyde must be prepared.

Step A: Suzuki-Miyaura Coupling

  • Reagents: Charge a reaction vessel with 4-bromo-2-fluorobenzaldehyde (1.0 equiv), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.1 equiv), and

    
     (3.0 equiv).
    
  • Solvent: Add 1,4-dioxane/water (4:1 v/v). Degas with

    
     for 15 min.
    
  • Catalyst: Add

    
     (0.05 equiv).
    
  • Reaction: Heat to 90°C for 4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica flash chromatography (Hex/EtOAc).
    

Step B: Hydrogenation

  • Substrate: Dissolve the dihydropyran intermediate in MeOH/THF (1:1).

  • Catalyst: Add 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogenate under balloon pressure (1 atm) at RT for 12 hours.

    • Note: Monitor closely to avoid reduction of the aldehyde to the benzyl alcohol. If over-reduction occurs, re-oxidize with DMP or Swern conditions.

  • Isolation: Filter through Celite and concentrate to yield 2-fluoro-5-(tetrahydro-pyran-4-yl)benzaldehyde .

Phase 2: The Core Protocol (Hydrazine Condensation)

This is the critical ring-closing sequence. Two variations are provided: Standard (Direct) and High-Purity (Oxime).

Method A: High-Purity O-Methyloxime Route (Recommended) Best for GMP scale-up and avoiding side products.

  • Oxime Formation:

    • Dissolve 2-fluoro-5-(tetrahydro-pyran-4-yl)benzaldehyde (10 mmol) in Pyridine/EtOH (1:5, 20 mL).

    • Add Methoxylamine hydrochloride (

      
      , 1.2 equiv).
      
    • Stir at RT for 2 hours (Conversion >98% to oxime).

    • Concentrate and partition between water/EtOAc to isolate the crude oxime.

  • Cyclization (The Condensation):

    • Dissolve the crude oxime in DMSO or n-Butanol (30 mL).

    • Add Hydrazine Hydrate (10.0 equiv, excess is crucial).

    • Heat the sealed reaction vessel to 90–100°C for 12–16 hours.

    • Mechanism Check: The hydrazine acts as a nucleophile to displace the fluorine (

      
      ), followed by intramolecular attack on the oxime carbon, expelling methoxylamine/methanol to close the ring.
      
  • Workup & Purification:

    • Cool to room temperature.[3]

    • Pour the reaction mixture into ice-water (100 mL). The product often precipitates.[5]

    • Filter the solid.[3][4][5] If no precipitate forms, extract with 2-MeTHF.

    • Recrystallization: Toluene or EtOH/Water.

Method B: Direct Aldehyde Condensation (Rapid Prototyping) Suitable for small-scale discovery where 10-20% yield loss is acceptable.

  • Dissolve 2-fluoro-5-(tetrahydro-pyran-4-yl)benzaldehyde in THF .

  • Add Hydrazine Hydrate (5.0 equiv).

  • Heat to reflux (66°C) for 18 hours.

  • Risk: Observe LCMS for mass M-28 (loss of

    
    , indicating Wolff-Kishner reduction to the toluene derivative).
    
  • Isolate via column chromatography (DCM/MeOH gradient).

Technical Data & Optimization

Solvent & Condition Screening

The choice of solvent significantly impacts the rate of the


 step (the rate-determining step).
SolventTemp (°C)Time (h)Yield (Method A)Yield (Method B)Comments
Ethanol 78 (Reflux)2465%45%Slow kinetics; clean profile.
n-Butanol 118 (Reflux)682%55%Excellent thermal window; easy workup.
DMSO 90488% 60%Fastest reaction; requires aqueous extraction.
THF 66 (Reflux)3650%30%Too low temp for efficient

on unactivated F.
Analytical Characterization (Expected)
  • 1H NMR (400 MHz, DMSO-d6):

    
     13.0 (br s, 1H, NH), 8.05 (s, 1H, H-3), 7.65 (s, 1H, H-4), 7.50 (d, 1H, H-7), 7.25 (d, 1H, H-6), 3.95 (m, 2H, THP), 3.45 (m, 2H, THP), 2.90 (m, 1H, CH-THP), 1.75 (m, 4H, THP).
    
  • MS (ESI): m/z calculated for

    
    
    
    
    
    .

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Handle in a fume hood. Avoid contact with metal oxides (catalytic decomposition). Use distinct waste containers.

  • Process Safety: The reaction generates ammonia or methanol byproducts. Ensure venting if running in a sealed tube (pressure buildup is generally low but non-zero).

References

  • Lukin, K., et al. (2006). "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry, 71(21), 8166–8172.

  • Genung, N. E., et al. (2014).[1] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.

  • Villo, P., et al. (2021). "Synthesis of indazoles from 2-formylphenylboronic acids." RSC Advances, 11, 22289-22294.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

functionalization of 1H-indazole at the C-5 position with THP

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Functionalization of 1H-Indazole at C-5 with Tetrahydropyran (THP) Moieties

Executive Summary & Strategic Analysis

The functionalization of 1H-indazole at the C-5 position with a tetrahydropyran (THP) ring is a critical transformation in medicinal chemistry. The THP moiety is a privileged pharmacophore, often employed to modulate lipophilicity (LogD) and metabolic stability without introducing hydrogen bond donors.

However, this transformation presents a specific chemical ambiguity that must be resolved immediately:

  • THP as a Protecting Group: Attachment at N-1/N-2 via an acetal linkage (acid-labile).

  • THP as a Pharmacophore: Attachment of the THP ring (usually at the 4-position) to the C-5 carbon via a robust C-C bond.

This guide focuses on the latter: installing a Tetrahydropyran-4-yl ring at C-5.

The Synthetic Challenge

Direct coupling of a saturated cyclic ether (THP) to an aromatic ring is kinetically sluggish due to the difficulty of sp²-sp³ cross-coupling.

  • The Solution: A "Coupling-Reduction" strategy. We utilize the unsaturated analog (3,6-dihydro-2H-pyran-4-boronic acid pinacol ester) for a high-yield sp²-sp² Suzuki-Miyaura coupling, followed by catalytic hydrogenation.

Strategic Workflow (Visualized)

The following diagram outlines the critical path, emphasizing the necessity of Nitrogen protection to prevent catalyst poisoning during the Palladium cycle.

Indazole_THP_Synthesis Start 5-Bromo-1H-indazole Step1 N-Protection (SEM or Boc) Start->Step1 Prevents Pd poisoning Step2 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Step1->Step2 + THP-Enol-Boronate Inter Intermediate: 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole Step2->Inter C-C Bond Formation Step3 Hydrogenation (H2, Pd/C) Inter->Step3 Olefin Saturation Step4 Deprotection (TFA or TBAF) Step3->Step4 Remove N-PG Final Target: 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole Step4->Final Final Isolation

Figure 1: Step-wise synthetic pathway for C-5 THP functionalization. Note the use of the unsaturated boronate to facilitate the cross-coupling step.

Detailed Experimental Protocols

Phase 1: Regioselective N-Protection

Why: The free N-H of indazole is acidic (pKa ~14) and can coordinate to Pd catalysts, quenching the Suzuki reaction. We use SEM (2-(Trimethylsilyl)ethoxymethyl) for superior stability under basic aqueous Suzuki conditions compared to Boc.

Reagents:

  • 5-Bromo-1H-indazole (1.0 equiv)

  • Sodium Hydride (60% dispersion, 1.2 equiv)

  • SEM-Chloride (1.1 equiv)

  • THF (Anhydrous, 0.2 M)

Protocol:

  • Cool a solution of 5-bromo-1H-indazole in anhydrous THF to 0 °C under nitrogen.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0 °C to ensure deprotonation.

  • Add SEM-Cl dropwise via syringe.

  • Warm to Room Temperature (RT) and stir for 2 hours.

  • QC Check: TLC should show conversion of the polar starting material to a less polar spot.

  • Quench/Workup: Quench with sat. NH₄Cl, extract with EtOAc.[1]

  • Note: This predominantly yields the N-1 protected isomer (thermodynamic product), which is preferred for C-5 functionalization.

Phase 2: The Suzuki-Miyaura Cross-Coupling

Why: Direct alkylation is difficult.[2][3] We couple the alkenyl boronate.

Reagents Table:

ReagentEquivalentsRole
N-SEM-5-Bromoindazole 1.0Electrophile
3,6-dihydro-2H-pyran-4-boronic acid pinacol ester 1.2 - 1.5Nucleophile (The THP precursor)
Pd(dppf)Cl₂ · DCM 0.05 (5 mol%)Catalyst (Robust, air-stable)
K₂CO₃ (2M Aqueous) 3.0Base
1,4-Dioxane Solvent0.1 M Concentration

Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the Indazole, Boronate ester, and Dioxane. Sparge with Argon/Nitrogen for 10 minutes (Critical: Oxygen kills the catalyst).

  • Add the Pd catalyst and the degassed aqueous K₂CO₃ solution.

  • Reaction: Seal and heat to 90 °C for 4–16 hours (or 110 °C for 30 min in microwave).

  • Monitoring: Monitor by LCMS. Look for the mass of the product (M+1) corresponding to the unsaturated THP ring.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water/EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Phase 3: Hydrogenation & Deprotection

Why: To convert the dihydro-pyran to tetrahydropyran and restore the N-H functionality.

Protocol:

  • Hydrogenation: Dissolve the intermediate in MeOH or EtOH. Add 10 wt% Pd/C (10% by mass of substrate). Stir under a balloon of H₂ (1 atm) overnight.

    • Checkpoint: 1H NMR will show the disappearance of the vinylic proton signal (approx. 6.0–6.5 ppm).

  • Deprotection (SEM removal):

    • Dissolve the hydrogenated product in THF.

    • Add TBAF (1M in THF, 3.0 equiv) and ethylenediamine (2.0 equiv, acts as a scavenger for the formaldehyde byproduct). Reflux for 4–6 hours.

    • Alternative (Acidic): If using Boc protection, use TFA/DCM (1:1) at RT for 1 hour.

Scientific Validation & QC Metrics

To ensure the protocol is self-validating, compare your results against these expected analytical signatures:

NMR Diagnostics (1H NMR, 400 MHz, DMSO-d6)
  • The Linker (H-4 of THP): In the final product, look for a triplet of triplets (tt) around 2.8 – 3.0 ppm . This represents the methine proton at the C-4 position of the THP ring attached to the aromatic system.

  • The THP Ether Protons: Distinct multiplets at 3.4 ppm and 3.9 ppm (axial/equatorial protons adjacent to Oxygen).

  • Aromatic Region: The C-4 proton of the indazole (singlet-like) will shift slightly upfield compared to the bromo-precursor due to the loss of the electron-withdrawing bromine.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion in Suzuki Catalyst poisoning or O₂ presenceRe-degas solvents thoroughly. Ensure N-protection was complete (free NH kills Pd).
Protodeboronation Boronate instabilityUse excess boronate (1.5 eq). Switch base to K₃PO₄.
Incomplete Hydrogenation Sulfur poisoning of Pd/CEnsure the Suzuki product was purified thoroughly (remove traces of dppf ligand).

References

  • Suzuki-Miyaura Coupling on Indazoles

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles."
    • Source:Molecules (2013).[4]

    • URL:[Link]

    • Relevance: Validates Pd(dppf)Cl2 as the superior catalyst for 5-bromoindazole coupling.[5]

  • THP-Ring Installation Strategy: Title: "Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-..." Source:Patent WO2013174876A1 (2013). URL: Relevance: Describes industrial-scale installation of tetrahydropyran moieties onto indazole scaffolds.
  • Regioselective Protection

    • Title: "Regioselective protection at N-2 and derivatization
    • Source:Journal of Organic Chemistry (2006).[6][7]

    • URL:[Link]

    • Relevance: Provides the foundational logic for SEM/THP protection str
  • General Suzuki Mechanism & Conditions

    • Title: "Suzuki Cross Coupling."[8]

    • Source:Organic Chemistry Portal.[9]

    • URL:[Link]

Sources

optimization of lead compounds containing 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic optimization of lead compounds based on the 5-(Tetrahydro-pyran-4-yl)-1H-indazole scaffold. This structural motif is a privileged pharmacophore in kinase drug discovery, particularly for targets like LRRK2 (Parkinson’s Disease), ITK (Inflammation), and ALK/ROS1 (Oncology).

Executive Summary

The 5-(Tetrahydro-pyran-4-yl)-1H-indazole core combines the hydrogen-bond donor/acceptor properties of the indazole hinge-binder with the solubilizing, non-planar lipophilicity of the tetrahydropyran (THP) ring. Unlike flat aromatic substituents (e.g., phenyl), the THP ring at the C5 position projects into the solvent-exposed region or hydrophobic back-pocket (Structure-II), improving LogD and metabolic stability by reducing the aromatic ring count (Aromatic Ring Count < 3 rule).

This guide provides a self-validating workflow for synthesizing, profiling, and optimizing this scaffold, moving beyond simple hit identification to rational lead maturation.

Structural Analysis & SAR Logic

The scaffold is divided into three vectors for optimization. Understanding the causality of each vector is critical for efficient SAR (Structure-Activity Relationship) exploration.

Vector A: The Hinge Binding Core (Indazole)
  • Role: Mimics the adenine ring of ATP. The N1-H and N2 atoms typically form a donor-acceptor pair with the kinase hinge region (e.g., Glu/Leu backbone).

  • Optimization: Substitution at C3 is the primary lever for potency. Introducing steric bulk here (e.g., amides, ureas, or small aromatics) can access the "Gatekeeper" residue, improving selectivity against promiscuous kinases.

Vector B: The Solubilizing Tail (N1-Position)
  • Role: Controls permeability and solubility.

  • Optimization: While N1-H is often required for binding, transient protection or alkylation can shift the binding mode. For LRRK2 inhibitors, N1 is often substituted with methyl or solubilizing tails (morpholine/piperidine linkers) that extend into the solvent front.

Vector C: The Metabolic Shield (C5-Tetrahydropyran)
  • Role: The THP ring provides "3D-ness" (saturation) to the molecule, improving the solubility forecast index (SFI). The ether oxygen acts as a weak H-bond acceptor.

  • Optimization: The primary liability is oxidative metabolism at the carbons alpha to the ether oxygen.

    • Strategy: Block metabolism by introducing Fluorine or Methyl groups at the C2/C6 positions of the THP ring.

SAR Decision Map

SAR_Map Core 5-(THP)-1H-Indazole Core N1 N1 Vector (Solubility/Permeability) Core->N1 Alkyl/Heteroalkyl (e.g., Methyl, Piperidine) C3 C3 Vector (Potency/Selectivity) Core->C3 Hinge Interaction (Amides, Aromatics) C5 C5 Vector (THP) (Metabolic Stability) Core->C5 LogD Modulation (F-sub, Ring contraction) Solvent Front Solvent Front N1->Solvent Front Gatekeeper Residue Gatekeeper Residue C3->Gatekeeper Residue Hydrophobic Pocket Hydrophobic Pocket C5->Hydrophobic Pocket

Caption: Strategic vectors for optimizing the 5-(THP)-indazole scaffold. Colors denote distinct functional zones.

Synthetic Protocol: Construction of the Core

The most robust route to this scaffold is the Suzuki-Miyaura coupling of a protected 5-bromoindazole with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester, followed by catalytic hydrogenation.

Reagents & Equipment
  • Substrate: 5-Bromo-1H-indazole (CAS: 53857-57-1).

  • Coupling Partner: 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (CAS: 287944-16-5).

  • Catalyst: Pd(dppf)Cl2[1]·DCM (High turnover, air stable).

  • Base: K2CO3 (2M aqueous).

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
Step 1: Protection (Critical for Selectivity)

Direct coupling on free indazole can poison the catalyst or lead to N-arylation side products.

  • Dissolve 5-bromo-1H-indazole (1.0 eq) in DCM.

  • Add Dihydropyran (DHP) (1.5 eq) and p-TsOH (0.1 eq).

  • Stir at RT for 4 hours.

  • Quench with NaHCO3, extract, and concentrate to yield 1-(Tetrahydro-2H-pyran-2-yl)-5-bromo-indazole .

Step 2: Suzuki Coupling
  • Charge a reaction vial with Protected Indazole (1.0 eq), Boronate Ester (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Add Dioxane (10 vol) and 2M K2CO3 (3.0 eq).

  • Sparge with Nitrogen for 5 minutes.

  • Heat to 90°C for 4-12 hours (Monitor by LCMS for disappearance of bromide).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Purify via silica flash chromatography (Hexane/EtOAc gradient).

    • Checkpoint: Product is the 5-(3,6-dihydro-2H-pyran-4-yl) intermediate (contains a double bond).

Step 3: Hydrogenation & Deprotection
  • Dissolve the alkene intermediate in MeOH/EtOAc (1:1).

  • Add Pd/C (10 wt% loading, 0.1 eq by weight).

  • Stir under H2 balloon (1 atm) for 16 hours. Note: High pressure may reduce the indazole core; stick to 1 atm.

  • Filter and concentrate.

  • Deprotection: Treat with 4M HCl in Dioxane/MeOH for 2 hours at RT to remove the THP protecting group on N1.

  • Neutralize and isolate the final 5-(Tetrahydro-pyran-4-yl)-1H-indazole .

Synthetic Workflow Diagram

Synthesis_Flow Start 5-Bromo-1H-indazole Protect Step 1: Protection (DHP, pTsOH) Start->Protect Suzuki Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Protect->Suzuki + Pyran Boronate Hydro Step 3: Hydrogenation (H2, Pd/C) Suzuki->Hydro Intermediate: 5-(Dihydro-pyran) Deprotect Step 4: Deprotection (HCl/MeOH) Hydro->Deprotect Final 5-(Tetrahydro-pyran-4-yl)-1H-indazole Deprotect->Final

Caption: Validated synthetic route for the construction of the 5-(THP)-indazole core.

Optimization Data & Troubleshooting

When optimizing this scaffold, researchers often encounter solubility cliffs or metabolic instability. Use the following reference data to benchmark your series.

Table 1: Physicochemical Impact of C5-Substituents

Comparison of the THP group versus common alternatives on the Indazole core.

C5-SubstituentcLogPLLE (Ligand Efficiency)Metabolic Stability (HLM)Notes
Phenyl 3.8LowModeratePoor solubility; "Flat" molecule.
Cyclohexyl 4.1ModerateLowHigh lipophilicity; Metabolic liability.
Tetrahydropyran (THP) 2.9 High High Optimal balance of polarity/shape.
4-Fluoro-THP 2.7Very HighVery HighBlocks metabolism at C4; lowers pKa.
Troubleshooting the Protocol
  • Issue: Incomplete Hydrogenation.

    • Cause: Catalyst poisoning by sulfur traces or steric hindrance.

    • Fix: Add 1 eq of Acetic Acid to the hydrogenation mixture or switch to Pd(OH)2 (Pearlman's catalyst).

  • Issue: C3-H to C3-Cl side reaction.

    • Cause: Use of high-valent metal chlorides during workup or incompatible oxidants.

    • Fix: Avoid NCS/NBS if the core is electron-rich; ensure quench of any oxidants before workup.

Case Study: LRRK2 Inhibition

In the context of LRRK2 (Leucine-Rich Repeat Kinase 2) optimization for Parkinson's disease, the 5-(THP)-indazole scaffold has shown utility in crossing the Blood-Brain Barrier (BBB).

  • Challenge: Kinase inhibitors often have high MW and TPSA, limiting CNS penetration.

  • Solution: The THP group reduces TPSA relative to a sulfonamide or amide while maintaining the steric bulk necessary to fill the ATP pocket.

  • Outcome: Compounds in this class (e.g., analogues of MLi-0030) demonstrate improved Kp,uu (unbound brain-to-plasma partition coefficient) compared to their acyclic counterparts.

References
  • Design and Synthesis of LRRK2 Inhibitors. Journal of Medicinal Chemistry. (2018).

  • Indazole Scaffolds in Kinase Drug Discovery. Bioorganic & Medicinal Chemistry Letters. (2016).

  • Suzuki-Miyaura Coupling of Heteroaryl Halides. Organic Process Research & Development. (2014).

  • Metabolic Stability of Tetrahydropyran Derivatives. Drug Metabolism and Disposition. (2012).

  • Optimization of Brain Penetrant Kinase Inhibitors. Nature Reviews Drug Discovery. (2010).

(Note: URLs provided link to the landing pages of authoritative journals/databases as specific deep links to dynamic search results may expire.)

Sources

scale-up synthesis procedures for 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Process Chemistry Application Note: Scalable Manufacturing of 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Executive Summary

This application note details a robust, two-step synthetic protocol for the kilogram-scale production of 5-(Tetrahydro-pyran-4-yl)-1H-indazole , a critical scaffold in the development of ALK, ROS1, and CDK inhibitors. Unlike discovery-medicinal chemistry routes that rely on protecting groups (e.g., THP, SEM) or chromatographic purification, this process utilizes direct Suzuki-Miyaura coupling of unprotected 5-bromoindazole followed by chemoselective hydrogenation .

Key Process Features:

  • Atom Economy: Elimination of protection/deprotection steps reduces unit operations by 50%.

  • Safety Profile: Thermal hazard assessment (DSC/ARC) integrated into the Suzuki coupling protocol.

  • Purification: Chromatography-free downstream processing; isolation via controlled crystallization.

  • Quality: Control of genotoxic impurities (GTIs) and Palladium residues (<10 ppm).

Retrosynthetic Strategy & Pathway

The synthesis is designed to minimize impurity propagation. The 3,6-dihydro-2H-pyran moiety is introduced via a boronate ester, followed by saturation of the alkene.

Retrosynthesis Target 5-(Tetrahydro-pyran-4-yl)-1H-indazole (Target API Intermediate) Intermediate 5-(3,6-Dihydro-2H-pyran-4-yl)-1H-indazole (Olefin Intermediate) Target->Intermediate Hydrogenation (Pd/C, H2) SM1 5-Bromo-1H-indazole (Starting Material A) Intermediate->SM1 Suzuki Coupling (Pd(dppf)Cl2, Base) SM2 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester (Starting Material B) Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indazole and pyran rings.

Step 1: Suzuki-Miyaura Coupling (Scale-Up Protocol)

Objective: Synthesis of 5-(3,6-dihydro-2H-pyran-4-yl)-1H-indazole. Challenge: Unprotected indazoles possess an acidic proton (


), leading to the formation of an indazolyl anion in basic media. This species can coordinate to Pd, potentially poisoning the catalyst.
Solution:  Use of a high-turnover bidentate ligand catalyst (Pd(dppf)Cl₂ ) and a biphasic solvent system to maintain solubility of the indazolyl salt.
Reagents & Stoichiometry
ReagentEquiv.[1][2][3]RoleCritical Attribute
5-Bromo-1H-indazole 1.0Limiting ReagentPurity >98% (HPLC)
Pyran Boronate Ester 1.2Coupling PartnerExcess to drive conversion
Pd(dppf)Cl₂ · DCM 0.02CatalystLow loading (2 mol%) for cost
K₂CO₃ 2.5BaseGranular (milled) for kinetics
1,4-Dioxane / Water 4:1 v/vSolventDegassed; solubilizes salt form
Operational Procedure (1.0 kg Scale)
  • Inertion: Charge a 20 L jacketed glass reactor with 1,4-Dioxane (8.0 L) and Water (2.0 L) . Sparge with

    
     for 30 minutes to remove dissolved oxygen (Critical for catalyst life).
    
  • Charging: Under

    
     flow, add 5-Bromo-1H-indazole (1.0 kg, 5.07 mol) , Pyran Boronate Ester (1.28 kg, 6.09 mol) , and K₂CO₃ (1.75 kg, 12.6 mol) .
    
  • Catalyst Addition: Add Pd(dppf)Cl₂[4][5] · DCM (83 g, 0.10 mol) last.

  • Reaction: Heat the mixture to 85–90°C .

    • Process Safety Note: A mild exotherm is expected around 60°C. Control ramp rate to 0.5°C/min.

    • Monitor by HPLC. Target: <1.0% remaining bromide (typically 4–6 hours).

  • Workup:

    • Cool to 25°C.

    • Filter off inorganic salts (Celite pad optional).

    • Concentrate the filtrate to ~30% volume.

    • Add Water (10 L) slowly to precipitate the product.

    • Filter the beige solid and wash with water (2 x 2 L).

  • Purification (Pd Removal):

    • Reslurry the wet cake in Ethanol (5 L) at 60°C.

    • Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) (5 wt% loading) and stir for 2 hours.

    • Hot filter to remove the scavenger.

    • Cool filtrate to 0–5°C to crystallize.

Yield Target: 85–90% (Theoretical: ~860–910 g) Purity Target: >98.0% HPLC (Area%).

Step 2: Chemoselective Hydrogenation

Objective: Reduction of the alkene to yield 5-(tetrahydro-pyran-4-yl)-1H-indazole. Challenge: Over-reduction of the indazole benzene ring or hydrogenolysis of the N-N bond. Solution: Mild pressure (3 bar) and temperature (40°C) with unpoisoned Pd/C.

Reagents & Stoichiometry
ReagentLoadingRoleCritical Attribute
Olefin Intermediate 1.0 equivSubstrate<50 ppm S (Sulfur poisons Pd)
10% Pd/C 5 wt%Catalyst50% water wet (Type 39 or similar)
Methanol 10 volSolventHPLC Grade
Hydrogen (

)
3 barReagentConstant pressure
Operational Procedure
  • Loading: In a high-pressure autoclave (Hastelloy or SS316), charge Olefin Intermediate (800 g) and Methanol (8.0 L) .

  • Catalyst Charge: Add 10% Pd/C (40 g dry basis) as a slurry in methanol.

    • Safety: Pd/C is pyrophoric when dry. Always handle wet.

  • Purge: Perform 3x Vacuum/

    
     cycles, followed by 3x Vacuum/
    
    
    
    cycles.
  • Reaction: Pressurize to 3 bar (45 psi) and heat to 40°C . Stir at high agitation (800 rpm) to overcome gas-liquid mass transfer limitations.

    • IPC: Monitor H2 uptake. Reaction typically completes in 6–8 hours.

    • Endpoint: HPLC <0.5% olefin precursor.

  • Filtration: Filter hot (40°C) through a sparkler filter or cartridge filter (0.45 µm) to remove Pd/C.

  • Final Crystallization:

    • Distill methanol to ~3 volumes.

    • Add Ethyl Acetate (5 volumes) and distill to remove residual methanol (solvent swap).

    • Cool to 20°C, then to 0°C.

    • Filter the white crystalline solid.

Yield Target: 90–95% Final Purity: >99.5% HPLC.

Process Safety & Impurity Control (E-E-A-T)

Thermal Hazards (Suzuki Step)

DSC analysis of the reaction mixture typically shows an exotherm onset at ~110°C (decomposition of DMSO/Dioxane mixtures or unstable boronate species).

  • Control Strategy: The reaction temperature is capped at 90°C (20°C safety margin).

  • Emergency Protocol: In case of cooling failure, cut heat and apply emergency jacket cooling. Venting capability must exceed the calculated gas generation rate.

Genotoxic Impurities (GTIs)
  • Hydrazine: If the starting indazole was made via hydrazine, trace levels must be controlled. The hydrogenation step effectively reduces residual hydrazine derivatives to amines, which are purged in the final crystallization.

  • Boron Residues: Pinacol esters are removed during the aqueous workup (hydrolysis to boronic acid, which is water-soluble).

Palladium Scavenging

Pharmaceutical limits for Pd are typically <10 ppm.

  • Self-Validating Step: The use of Thiol-Silica in Step 1 is proactive.

  • Final Check: ICP-MS analysis on the final lot is mandatory. If >10 ppm, a recrystallization from EtOH/Water (9:1) with N-acetylcysteine (0.5 equiv relative to Pd content) is effective.

Process Flow Diagram (Graphviz)

ProcessFlow Start Raw Materials (Indazole + Boronate) Reactor1 Reactor 1: Suzuki Coupling (90°C, Dioxane/H2O) Start->Reactor1 Workup1 Aqueous Wash & Filtration Reactor1->Workup1 IPC: <1% SM Scavenger Pd Scavenging (Thiol-Silica) Workup1->Scavenger Crude Olefin Reactor2 Reactor 2: Hydrogenation (3 bar H2, Pd/C) Scavenger->Reactor2 Purified Olefin Filter2 Catalyst Filtration Reactor2->Filter2 IPC: <0.5% Olefin Cryst Final Crystallization (EtOAc/Heptane) Filter2->Cryst Filtrate Final Final API Intermediate (Dry Powder) Cryst->Final Isolation

Figure 2: Unit operation flow for the manufacture of 5-(Tetrahydro-pyran-4-yl)-1H-indazole.

References

  • Suzuki-Miyaura Scale-Up Safety

    • Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling. Organic Process Research & Development (2018).[5][6]

  • Indazole Synthesis & Functionalization

    • Indazole – an emerging privileged scaffold: synthesis and its biological significance.[7] RSC Advances (2024).

  • Catalyst Selection

    • Pd(dppf)Cl2 in Heterocycle Couplings.[4][5] National Institutes of Health (NIH) / PMC.

  • Hydrogenation of Heterocycles

    • Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles. ChemCatChem (2019).

  • General Purification Strategies

    • Crystallization in Final Stages of Purification.[1][8] Springer Nature Experiments.

Disclaimer: This protocol is intended for use by trained professionals in a suitably equipped laboratory. Always consult SDS and perform a specific risk assessment before scale-up.

Sources

formulating 5-(Tetrahydro-pyran-4-yl)-1H-indazole for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Formulation Strategies for 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Executive Summary & Compound Profile

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 885272-70-8) is a lipophilic indazole derivative often utilized as a scaffold in kinase inhibitor discovery (e.g., LRRK2, ROCK) and anti-inflammatory research. Its physicochemical profile presents a classic "brick dust" challenge: moderate lipophilicity combined with high crystal lattice energy, resulting in poor aqueous solubility.

Successful in vivo study requires transforming this solid into a bioavailable state without inducing vehicle-related toxicity. This guide provides three tiered protocols ranging from standard suspensions to advanced solubilized systems.

Physicochemical Snapshot
PropertyValueImplication for Formulation
Molecular Weight 202.25 g/mol Small molecule; likely high permeability.
LogP (Predicted) ~2.7Lipophilic. Requires organic co-solvents or surfactants.
pKa (Indazole NH) ~14 (Acidic)Very weak acid; will not deprotonate at physiological pH.
pKa (Indazole N2) ~1.5 (Basic)Weak base. Solubility increases significantly only at pH < 2.
Water Solubility < 0.1 mg/mLCritical: Unsuitable for direct aqueous dissolution.

Pre-Formulation Decision Logic

Before selecting a protocol, the intended route of administration and dose requirement must be analyzed. The following decision matrix outlines the logical flow for vehicle selection to ensure scientific integrity.

FormulationLogic Start Start: Define Study Goals Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV IP Intraperitoneal (IP) Route->IP PO Oral Gavage (PO) Route->PO ProtocolA Protocol A: Co-Solvent System (DMSO/PEG/Saline) IV->ProtocolA Alternative (Low Dose) ProtocolB Protocol B: Cyclodextrin Complex (HP-β-CD) IV->ProtocolB Preferred (Safety) SolubilityCheck Req. Conc. > 1 mg/mL? IP->SolubilityCheck PO->ProtocolA Fast Absorption ProtocolC Protocol C: Homogenous Suspension (MC/Tween) PO->ProtocolC Standard (High Dose) SolubilityCheck->ProtocolA Yes (High Solubility) SolubilityCheck->ProtocolB No (Needs Complexation)

Figure 1: Decision matrix for selecting the optimal vehicle based on administration route and solubility requirements.

Detailed Formulation Protocols

Protocol A: The "Standard" Co-Solvent System (IP/IV compatible)

Best for: Acute studies, moderate doses (1–10 mg/kg).

This system utilizes DMSO for initial solubilization and PEG400 to prevent precipitation upon aqueous dilution.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile.

  • Polyethylene Glycol 400 (PEG400).

  • Sterile Saline (0.9% NaCl) or PBS.

Step-by-Step Procedure:

  • Weighing: Weigh the required amount of 5-(Tetrahydro-pyran-4-yl)-1H-indazole into a sterile glass vial.

  • Primary Solubilization: Add 5% of the final volume of DMSO.

    • Technique: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40°C for 5–10 minutes. The solution must be perfectly clear.

  • Secondary Solubilization: Add 40% of the final volume of PEG400.

    • Technique: Vortex to mix. The solution will become viscous and warm slightly.

  • Aqueous Dilution: Slowly add 55% of the final volume of warm (37°C) Sterile Saline dropwise while vortexing.

    • Critical Check: Watch for "clouding" (precipitation). If cloudiness persists for >10 seconds, the compound has crashed out. Do not administer.

Final Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Protocol B: Cyclodextrin Complexation (Advanced)

Best for: IV administration, sensitive models (reduces irritation), and preventing precipitation.

Expert Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex with the indazole core, shielding the lipophilic regions from water. Note: HP-β-CD has been reported to have mild neuroprotective effects in some ischemia models [1]; control groups must receive the vehicle alone.

Reagents:

  • HP-β-CD (e.g., Kleptose® or Captisol®).

  • Sterile Water for Injection.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) stock solution of HP-β-CD in sterile water. Filter sterilize (0.22 µm).

  • Compound Addition: Add the compound to the 20% HP-β-CD solution.

  • Complexation:

    • Method: The compound will NOT dissolve immediately. Place the vial on a shaker or rotating mixer at room temperature for 2–4 hours.

    • Acceleration: Sonicate for 20 minutes if needed.

  • Verification: The result should be a clear, colorless solution. If haze remains, filter through a 0.45 µm PVDF filter (account for potential drug loss by HPLC verification if possible).

Protocol C: Oral Suspension (High Dose PO)

Best for: Toxicology studies, chronic dosing, high doses (>30 mg/kg).

Reagents:

  • Methylcellulose (MC) (400 cP viscosity).

  • Tween 80 (Polysorbate 80).

  • Sterile Water.

Step-by-Step Procedure:

  • Vehicle Prep: Prepare 0.5% (w/v) Methylcellulose + 0.1% Tween 80 in water. Allow MC to hydrate overnight at 4°C to ensure a clear gel.

  • Wetting: Weigh the compound into a mortar. Add the Tween 80 (undiluted) dropwise to "wet" the powder, creating a paste.

  • Levigation: Slowly add the 0.5% MC vehicle while grinding with the pestle. This breaks down agglomerates and ensures uniformity.

  • Transfer: Transfer to a vial and vortex.

  • Administration: Shake well immediately before oral gavage.

Quality Control & Troubleshooting

The most common failure mode for indazoles is precipitation upon injection , which can cause micro-embolisms (IV) or local peritonitis (IP).

The "Crash-Out" Test

Before injecting any valuable cohorts, perform this bench test:

  • Prepare 1 mL of the formulation.

  • Pipette 100 µL into 900 µL of warm PBS (simulating physiological fluid).

  • Pass: Solution remains clear or slightly opalescent but homogenous.

  • Fail: Visible white flakes or crystals appear within 1 minute. Action: Switch to Protocol B (Cyclodextrin).

Preparation Workflow Diagram

PrepWorkflow Powder Raw Powder (Check Purity) Mix1 Vortex/Sonicate (Clear Solution) Powder->Mix1 Solvent Primary Solvent (DMSO) Solvent->Mix1 CoSolvent Add Co-Solvent (PEG400/Tween) Mix1->CoSolvent Buffer Add Aqueous (Slow Dropwise) CoSolvent->Buffer QC QC: Light Scattering Check for Precipitate Buffer->QC

Figure 2: Step-by-step workflow for preparing a co-solvent formulation.

References

  • Rivers-Auty, J., et al. (2013). "Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery." Journal of Pharmacy and Pharmacology. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for In Vivo Studies of Indazole Derivatives." BenchChem Application Library. Link

  • PubChem. (2025). "5-(Tetrahydro-2H-pyran-4-yl)-1H-indole Compound Summary." National Library of Medicine. Link

  • Cayman Chemical. (2024). "Guidelines for the Formulation of Lipophilic Compounds." Cayman Technical Support. Link

Sources

Troubleshooting & Optimization

improving solubility of 5-(Tetrahydro-pyran-4-yl)-1H-indazole in assay buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Ticket ID: #SOL-IND-8852 Subject: Prevention of precipitation in aqueous assay buffers Status: Open Assigned Specialist: Senior Application Scientist, Assay Development

Executive Summary

You are likely experiencing "crash-out" precipitation when diluting 5-(Tetrahydro-pyran-4-yl)-1H-indazole from a DMSO stock into aqueous media (PBS, HEPES, or cell culture media).

This molecule presents a classic solubility paradox:

  • The Indazole Core: A rigid, planar aromatic system with high crystal lattice energy (likes to stack).

  • The Tetrahydropyran (THP) Ring: Adds some polarity, but not enough to overcome the lipophilicity of the core at neutral pH.

  • pKa Profile: The indazole NH has a pKa of ~13.8, and the N2 protonation pKa is ~1.2. Crucial Insight: At physiological pH (7.4), the molecule is neutral . You cannot use pH adjustment (acid/base) to solubilize it without destroying your biological assay.

Part 1: The Diagnosis (Why is this happening?)

Before changing your protocol, confirm the mechanism of failure. Precipitation in assays often manifests as "false negatives" (compound isn't there) or "false positives" (aggregates sequestering the enzyme).

Visual Troubleshooting Workflow

SolubilityDiagnosis Start Symptom: Low Activity or Variable Data CheckDMSO Step 1: Check DMSO Stock (Is it clear at 10mM?) Start->CheckDMSO StockIssue Issue: Stock degraded or saturated. Warm to 37°C. CheckDMSO->StockIssue Cloudy Dilution Step 2: Dilute to 2x Assay Conc in Buffer (No Protein) CheckDMSO->Dilution Clear VisualCheck Step 3: Visual/Nephelometer Check (Turbidity?) Dilution->VisualCheck Precipitation Precipitation Detected VisualCheck->Precipitation Visible Particles Soluble Solution Clear VisualCheck->Soluble Clear Aggregates Suspect Colloidal Aggregation (Promiscuous Inhibition) Soluble->Aggregates Add 0.01% Triton X-100 Does IC50 shift?

Figure 1: Diagnostic logic to distinguish between insolubility and aggregation artifacts.

Part 2: Optimization Protocols

Do not attempt all methods simultaneously. Follow this hierarchy based on your assay tolerance.

Method A: The "Solvent Shift" (Standard Protocol)

Best for: Enzymatic assays, receptor binding.

Directly piping 100% DMSO stock into a buffer causes a local "shock" where the compound concentration momentarily exceeds solubility limits before mixing, triggering nucleation.

Protocol:

  • Prepare Intermediate Plate: Dilute your 10mM DMSO stock into a 10% DMSO/Buffer intermediate solution.

    • Why: This lowers the concentration gradient.

  • Final Dilution: Transfer from the intermediate plate to the final assay plate (aiming for <1% final DMSO).

  • Order of Addition: Always add Buffer to Compound , not Compound to Buffer, while vortexing/mixing rapidly.

Method B: Non-Ionic Surfactants (The Stabilizers)

Best for: Preventing colloidal aggregation and surface adsorption.

Indazoles are prone to "promiscuous inhibition" where they form microscopic colloids that sequester enzymes.

Recommended Reagents:

  • Tween-20: 0.01% - 0.05% (v/v)

  • Triton X-100: 0.01% (v/v)

Implementation: Add the surfactant to the assay buffer before introducing the compound. This creates micelles that can house the lipophilic indazole molecules if they attempt to crash out.

Method C: Cyclodextrin Complexation (The Heavy Duty Fix)

Best for: Cell-based assays or very high concentrations (>50 µM).

If Method A and B fail, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the hydrophobic indazole core, shielding it from water.

WARNING: Cyclodextrins can bind your compound too tightly, preventing it from interacting with your target (assay interference). You must validate this (see Validation section).

Protocol:

  • Prepare a 20% (w/v) HP-β-CD stock solution in water.

  • Use this stock to prepare your assay buffer (final CD concentration: 0.5% - 2%).

  • Dilute your compound into this CD-enriched buffer.

Part 3: Comparative Data & Limits

ParameterDMSO OnlyDMSO + Tween-20HP-β-CD (Cyclodextrin)
Max Solubility (Est.) ~10-50 µM~100 µM>500 µM
Risk of Precipitation HighModerateLow
Assay Interference Low (<1% DMSO)Low (check CMC)High (Sequestration risk)
Cell Toxicity Toxic >1%Toxic >0.1%Safe up to ~5-10%

Part 4: Validation (Did it work?)

You cannot rely on the naked eye for concentrations below 100 µM.

The "Nephelometry" Hack (No special equipment):

  • Prepare your compound in the optimized buffer at 2x concentration.

  • Measure Absorbance at 650 nm (or any non-absorbing wavelength) in a plate reader.

  • Criterion: If OD650 > 0.005 above the blank, you have micro-precipitates.

The "Sequestration" Check (For Cyclodextrins): If you use Cyclodextrin, you must run a known control inhibitor.

  • If the IC50 of your control shifts significantly (e.g., from 10nM to 100nM) in the presence of CD, the CD is binding the drug, not just solubilizing it.

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? The N2 nitrogen looks basic. A: No. The pKa of the N2 nitrogen is ~1.2. To protonate it, you would need pH < 2. This is incompatible with biological assays. At pH 7.4, the molecule is effectively neutral.

Q: My compound works in the enzyme assay but fails in cells. Is this solubility? A: Likely yes. In enzyme assays, you might use 0.01% Triton. In cells, you cannot use Triton. Try using 0.5% DMSO + 10% FBS (Fetal Bovine Serum). Albumin in serum acts as a natural carrier protein similar to cyclodextrins.

Q: The compound precipitates after freeze-thaw cycles. A: 5-(Tetrahydro-pyran-4-yl)-1H-indazole can form solvates. Do not freeze aqueous dilutions. Prepare fresh from DMSO stock for every experiment.

References

  • Assay Guidance Manual. Solubility and Permeability in Drug Discovery. National Center for Advancing Translational Sciences.[1][2][3] Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility).
  • Oliveira, R., et al. (2015). Cyclodextrins in the formulation of poorly soluble drugs.
  • PubChem Compound Summary. Indazole.[4] National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Suzuki Coupling of Tetrahydropyran (THP) Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: SUZ-THP-IND-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely experiencing low yields due to one of three converging factors specific to the THP-indazole scaffold: catalyst sequestration by the indazole nitrogens, steric occlusion at the C7 position by the bulky THP group, or protodeboronation if utilizing indazolyl boronates.

This guide moves beyond generic troubleshooting to address the specific electronic and steric anomalies of the tetrahydropyran-protected indazole core.

Module 1: Diagnostic Triage

Before altering your protocol, identify the failure mode using this symptom checker.

SymptomDiagnosisThe "Why" (Mechanism)
Black Precipitate (Early)Catalyst Poisoning The indazole N2 (or N1) lone pair is outcompeting the phosphine ligand, forming an inactive Pd-complex (Pd black).
No Reaction (SM Recovery) Steric Hindrance If coupling at C7, the N1-THP group forms a "steric wall," preventing the oxidative addition of Pd into the C-Halide bond.
Product formed, then lost Acidic Hydrolysis THP is base-stable but acid-labile. If your workup involves HCl or unbuffered silica gel, you are cleaving the THP post-reaction.
De-halogenation Hydride Transfer Pd inserted, but transmetalation failed. β-hydride elimination from the solvent (alcohol) or ligand occurred.

Module 2: The "Indazole Effect" (Catalyst Poisoning)

The Problem

Indazoles are "sticky" substrates. Unlike simple phenyl halides, the indazole core contains a basic nitrogen (N2 in N1-protected systems) that acts as a ligand. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ bind loosely to their ligands. The indazole nitrogen displaces these ligands, creating a stable but catalytically dead palladium species.

The Solution: Bulky, Electron-Rich Precatalysts

You must use a catalyst system where the ligand binds to Palladium tighter than the indazole nitrogen does.

  • Recommendation: Switch to Buchwald G3 or G4 Precatalysts .

  • Ligand Choice:

    • XPhos or SPhos: Excellent for general steric bulk and preventing N-coordination.

    • BrettPhos: Essential if you are coupling amines (Buchwald-Hartwig), but also superior for extremely hindered Suzuki couplings.

Technical Insight: The G3/G4 precatalysts contain a palladacycle that ensures a 1:1 Pd:Ligand ratio upon activation. This prevents the formation of "ligand-free" Pd(0) species that are susceptible to poisoning by the indazole substrate [1].

Module 3: The Steric Trap (N1-THP vs. C7-Coupling)

The Geometry Problem

The tetrahydropyran (THP) group is a chair-conformation bulky shield.

  • Scenario A: Coupling at C3, C4, C5, C6.

    • Verdict: THP has minimal impact. Standard steric rules apply.

  • Scenario B: Coupling at C7 (Ortho to N1).

    • Verdict:Critical Failure Point. The THP group at N1 sits directly adjacent to C7. The palladium center cannot easily access the C7-Halide bond for oxidative addition due to the bulk of the THP ether.

Workarounds
  • Temperature Spike: Increase reaction temperature to 100–110°C to overcome the activation energy barrier imposed by sterics. Note: Requires thermal stability check of THP (see Module 4).

  • Switch Protection (If synthesis allows): Move the THP to N2 (if possible via tautomer control) or switch to a smaller group like SEM (2-(trimethylsilyl)ethoxymethyl) which, while flexible, can sometimes offer a different rotational profile.

  • Super-Active Catalyst: Use Pd-PEPPSI-IPr . This N-heterocyclic carbene (NHC) catalyst is less sensitive to steric crowding than phosphines.

Module 4: Protodeboronation (If using Indazole Boronates)

If your indazole is the nucleophile (boronic acid/ester), you face protodeboronation . Heteroaryl boronic acids are prone to hydrolyzing the C-B bond under basic conditions, replacing it with a C-H bond (yielding unsubstituted indazole).

The Fix: Anhydrous Conditions or MIDA Boronates
  • Protocol Shift: Do not use aqueous base (e.g., Na₂CO₃/H₂O).

  • New System: Use anhydrous K₃PO₄ or Cs₂CO₃ in dry 1,4-Dioxane or DMF.

  • Mechanism: Water facilitates the formation of the boronate "ate" complex which is the precursor to protodeboronation. By removing water and using a solubility-limited base, you throttle the release of the active boronate species, matching the rate of transmetalation [2].

Module 5: The "Gold Standard" Protocol

Use this protocol as your baseline control. Deviations should be made only after this specific setup fails.

Reagents
  • Substrate: N1-THP-Bromoindazole (1.0 equiv)

  • Partner: Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G4 (2–4 mol%)

  • Base: K₃PO₄ (Tribasic Potassium Phosphate), finely ground, anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [If deboronation is suspected, switch to pure Dioxane]

  • Concentration: 0.1 M

Step-by-Step Workflow
  • Charge Solids: Add Indazole, Boronic acid, Base, and Catalyst to a vial equipped with a stir bar.

  • Evacuation: Seal vial. Evacuate and backfill with Argon/Nitrogen (3 cycles). Oxygen is the enemy of low-turnover reactions.

  • Solvent Addition: Add sparged (degassed) solvents via syringe.

  • Activation: Heat to 80°C . Monitor by LCMS at 1 hour.

    • Why LCMS? TLC can be misleading with THP groups (streaking). LCMS confirms if the THP is intact (M+H) or cleaved (M-84).

  • Workup (CRITICAL):

    • Dilute with EtOAc.

    • Wash with NaHCO₃ (Sat. Aq.). DO NOT use HCl.

    • Dry over Na₂SO₄.

    • Purification: Add 1% Triethylamine to your chromatography solvent system (e.g., Hex/EtOAc + 1% Et₃N) to buffer the silica gel and prevent on-column THP cleavage.

Module 6: Troubleshooting Logic Flow

SuzukiTroubleshooting Start Low Yield with THP-Indazole CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes (SM Remains) CheckSM->SM_Yes SM_No No (SM Consumed) CheckSM->SM_No Precipitate Is there Black Precipitate? SM_Yes->Precipitate Poisoning Diagnosis: Catalyst Poisoning Action: Switch to XPhos Pd G4 Precipitate->Poisoning Yes Sterics Diagnosis: Steric Wall (C7?) Action: Heat to 110°C or Pd-PEPPSI Precipitate->Sterics No ProductCheck Is Desired Product Formed? SM_No->ProductCheck Prod_No No Product Found ProductCheck->Prod_No Prod_Yes_NoTHP Product Found but THP Group Missing ProductCheck->Prod_Yes_NoTHP Mass = Product - 84 Deboron Did Boronic Acid turn to Arene? (Protodeboronation) Prod_No->Deboron Anhydrous Action: Switch to Anhydrous K3PO4 / Dioxane Deboron->Anhydrous Yes AcidCheck Check Workup pH Prod_Yes_NoTHP->AcidCheck Buffer Action: Add 1% Et3N to column Avoid Acidic Wash AcidCheck->Buffer

Figure 1: Decision tree for isolating failure modes in Suzuki coupling of THP-protected indazoles. Blue nodes represent decision points; Yellow nodes represent corrective actions.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "Buchwald Precatalysts: A Robust System for Pd-Catalyzed Cross-Coupling." Journal of the American Chemical Society.

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Optimization." Angewandte Chemie International Edition.

  • Greene, T. W., & Wuts, P. G. M. (2014). "Protective Groups in Organic Synthesis: Tetrahydropyranyl Ethers." Wiley Online Library.

  • Hopkinson, M. N., et al. (2019). "Suzuki–Miyaura Cross-Coupling of Indazoles: Challenges and Solutions." Chemistry – A European Journal.

resolving regioselectivity issues in 1H-indazole alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioselectivity Issues in 1H-Indazole Alkylation Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Tautomer Trap

The alkylation of 1H-indazole is a classic problem in heterocyclic chemistry defined by the competition between the


 (thermodynamic) and 

(kinetic) positions.
  • The Problem: The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer by approximately 4.5 kcal/mol [1]. However, under basic alkylation conditions, the deprotonated indazolyl anion is an ambident nucleophile.

  • The Consequence: Standard alkylation often yields mixtures (typically ranging from 1:1 to 3:1 favoring

    
    ), requiring tedious chromatographic separation.
    
  • The Solution: Selectivity is not random; it is a function of the electrophile hardness , solvent polarity , counter-cation chelation , and substituent electronics .

This guide provides validated protocols to force regioconvergence toward your desired isomer.

Module 1: Targeting the -Isomer (Thermodynamic Control)

If your target is the


-alkyl indazole, you are leveraging the inherent thermodynamic stability of the benzenoid system over the quinonoid 

system.
Protocol A: The "Gold Standard" (NaH/THF)

This method relies on the "Cluster Effect." Sodium cations in non-polar aprotic solvents (THF) coordinate tightly with


, effectively shielding it from attack while leaving 

exposed.

Reagents:

  • Base: Sodium Hydride (NaH) (60% dispersion)[1]

  • Solvent: Anhydrous THF (Do not use DMF or DMSO if high selectivity is required)

  • Temperature:

    
     (or 
    
    
    
    for sterically hindered substrates)

Step-by-Step:

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (

    
    ).
    
  • Deprotonation: Cool to

    
    . Add NaH (1.2 equiv) portion-wise. Evolution of 
    
    
    
    gas will occur.
  • Aging: Stir at

    
     for 30 minutes. Critical: This allows the formation of the tight ion pair.
    
  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Warm to RT. Monitor via LCMS.[1][2]

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[1]
    

Why this works: In THF, the


 cation coordinates to 

.[1][2] If the substrate has a donor group at C3 (e.g., -OMe, -Cl), the cation may form a chelate between

and C3, further blocking the

site. This protocol frequently yields


selectivity [2].[3][4][5][6][7]
Module 2: Targeting the -Isomer (Kinetic & Electronic Control)

Accessing the


-isomer is significantly more challenging and requires disrupting the thermodynamic preference.
Protocol B: The Pfizer Method (Acid-Catalyzed Imidate Alkylation)

In 2022, Pfizer scientists developed a highly selective method using alkyl trichloroacetimidates.[8] This reaction proceeds via a protonated intermediate that favors attack by the more nucleophilic (but less acidic)


 lone pair of the neutral species, rather than the anion [3].

Reagents:

  • Electrophile: Alkyl 2,2,2-trichloroacetimidate (prepared from alcohol + trichloroacetonitrile).

  • Catalyst: Trifluoromethanesulfonic acid (TfOH) (0.1–0.2 equiv).

  • Solvent: Toluene or Cyclohexane/DCM (Non-polar is key).

Step-by-Step:

  • Preparation: Dissolve 1H-indazole (1.0 equiv) and alkyl trichloroacetimidate (1.2 equiv) in Toluene (

    
    ).
    
  • Catalysis: Add TfOH (0.1 equiv) at RT.

  • Reaction: Stir for 2–16 hours. A precipitate (trichloroacetamide byproduct) often forms.

  • Workup: Filter off the solid byproduct. Wash filtrate with

    
    .
    

Selectivity Note: This method often yields exclusively


 products (

) for primary and secondary alkyl groups.
Protocol C: The "Electronic Steering" Strategy (C7-Substitution)

If you cannot use acid catalysis, you must rely on steric/electronic repulsion.

  • Substrates: Indazoles with electron-withdrawing or bulky groups at C7 (e.g.,

    
    , 
    
    
    
    ) strongly favor
    
    
    alkylation.[3][4][5][6]
  • Mechanism: The substituent at C7 sterically hinders the

    
     site and electronically deactivates it.
    
  • Data: 7-nitroindazole alkylation typically yields

    
    
    
    
    
    -isomer [2].[3][4][5][6][7]
Module 3: The Mitsunobu Switch

The Mitsunobu reaction is a "wildcard." While often assumed to follow thermodynamic control (


), it frequently favors 

alkylation for indazoles, particularly when using non-polar solvents or specific alcohol substrates.

Comparative Data: Alkylation Conditions vs. Regioselectivity

Substrate (R)ConditionsMajor IsomerRatio (

)
Ref
HNaH / THF / Alkyl BromideN1 99 : 1[2]
H

/ DMF / Alkyl Iodide
N1 60 : 40[1]
HMitsunobu (DEAD/PPh3)N2 28 : 72[2]
7-NitroNaH / THF / Alkyl BromideN2 4 : 96[2]
HImidate / TfOH / TolueneN2 < 1 : 99[3]
Module 4: Decision Logic & Mechanism
Visualizing the Pathway

The following diagram illustrates the decision logic for selecting the correct protocol based on your target isomer and substrate constraints.

IndazoleLogic Start Target Indazole Isomer N1_Target Target: N1-Alkyl Start->N1_Target N2_Target Target: N2-Alkyl Start->N2_Target Standard Substrate has C7-EWG? N1_Target->Standard Acid_Tol Acid Sensitive? N2_Target->Acid_Tol Use_NaH Protocol A: NaH / THF (Thermodynamic Control) Standard->Use_NaH No Protect Route: Transient Protection or Chelation Control Standard->Protect Yes (C7-NO2 etc) Use_Imidate Protocol B: Imidate / TfOH (Pfizer Method) Acid_Tol->Use_Imidate No Use_Mitsunobu Protocol C: Mitsunobu (Kinetic/Steric Control) Acid_Tol->Use_Mitsunobu Yes Use_Blocking Alt: SEM-Protection of N1 then Alkylate N2 Use_Mitsunobu->Use_Blocking Low Selectivity

Caption: Decision matrix for selecting alkylation conditions. Blue path favors thermodynamic N1; Red path favors kinetic N2.

Troubleshooting & FAQs

Q1: I used NaH/DMF and got a 1:1 mixture. Why? A: You used a polar aprotic solvent (DMF). DMF solvates the


 cation effectively, breaking the tight ion-pair interaction at 

. This exposes the

site, allowing it to compete with

. Fix: Switch to anhydrous THF.

Q2: My substrate has a C3-ester group. Will this affect regioselectivity? A: Yes, usually favorably for


. A carbonyl oxygen at C3 can chelate the metal cation sitting at 

, locking the geometry and further preventing alkylation at

.

Q3: I need an


-methyl group, but the Pfizer imidate method is for larger alkyls. 
A:  For methylation, the imidate method is difficult due to the instability of methyl trichloroacetimidate. Instead, use Trimethyloxonium tetrafluoroborate (

)
in DCM. This "hard" electrophile often favors the most nucleophilic neutral nitrogen (

) under non-basic conditions, though mixtures are still common.

Q4: Can I distinguish


 vs 

isomers by NMR?
A: Yes.
  • 
    -Alkyl:  The C3-H proton (if unsubstituted) typically shows a NOESY correlation to the N-alkyl protons.
    
  • 
    -Alkyl:  The N-alkyl protons often show NOESY correlations to both  C3-H and C7-H (due to proximity), whereas 
    
    
    
    only correlates to C7-H.
  • Carbon NMR: The C3 carbon in

    
    -isomers is usually shielded (shifted upfield) relative to the 
    
    
    
    -isomer.
References
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Molecules / NIH (2024) URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Source: Beilstein Journal of Organic Chemistry (Lundbeck Research) URL:[Link]

Sources

overcoming steric hindrance in 5-(Tetrahydro-pyran-4-yl)-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric & Electronic Barriers in 5-(Tetrahydro-pyran-4-yl)-1H-indazole Synthesis

Ticket Status: OPEN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting low yields/failure in coupling 5-halo-indazole with tetrahydropyran-4-yl moieties.

Executive Summary: The "Steric" Misconception

User reports often cite "steric hindrance" as the primary failure mode for this synthesis. However, the 5-position of the indazole ring is electronically accessible. The true bottleneck is usually


-hydride elimination  competing with the reductive elimination step during the Palladium cycle.

When coupling a secondary alkyl group (like the tetrahydropyran-4-yl ring) directly to an aryl halide, the


 hybridized carbon on the boron species creates a high-energy transition state. Standard Suzuki conditions (e.g., 

) will almost invariably fail, leading to protodeboronation or reduction of the aryl halide.

This guide provides two validated protocols: the "Alkenyl Detour" (High Reliability) and the "Direct Alkyl Cross-Coupling" (High Efficiency/High Risk).

PART 1: Diagnostic & Strategy Selection

Before proceeding, verify your current experimental setup against this decision matrix.

SynthesisStrategy Start Start: 5-Halo-Indazole + THP Source CheckSM Is the Indazole N-Protected? Start->CheckSM Protect CRITICAL: Protect N1 (THP, SEM, or Boc) CheckSM->Protect No Choice Select Strategic Priority CheckSM->Choice Yes Protect->Choice RouteA Route A: Reliability First (Suzuki w/ Alkenyl Boronate) Choice->RouteA High Yield Required RouteB Route B: Step-Count First (Suzuki w/ Alkyl Boronate) Choice->RouteB Shortest Route Required StepA1 Step 1: Coupling with 3,6-dihydro-2H-pyran-4-boronate RouteA->StepA1 StepB1 Requires Specialized Ligands (RuPhos, SPhos, CataCXium A) RouteB->StepB1 StepA2 Step 2: Hydrogenation (Pd/C, H2) StepA1->StepA2

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on project requirements.

PART 2: Validated Protocols
Protocol A: The "Alkenyl Detour" (Recommended)

Mechanism: This route converts the difficult


-

coupling into a facile

-

coupling by using the unsaturated pyran boronate. This eliminates the risk of

-hydride elimination.

Step 1: Suzuki-Miyaura Coupling

  • Reagents:

    • Substrate: 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (N1-THP protected).

    • Boronate: 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv).

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2.0 M aq, 3 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 90°C, 4-16 hours.

  • Checkpoint: Monitor for the disappearance of the aryl bromide. The product will be the 5-(3,6-dihydro-2H-pyran-4-yl) intermediate.

Step 2: Hydrogenation

  • Reagents:

    • Substrate: Isolated intermediate from Step 1.

    • Catalyst: 10% Pd/C (10 wt% loading).

    • Solvent: MeOH or EtOAc.

    • Gas:

      
       (balloon pressure, 1 atm).
      
  • Conditions: RT, 2-4 hours.

  • Technical Note: Indazoles are robust, but prolonged high-pressure hydrogenation can reduce the benzene ring of the indazole. Stick to mild conditions to selectively reduce the pyran alkene.

Protocol B: Direct Alkyl Cross-Coupling (Advanced)

Mechanism: Uses electron-rich, bulky phosphine ligands to facilitate oxidative addition and physically block the vacant coordination site required for


-hydride elimination.
  • Reagents:

    • Substrate: 5-bromo-1-(protected)-1H-indazole.

    • Boronate: Tetrahydro-2H-pyran-4-yl-boronic acid (Note: Acids often outperform esters here due to faster transmetalation).

    • Catalyst System (Crucial):

      • Option 1: RuPhos Pd G3 (2-5 mol%). Excellent for secondary alkyls.

      • Option 2:

        
         + SPhos  (1:2 ratio).
        
      • Option 3:

        
         + 
        
        
        
        .
    • Base:

      
       (3.0 equiv) or CsF (anhydrous conditions).
      
    • Solvent: Toluene/Water (10:1) or pure Dioxane.

  • Conditions: 80-100°C.

  • Warning: Strict oxygen exclusion is required. The alkyl-palladium species is highly unstable.

PART 3: Critical Analysis & Troubleshooting
The Protecting Group Factor

You cannot perform this reaction on the free NH indazole with high efficiency.

  • Catalyst Poisoning: The free indazole nitrogen can coordinate to Pd, shutting down the catalytic cycle.

  • Solubility: Unprotected indazoles have poor solubility in non-polar solvents favored by specialized ligands.

Recommendation: Use THP (Tetrahydropyranyl) or SEM (2-(Trimethylsilyl)ethoxymethyl) protection on N1. These are easily removed post-coupling with mild acid (HCl/MeOH or TFA).

Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Observation: Starting material (SM) is consumed, but only de-halogenated indazole (H-indazole) is recovered.Protodeboronation /

-Hydride Elimination.
The alkyl group failed to transfer, or eliminated after transfer.
Switch to Protocol A. If staying with Protocol B, switch ligand to RuPhos or CataCXium A and lower temperature to 60°C.
Observation: SM remains unreacted; Catalyst turns into "palladium black" precipitate.Ligand dissociation or oxidation. The active catalyst died before oxidative addition.Ensure solvents are sparged with Argon for 20 mins. Switch to a precatalyst (e.g., XPhos Pd G3) rather than mixing Pd + Ligand in situ.
Observation: Low conversion (<20%) with Alkyl Boronate.Slow Transmetalation. Secondary alkyl boronates transmetalate very slowly due to sterics.Add water (10% v/v) to the solvent system. Boronic esters often require hydrolysis to the boronic acid in situ to transmetalate effectively.
Observation: Regioisomers observed during N-protection.N1 vs N2 Tautomerism. Indazoles favor N1 alkylation thermodynamically but N2 kinetically. Use DHP/PTSA for N1-THP protection (thermodynamic control).
PART 4: Mechanistic Visualization

The following diagram illustrates why the "Alkenyl Detour" (Route A) is energetically favorable compared to the direct coupling.

MechanismComparison ArPdX Ar-Pd(II)-X (Oxidative Addition Complex) TransMet_A Transmetalation (Alkenyl Boronate) ArPdX->TransMet_A Route A TransMet_B Transmetalation (Alkyl Boronate) ArPdX->TransMet_B Route B RedElim_A Reductive Elimination (Fast, sp2-sp2) TransMet_A->RedElim_A Product_A Alkenyl Product RedElim_A->Product_A BetaElim SIDE REACTION: Beta-Hydride Elimination TransMet_B->BetaElim Major Pathway (w/o specialized ligands) RedElim_B Reductive Elimination (Slow, sp2-sp3) TransMet_B->RedElim_B Minor Pathway

Figure 2: Mechanistic comparison showing the high risk of beta-hydride elimination in direct alkyl coupling versus the stability of the alkenyl route.

References
  • Suzuki-Miyaura Coupling of Secondary Alkyl Boronic Acids

    • Citation: Doucet, H. (2008). "Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives." European Journal of Organic Chemistry.
    • Relevance: Establishes the difficulty of sp2-sp3 coupling and the necessity of specific ligands.
  • Use of RuPhos for Challenging Couplings

    • Citation: Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028-13029.
    • Relevance: Defines the ligand parameters required to prevent beta-hydride elimin
  • Indazole Synthesis & Functionalization (Review)

    • Citation: Gaikwad, D. D., et al. (2015). "Indazole: A biologically active moiety." Journal of Pharmacy & Bioallied Sciences.
    • Relevance: General properties of indazole protection and reactivity.
  • Alkenyl Boronate Strategy (General Precedent)

    • Citation: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
    • Relevance: The foundational text validating the stability of vinyl boronates over alkyl boron

Technical Support Center: Stabilizing 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

The Challenge: Users frequently report degradation of 5-(Tetrahydro-pyran-4-yl)-1H-indazole during storage and solution-phase experiments. Symptoms include yellow discoloration, the appearance of M+16/M+32 peaks in LC-MS, and loss of biological potency.

The Root Cause: This molecule possesses a "dual-threat" oxidation profile:

  • The Tetrahydropyran (THP) Ring: Like tetrahydrofuran (THF), the THP ether moiety is highly susceptible to radical autoxidation, forming explosive hydroperoxides at the

    
    -position (adjacent to the oxygen).
    
  • The Benzylic Linker: The tertiary carbon connecting the pyran ring to the indazole (C4 of pyran) is activated by the aromatic system, making it prone to radical abstraction.

This guide provides a self-validating protocol to stabilize this scaffold against these specific pathways.

Diagnostic Troubleshooting Guide

Use this matrix to identify the specific type of oxidation occurring in your sample.

SymptomLikely Chemical EventRoot CauseImmediate Action
Yellow/Brown Discoloration Oxidative Coupling / Quinoid FormationExposure to light (UV) or trace metals causing radical propagation on the electron-rich indazole ring.Filter sample. Check LC-MS for dimers. Store in amber glass.
LC-MS: M+16 Peak N-Oxidation or HydroxylationAttack on the Indazole Nitrogen (N1/N2) or hydroxylation at the benzylic carbon.Degas solvents. Check pH (avoid basic conditions which promote N-oxidation).
LC-MS: M+32 / M+34 Peak Hydroperoxide FormationAutoxidation of the THP ether ring (

-position). CRITICAL SAFETY RISK.
Test for peroxides (KI strips). If positive, quench with reducing agent immediately.
Precipitation in Solution Ring Opening / PolymerizationAdvanced peroxide degradation leading to ring cleavage of the THP moiety.Discard sample. Re-synthesize/Re-purify. Do not attempt to salvage.

Deep Dive: The Oxidation Mechanism[3]

To prevent degradation, one must understand the invisible radical pathways. The diagram below illustrates the two primary failure modes: Ether Autoxidation (Path A) and Benzylic Abstraction (Path B).

Figure 1: Radical Degradation Pathways of 5-(Tetrahydro-pyran-4-yl)-1H-indazole

OxidationMechanism Start 5-(Tetrahydro-pyran-4-yl)-1H-indazole (Intact Molecule) Initiator Initiator (Light / O2 / Trace Metal) Start->Initiator Radical_A Path A: Alpha-Oxy Radical (THP Ring C2/C6) Initiator->Radical_A H-Abstraction (Alpha to Oxygen) Radical_B Path B: Benzylic Radical (Tertiary C4 Linker) Initiator->Radical_B H-Abstraction (Benzylic Position) Peroxide_A THP-Hydroperoxide (Explosive / Unstable) Radical_A->Peroxide_A + O2 RingOpen Ring Opening & Fragmentation Peroxide_A->RingOpen Degradation Alcohol_B Tertiary Alcohol (M+16 Impurity) Radical_B->Alcohol_B + OH• / H2O Ketone_B Oxidative Cleavage (Scaffold Break) Radical_B->Ketone_B Chain Scission

Caption: Path A (Ether oxidation) poses a safety risk via peroxides. Path B (Benzylic oxidation) destroys biological potency by altering the pharmacophore.

Stabilization Protocols (The "How-To")

Protocol A: Solid State Storage (Long-Term)

Goal: Prevent initiation of the radical chain reaction.

  • Container Selection: Use Amber borosilicate glass vials with Teflon-lined caps. (Plastic absorbs oxygen; clear glass admits UV light).

  • Atmosphere: Purge headspace with Argon (heavier than air) rather than Nitrogen. Argon creates a more effective "blanket" over the solid powder.

  • Temperature: Store at -20°C .

    • Why? Radical propagation rates drop significantly at sub-zero temperatures.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite). Moisture can catalyze N-oxide formation.

Protocol B: Solution Phase Stabilization (Experimental)

Goal: Scavenge radicals before they propagate.

Step 1: Solvent Degassing (Mandatory) Do not rely on simple sonication. Oxygen is highly soluble in organic solvents like DMSO and Methanol.

  • Method: Sparge the solvent with Helium or Argon gas for 15 minutes before dissolving the compound.

  • Alternative: Use the "Freeze-Pump-Thaw" method for critical stock solutions.

Step 2: Chemical Additives (The "Shield") Add an antioxidant compatible with your downstream assay.

AdditiveConcentrationBest Use CaseMechanism
BHT (Butylated hydroxytoluene) 250 ppm (0.025%)Storage in organic solvents (DMSO/Ethanol).Scavenges peroxy radicals (Path A) preventing THP peroxide buildup [1].
Ascorbic Acid (Vitamin C) 0.1 - 1.0 mMAqueous buffers / Cell culture.Water-soluble radical scavenger; protects the Indazole nitrogen.
Methionine 1 - 5 mMProtein assays / Kinase buffers.Acts as a "sacrificial" oxidant target, protecting the benzylic linker.
Figure 2: Solution Preparation Workflow

StabilizationWorkflow Step1 1. Solvent Prep Action1 Sparge with Argon (15 mins) Step1->Action1 Step2 2. Additive Doping Action1->Step2 Action2 Add BHT (250 ppm) OR Ascorbic Acid Step2->Action2 Step3 3. Dissolution Action2->Step3 Action3 Dissolve Indazole (Avoid Vortexing) Step3->Action3 Step4 4. Validation Action3->Step4 Check Check LC-MS (T=0) Confirm no M+16 Step4->Check

Caption: Standardized workflow for preparing stable stock solutions of oxidation-prone heterocycles.

Analytical Validation (Quality Control)

How do you prove your stabilization worked?

1. The Peroxide Test (Safety Critical) Before concentrating any old stock solution containing this molecule (especially in ether/THF), test for peroxides.

  • Protocol: Dip a starch-iodide strip into the solution.

  • Result: Blue/Purple = DANGER . Peroxides present.[1][2][3][4][5] Do not distill or heat. Neutralize with aqueous Sodium Thiosulfate.

2. Purity Monitoring (LC-MS) Set up a specific SIM (Selected Ion Monitoring) method.

  • Target Mass: [M+H]+ (Parent)

  • Impurity 1: [M+17]+ (Hydroxylated / N-oxide)

  • Impurity 2: [M+33]+ (Hydroperoxide)

  • Acceptance Criteria: Impurity peaks must remain < 1.0% relative abundance over 48 hours.

References

  • Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry.

    • Context: Establishes the mechanism of oxidative degradation in substituted tetrahydropyrans, specifically C2-H abstraction.
  • Thermo Scientific Chemicals. (n.d.).[6] 1H-Indazole Safety & Handling. Fisher Scientific.

    • Context: Provides baseline storage requirements (inert
  • Giraud, F., et al. (2014). C3-Indazole Functionalization: A Review. Institute of Chemistry of Clermont-Ferrand.

    • Context: Details the reactivity of the indazole ring, including susceptibility to radical substitution and oxidative coupling.

  • Sigma-Aldrich. (n.d.). Peroxide Formation in Ethers and Tetrahydrofuran. Technical Bulletin.

    • Context: Authoritative guide on the mechanism of ether autoxidation and the use of BHT as a stabilizer.

Sources

Technical Support Center: Indazole Tautomerism & HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-TAUT-001 Subject: Optimizing Chromatographic Behavior of Indazole Tautomers Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Indazole derivatives present a classic "Chameleon Effect" in HPLC. They exist in a dynamic equilibrium between 1H-indazole (benzenoid, generally more stable) and 2H-indazole (quinonoid).[1]

This is not a simple impurity issue; it is Annular Desmotropy .

If the timescale of this proton shift (


) is comparable to the timescale of your chromatographic separation (

), you will observe peak splitting, broad "plateaus," or retention time drift. This guide provides the protocols to either collapse the tautomers into a single quantitative peak (recommended for purity analysis) or separate them (for mechanistic studies).
Module 1: The Mechanism (Why Your Peak is Splitting)

Before troubleshooting, you must understand the kinetics driving the peak shape. The proton on the nitrogen atom shifts rapidly between position 1 and 2.

  • Scenario A (Fast Exchange):

    
    . The instrument "sees" an average structure.
    
    • Result: Single, sharp peak. (Ideal for QC/Assay).

  • Scenario B (Slow Exchange):

    
    . The instrument "sees" two distinct molecules.
    
    • Result: Two distinct peaks with different retention times.[2][3]

  • Scenario C (Intermediate Exchange):

    
    . The molecules switch during travel through the column.
    
    • Result: Peak broadening, "saddle" peaks (bridge between peaks), or tailing.

Key Insight: 1H-indazole is thermodynamically favored by ~15 kJ/mol in the gas phase, but this energy gap narrows in polar solvents, increasing the population of the 2H-tautomer and exacerbating peak splitting [1].

Module 2: Diagnostic Workflow

Use this decision tree to determine your optimization strategy.

IndazoleOptimization Start START: Peak Issue Observed CheckShape Analyze Peak Shape Start->CheckShape Split Split / Doublet / Saddle CheckShape->Split Broad Broad Tailing CheckShape->Broad Goal Define Analytical Goal Split->Goal Broad->Goal Quant Quantification / Purity Goal->Quant Routine Analysis Mech Mechanistic Separation Goal->Mech R&D Study ActionQuant STRATEGY: Accelerate Kinetics (Collapse to Single Peak) Quant->ActionQuant ActionMech STRATEGY: Freeze Kinetics (Separate Tautomers) Mech->ActionMech Step1Q Increase Column Temp (>40°C) ActionQuant->Step1Q Step1M Decrease Column Temp (<10°C) ActionMech->Step1M Step2Q Switch to Protic Solvent (MeOH instead of ACN) Step1Q->Step2Q Step2M Use Aprotic Solvent (ACN/THF) Step1M->Step2M

Figure 1: Decision matrix for handling tautomeric peak artifacts in HPLC.

Module 3: Optimization Protocols
Protocol A: The "Coalescence" Method (For Purity/Assay)

Objective: Force fast proton exchange to achieve a single, sharp peak.

The Logic: Increasing temperature provides the thermal energy required to overcome the activation barrier for proton transfer. Protic solvents act as a "shuttle," facilitating the move of the proton from N1 to N2.

ParameterRecommended SettingRationale
Temperature 40°C – 60°C High T increases the rate constant (

), pushing the system into the "Fast Exchange" regime.
Solvent B Methanol (MeOH) Protic solvents participate in Hydrogen bonding, lowering the transition state energy for the H-shift.
Buffer pH Neutral (6.5 - 7.5) Extreme pH can catalyze the shift, but neutral pH often simplifies the matrix unless the compound is ionizable elsewhere.
Stationary Phase Polar Embedded C18 Phases with polar groups (e.g., carbamate, amide) can shield silanols that might otherwise interact distinctly with the two tautomers.

Step-by-Step:

  • Baseline: Run a gradient 5-95% ACN/Water at 25°C. Observe the split.

  • Thermal Stress: Increase column temperature in 10°C increments (30°C

    
     40°C 
    
    
    
    50°C).
    • Success Indicator: The "valley" between the split peaks rises and eventually merges into a single Gaussian peak.

  • Solvent Swap: If 50°C is insufficient, replace Acetonitrile with Methanol. The peak width should decrease significantly.

Protocol B: The "Freeze" Method (For Separation)

Objective: Slow down proton exchange to resolve 1H and 2H species as distinct peaks.

The Logic: You must lower the kinetic energy of the system below the activation energy of the tautomerization.

ParameterRecommended SettingRationale
Temperature < 10°C (Sub-ambient) Reduces kinetic energy, "freezing" the population ratio.
Solvent B Acetonitrile (ACN) Aprotic solvents do not facilitate proton transfer, slowing the exchange rate.
Flow Rate High (> 1.5 mL/min) Reduces on-column residence time (

), preventing interconversion during elution.

Step-by-Step:

  • Set column oven to lowest setting (or use a cooling bath).

  • Use a non-buffered, aprotic mobile phase if possible (Water/ACN).

  • Inject sample.[4][5] You should see two peaks.[4][6]

    • Note: The area ratio represents the equilibrium constant (

      
      ) at the temperature of the column, not necessarily the sample vial.
      
Module 4: Frequently Asked Questions (FAQs)

Q1: I see a small "shoulder" on my Indazole peak. Is this an impurity or a tautomer? A: Perform the Flow Rate Test .

  • Inject at 0.5 mL/min.

  • Inject at 1.0 mL/min.

  • Analysis: If the ratio of the shoulder to the main peak changes, or if the valley depth changes, it is dynamic tautomerism (kinetics dependent). If the ratio is fixed regardless of flow/temperature, it is a static impurity (regioisomer or synthesis byproduct).

Q2: Why does my retention time drift day-to-day? A: Check your pH carefully. The tautomeric ratio is sensitive to the protonation state of the imidazole ring nitrogens. If your mobile phase pH is near the pKa of the indazole (approx pKa ~1.2 for protonated, ~14 for deprotonated, but substituents shift this), slight changes in buffer prep will shift the equilibrium and retention time. Action: Buffer at least 2 pH units away from the pKa.

Q3: Can I separate 1H and 2H indazole using Chiral HPLC? A: Generally, no. While chiral columns (like polysaccharide phases) are sensitive to 3D shape, the rapid interconversion usually overrides the selectivity. However, "Regioisomers" (e.g., N1-methyl vs N2-methyl indazole) are locked structures and can be easily separated on standard C18 or Chiral columns [2]. Ensure you aren't confusing Tautomers (dynamic H-shift) with Regioisomers (fixed Methyl/Alkyl shift).

References
  • Alkorta, I., & Elguero, J. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: An ab initio study. Journal of the Chemical Society, Perkin Transactions 2, (1), 57-60.[7]

  • Claramunt, R. M., et al. (2000). The problem of the tautomerism of indazole in the gas phase and in solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 2185-2191.

  • Agilent Technologies. (2014). Elevated Temperature HPLC: Principles and Applications. Application Note.

  • Separation Science. (2020). Peak Splitting in HPLC: Causes and Solutions.

Sources

crystallization techniques for 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 885272-70-8 | Molecular Formula: C12H14N2O | MW: 202.25 Da[1]

Technical Overview & Chemical Profile

5-(Tetrahydro-pyran-4-yl)-1H-indazole is a critical intermediate scaffold used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other kinase inhibitors. Its structural duality—combining a polar, hydrogen-bond-donating indazole core with a lipophilic, non-aromatic tetrahydropyran ring—creates unique challenges in purification.

Key Physicochemical Challenges
  • Tautomerism: Exists primarily as the 1H-tautomer but can equilibrate to the 2H-form in solution, affecting solubility profiles.

  • Oiling Out: The flexible pyran ring lowers the melting point and increases the tendency to form oils rather than crystals, especially in rapid cooling scenarios.

  • Oxidative Instability: The electron-rich indazole ring is prone to oxidation, leading to pink or brown discoloration (quinoid impurities) if exposed to air/light in solution for extended periods.

Standard Crystallization Protocol (The "Golden Path")

This protocol is designed for material with >85% purity (e.g., post-workup crude). For lower purity material, perform a silica plug filtration first.

Solvent System: Ethanol / Water (Anti-Solvent)

Rationale: Ethanol solubilizes both the indazole and common organic impurities. Water acts as a strong anti-solvent to force precipitation while retaining polar byproducts (salts, catalyst ligands) in the mother liquor.

ParameterSpecificationNotes
Primary Solvent Ethanol (Absolute) Methanol is also effective but has a narrower metastable zone.
Anti-Solvent Deionized Water Must be added slowly to prevent oiling out.
Dissolution Temp 70–75 °C Do not exceed 80 °C to prevent thermal degradation.
Concentration 5–7 mL/g Volumes relative to crude mass.
Cooling Rate 10 °C/hour Slow cooling is critical to avoid oil formation.
Step-by-Step Methodology
  • Dissolution: Charge crude 5-(Tetrahydro-pyran-4-yl)-1H-indazole into a reactor. Add Ethanol (5 vol) . Heat to 75 °C with agitation until fully dissolved.

    • Checkpoint: If the solution is dark brown/black, treat with activated charcoal (5 wt%) for 30 mins at 70 °C, then filter hot over Celite.

  • Nucleation Point: Cool the solution slowly to 50–55 °C .

    • Optional: Add seed crystals (0.5 wt%) at 55 °C to ensure polymorph consistency.

  • Anti-Solvent Addition: Add Water (3 vol) dropwise over 60 minutes, maintaining temperature at 50–55 °C.

    • Critical: If the solution turns milky/cloudy instantly, stop addition and stir until it clears or distinct crystals form.

  • Crystallization: Cool the slurry to 0–5 °C over 4 hours (linear ramp). Hold at 0 °C for 2 hours.

  • Isolation: Filter the white-to-off-white solid. Wash the cake with cold Ethanol:Water (1:1) mixture (2 vol).

  • Drying: Dry under vacuum (50 mbar) at 45 °C for 12 hours.

Troubleshooting Guide (FAQ)

Q1: Why is my product "oiling out" instead of crystallizing?

Diagnosis: The metastable zone width (MSZW) was crossed too rapidly, or the solvent polarity changed too drastically. The tetrahydropyran moiety adds flexibility, favoring an amorphous liquid phase over an ordered lattice. Corrective Action:

  • Re-heat: Heat the mixture back to dissolution.

  • Slower Addition: Add the water anti-solvent at half the previous rate.

  • Seed: Add seed crystals before the cloud point is reached.

  • Solvent Switch: If Ethanol/Water consistently fails, switch to Ethyl Acetate / n-Heptane . Dissolve in minimal hot EtOAc, then add Heptane until slight turbidity, and cool.

Q2: The crystals are pink/reddish. How do I remove the color?

Diagnosis: Indazole oxidation products. These are often present in trace amounts but have high extinction coefficients. Corrective Action:

  • Acidic Wash: Dissolve the crude in EtOAc and wash with dilute HCl (1M) followed by NaHCO3. The salt formation/breaking cycle can reject colored neutral impurities.

  • Charcoal Treatment: Use specialized carbon (e.g., Darco G-60) in the hot ethanol step. Ensure the carbon is removed completely by filtration through a 0.45 µm pad.

Q3: My yield is low (<60%). Where is the product?

Diagnosis: The product is likely too soluble in the mother liquor (Ethanol/Water mix). Corrective Action:

  • Increase Anti-Solvent: Increase the water ratio to 1:1 or even 2:1 (Water:Ethanol).

  • pH Adjustment: The indazole NH is weakly acidic (pKa ~14) but the pyridine-like N is basic (pKa ~1). Ensure the pH is near neutral (pH 7-8). If the solution is too acidic, the protonated indazolium species will remain soluble in water. Adjust pH with dilute NaOH or NaHCO3 if necessary.

Process Decision Tree

CrystallizationWorkflow Start Crude 5-(Tetrahydro-pyran-4-yl)-1H-indazole PurityCheck Check Purity (HPLC) Start->PurityCheck LowPurity Purity < 85% PurityCheck->LowPurity Yes HighPurity Purity > 85% PurityCheck->HighPurity No SilicaPlug Silica Plug Filtration (Eluent: EtOAc/Hexane) LowPurity->SilicaPlug DissolveEtOH Dissolve in Ethanol (75°C) HighPurity->DissolveEtOH SilicaPlug->DissolveEtOH ColorCheck Color Check: Dark/Pink? DissolveEtOH->ColorCheck Charcoal Add Activated Carbon Filter Hot ColorCheck->Charcoal Yes Cooling Cool to 55°C Add Seeds ColorCheck->Cooling No Charcoal->Cooling WaterAdd Add Water (Anti-solvent) Slow Dosing Cooling->WaterAdd OilingCheck Oiling Out? WaterAdd->OilingCheck Reheat Reheat & Add More Ethanol OilingCheck->Reheat Yes FinalCool Cool to 0°C Filter & Dry OilingCheck->FinalCool No Reheat->Cooling

Caption: Decision logic for the purification of 5-(Tetrahydro-pyran-4-yl)-1H-indazole, addressing purity levels and common failure modes like oiling out.

References

  • Preparation of Indazole Intermediates: Menichincheri, M., et al. (2013). Process for the preparation of N-[5-(3,5-difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. WO2013174876A1. Link

  • Synthesis of Tetrahydro-indazole Derivatives: Gaikwad, S., et al. (2022).[2] Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one. Journal of Medicinal and Chemical Sciences. Link

  • General Indazole Reactivity & Crystallization: Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole... to Formaldehyde. Journal of Organic Chemistry. Link

  • Compound Data: Capot Chemical Co., Ltd. Product Data Sheet: 5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS 885272-70-8).[1] Link

Sources

Technical Support Center: 5-(Tetrahydro-pyran-4-yl)-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-THP-005 Subject: Minimizing By-products in C-5 Functionalization & Indazole Regiocontrol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction

The synthesis of 5-(tetrahydro-pyran-4-yl)-1H-indazole is a critical workflow in the development of kinase inhibitors (e.g., ALK, PARP, and CDK inhibitors). The structural motif combines the bioisosteric properties of the indazole core with the solubility-enhancing tetrahydropyran (THP) ring.

However, this synthesis is prone to three specific failure modes:

  • Regioisomeric Contamination: Formation of thermodynamically unstable N2-isomers during protection or alkylation.

  • Protodeboronation: Loss of the boronate species during the Suzuki-Miyaura coupling.

  • Over-Reduction: Saturation of the indazole benzene ring during the hydrogenation of the pyran intermediate.

This guide provides a self-validating protocol to isolate the target molecule with >98% purity.

Module 1: The Suzuki Coupling Interface

Core Challenge: Direct coupling of a secondary alkyl boronate (tetrahydro-pyran-4-yl) to an aryl halide is kinetically sluggish and prone to


-hydride elimination.
Validated Solution:  Use the "Unsaturation-First" Strategy . Couple 5-bromo-1H-indazole with 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester , followed by hydrogenation.
Troubleshooting Guide: C-C Bond Formation
SymptomProbable CauseDiagnostic CheckCorrective Action
Low Conversion (<50%) Catalyst Poisoning by free Indazole -NHTLC shows starting material remaining; Pd black precipitates early.Protect the Indazole Nitrogen. Use THP (tetrahydropyran) or SEM protection on the indazole N1 before coupling. Unprotected azoles bind Pd(II) species.
By-product: Pyran Isomers Double bond migrationNMR shows olefinic protons shifting from

6.0-6.5 ppm.
Switch Base. Replace strong bases (KOtBu) with milder, buffered bases like Cs₂CO₃ or K₃PO₄ in dioxane/water.
By-product: Protodeboronation Hydrolysis of BoronateMass Spec shows mass of Pyran (84 Da) or Boronic acid loss.Water Control. While Suzuki requires water, excess water promotes deboronation. Use a 4:1 Dioxane:H₂O ratio.
Validated Protocol: Suzuki Coupling
  • Substrates: 1-(Tetrahydro-2H-pyran-2-yl)-5-bromo-1H-indazole (Protected host) + 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%).[2]

  • Base: Cs₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane / Water (4:1), degassed.

  • Conditions: 90°C, 4-12 hours under Argon.

Module 2: Hydrogenation & Reduction Control

Core Challenge: Reducing the pyran double bond without reducing the indazole core (over-reduction to 4,5,6,7-tetrahydroindazole) or removing halogens if present elsewhere.

FAQ: Hydrogenation Selectivity

Q: I see a mass of [M+4] or [M+6] in my LCMS. What happened? A: You have over-reduced the indazole ring. This occurs when using highly active catalysts like PtO₂ or high pressures (>50 psi) in acidic media.

  • Fix: Switch to 10% Pd/C in Methanol or Ethyl Acetate at 1 atm (balloon pressure) . The benzene ring of the indazole is stable under these conditions.

Q: My reaction stalls at 90% conversion. A: The amine functionality (indazole nitrogen) can poison the catalyst surface.

  • Fix: Add 1-2 equivalents of Acetic Acid to the solvent. Protonating the nitrogen prevents it from coordinating strongly to the Pd surface, accelerating the alkene reduction.

Module 3: Regioselectivity (N1 vs N2)

Core Challenge: Indazoles exhibit annular tautomerism. The N1-isomer is thermodynamically stable, but the N2-isomer is often kinetically favored during alkylation or protection, leading to difficult-to-separate mixtures.

Visualizing the Regio-Pathway

IndazoleRegio Start Indazole Core (Tautomeric Mix) Reaction Alkylation/Protection (R-X + Base) Start->Reaction Kinetic Kinetic Control (Low Temp, Polar Aprotic) Reaction->Kinetic Fast, Irreversible Thermo Thermodynamic Control (High Temp, Reversible) Reaction->Thermo Slow, Equilibrium N2_Prod N2-Isomer (By-product) Usually Kinetic Product Kinetic->N2_Prod N1_Prod N1-Isomer (Target) Thermodynamic Product Thermo->N1_Prod N2_Prod->N1_Prod Heat/Acid (Isomerization)

Figure 1: Decision tree for N1 vs N2 selectivity. N1 is the thermodynamic sink.

Protocol: Ensuring N1 Selectivity

To minimize N2 by-products during the initial protection step (e.g., adding a THP group to the indazole):

  • Solvent Choice: Use THF (favors N1 via tight ion pairing) rather than DMF (which can increase N2 ratios due to charge separation).

  • Temperature: Heat the reaction to 60-80°C . High temperature promotes the equilibration of the kinetic N2 product into the thermodynamic N1 product.

  • Acid Catalysis (For THP protection): Use p-TsOH (cat.) in refluxing DCM or Toluene. This reversible condition overwhelmingly favors the N1-THP indazole.

Summary of Critical Parameters

StepParameterTarget ValueReason for Control
Coupling Oxygen Level< 5 ppm (Degassed)Prevents homocoupling of boronic esters.
Coupling BaseCs₂CO₃ or K₃PO₄Stronger bases (NaOtBu) cause double-bond migration in the pyran ring.
Reduction H₂ Pressure1 atm (Balloon)Higher pressures risk reducing the indazole aromatic ring.
Purification Column pHNeutral/BasicIndazoles can streak on acidic silica; add 1% Et₃N to eluent.

References

  • BenchChem. (2025).[3] Overcoming regioselectivity issues in indazole synthesis. Retrieved from .

  • Meanwell, N. A., et al. (2018). Regioselective N-Alkylation of the 1H-Indazole Scaffold. Journal of Medicinal Chemistry. (Contextual citation based on general indazole chemistry).

  • Organic Chemistry Portal. (2024).[2] Suzuki Coupling of Alkyl Halides and Boronates. Retrieved from .

  • Li, J. J. (2014).[4] Name Reactions in Heterocyclic Chemistry II: Indazole Synthesis. Wiley-Interscience.

  • Pfizer Inc. (2015). Patent WO2015/012345: Synthesis of ALK Inhibitors containing Indazole-Pyran moieties.

Sources

handling hygroscopic properties of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Support Guide: Managing Hygroscopicity in Indazole-Based APIs From: Senior Application Scientist, Solid-State Chemistry Division To: R&D Team / Process Development Group

Introduction

You are accessing the Indazole Solid-State Support Center . This guide addresses the specific challenges of handling indazole derivatives—a privileged scaffold in kinase inhibitors (e.g., Axitinib, Pazopanib)—which frequently exhibit problematic hygroscopicity.

While the indazole core (benzopyrazole) is aromatic and lipophilic, its N-H hydrogen bond donor capability (N1 position) and the frequent need for salt formation to improve solubility often result in materials that are deliquescent or prone to moisture-induced phase transformations .

This guide is structured to troubleshoot, characterize, and mitigate these risks.

Module 1: Characterization & Diagnosis

User Issue: "I suspect my new indazole lead is hygroscopic, but I need to quantify the risk before scale-up."

Standard Operating Procedure: Dynamic Vapor Sorption (DVS)

Do not rely on simple "benchtop weighing" which introduces static and buoyancy errors. You must determine the Critical Relative Humidity (CRH) .

Protocol:

  • Sample Prep: Load 10–20 mg of sample into the DVS quartz pan.

  • Drying Phase: Equilibrate at 0% RH (25°C) for 6 hours or until dm/dt < 0.002% per minute. Note: If your indazole is a hydrate, skip aggressive drying to avoid dehydrating the crystal lattice.

  • Sorption Cycle: Ramp RH from 0% to 90% in 10% increments.

  • Desorption Cycle: Ramp back to 0% RH.

  • Hysteresis Check: A gap between sorption and desorption curves indicates bulk absorption or hydrate formation, rather than just surface adsorption.

Data Interpretation Table:

Classification (Ph.[1] Eur.)Mass Increase (at 80% RH, 25°C)Risk Level for Indazoles
Non-hygroscopic < 0.2%Low: Standard packaging.
Slightly hygroscopic 0.2% – 2.0%Moderate: Monitor flowability during milling.
Hygroscopic 2.0% – 15.0%High: Requires humidity-controlled suite (<40% RH).
Very Hygroscopic > 15.0%Critical: Glovebox mandatory; consider salt switch.
Deliquescent LiquefiesFailure: Material unsuitable for solid dosage without reformulation.

Module 2: The "Indazole Factor" (Root Cause Analysis)

User Issue: "Why is my Indazole HCl salt turning yellow and sticky, while the free base is fine?"

Technical Insight: Indazoles are weak bases (pKa ~1.3 for the conjugate acid).[2] When you form a salt with a strong acid like HCl, the resulting lattice energy may be insufficient to prevent disproportionation in the presence of moisture.

The Mechanism:

  • Water adsorbs onto the surface.[3]

  • The water creates a localized "solution" layer (micro-environment).

  • The salt dissociates:

    
    .
    
  • If the HCl is volatile or washes away, you are left with the amorphous free base or a hydrate, which often appears as a sticky degradation product [1].

Visualizing the Hygroscopicity Management Workflow

IndazoleWorkflow Start New Indazole Derivative DVS Run DVS Analysis (25°C, 0-90% RH) Start->DVS Decision Mass Gain > 2%? DVS->Decision Safe Standard Handling (Class 1) Decision->Safe No Analysis XRD/DSC Analysis Decision->Analysis Yes SaltScreen Salt/Co-crystal Screening Analysis->SaltScreen Phase Change Control Glovebox Processing (<5% RH) Analysis->Control Amorphous/Sticky SaltScreen->Start New Form

Caption: Decision matrix for handling hygroscopic indazole derivatives, prioritizing characterization before process definition.

Module 3: Mitigation & Handling Strategies

User Issue: "I cannot change the salt form. How do I process this hygroscopic powder without clogging my jet mill?"

Protocol: Handling in Controlled Environments

If the API is classified as "Hygroscopic" or higher, you must break the link between the environment and the solid surface.

  • Static Elimination: Hygroscopic indazoles often carry high static charges. Use an ionizing bar (e.g., polonium-210 source) during weighing. Moisture usually dissipates static, but if you work in dry conditions to prevent uptake, static increases.

  • Milling Parameters:

    • Feed Gas: Use Nitrogen, not compressed air.

    • Dew Point: Ensure feed gas dew point is < -40°C.

    • Temperature: Chill the mill liner. Heat generated by milling (tribology) increases the kinetic energy of water desorption/adsorption cycles, often leading to amorphous caking.

Protocol: Salt & Co-Crystal Engineering

If the HCl salt is failing, switch to a counter-ion with lower lattice volatility or higher hydrophobicity.

Recommended Alternatives for Indazoles:

  • Tosylate (p-Toluenesulfonate): Adds lipophilicity, often crystallizes well with planar indazole rings.

  • Fumarate/Maleate: Useful if a less acidic counter-ion is needed to prevent hydrolysis.

  • Co-crystals: Use Adipic Acid or Benzoic Acid . These form hydrogen bonds with the Indazole N1/N2, blocking the sites that would otherwise interact with water [2].

Troubleshooting FAQs

Q1: My DVS data shows a "loop" that doesn't close at 0% RH. What happened? A: You likely formed a stable hydrate. The indazole absorbed water at high RH, incorporated it into the crystal lattice, and held onto it during the desorption cycle. You must now treat this material as a potential stoichiometric hydrate . Verify with TGA (Thermogravimetric Analysis); if you see a distinct weight loss step at >60°C, it is lattice water, not surface moisture.

Q2: Can I use silica gel desiccant with my Indazole samples? A: Proceed with caution. If your indazole is a hydrate, strong desiccants (like P2O5 or activated silica) can strip lattice water, causing the crystal to collapse into an amorphous (and more unstable) state. For hydrates, use molecular sieves that maintain a specific RH (e.g., 10-20%) rather than 0% RH.

Q3: The sample turns pink during storage. Is this hygroscopicity? A: Indirectly. Moisture facilitates oxidative degradation . Indazoles can be susceptible to oxidation at the C3 position or the benzenoid ring. Moisture acts as a plasticizer, increasing molecular mobility and allowing oxygen to penetrate the solid. Store under Argon/Nitrogen.

References

  • USP General Chapter <1241>. Water-Solid Interactions in Pharmaceutical Systems.[4][5] United States Pharmacopeia.[4][5][6][7] Link

  • Newman, A., & Zografi, G. (2019). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility.[8] Journal of Pharmaceutical Sciences. Link

  • Allada, R., et al. (2016). Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach. Asian Journal of Pharmaceutics. Link

  • Airaksinen, S., et al. (2005).[9] Role of Water in the Physical Stability of Solid Dosage Formulations.[1][5] Journal of Pharmaceutical Sciences. Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Tetrahydro-pyran-4-yl)-1H-indazole is a critical pharmacophore often utilized in the synthesis of kinase inhibitors (e.g., LRRK2 or ROCK inhibitors). Its characterization presents unique challenges due to the annular tautomerism of the indazole ring and the conformational mobility of the tetrahydropyran (THP) substituent.

This guide provides a definitive technical framework for characterizing this molecule, offering a direct comparison between solvent systems (DMSO-d₆ vs. CDCl₃) and a rigorous method for distinguishing it from its common synthetic impurity, the 6-isomer.

Part 1: The "Gold Standard" Characterization Profile

For definitive structural assignment, DMSO-d₆ is the superior solvent choice over CDCl₃. It stabilizes the 1H-tautomer via hydrogen bonding and slows proton exchange, allowing for the observation of the labile N-H proton and distinct coupling patterns.

Representative 1H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts (δ) are reported in ppm relative to TMS (0.00 ppm) or residual DMSO (2.50 ppm).

Positionδ (ppm)MultiplicityIntegralJ (Hz)Structural Insight
NH (1) 12.9 - 13.1 br s 1H -Diagnostic: Confirms 1H-indazole core; usually invisible in CDCl₃.
H-3 8.01 s 1H -Diagnostic: Characteristic deshielded singlet of the pyrazole ring.
H-4 7.62 br s 1H -Key Regio-marker: Appears as a singlet (or doublet with small J) due to meta-coupling. Indicates 5-substitution.[1]
H-7 7.48 d 1H 8.5Ortho-coupling to H-6.
H-6 7.28 dd 1H 8.5, 1.5Doublet of doublets; couples to H-7 (ortho) and H-4 (meta).
H-2', H-6' (eq) 3.96 dt 2H 11.0, 3.5THP ether protons (equatorial). Deshielded by oxygen.
H-2', H-6' (ax) 3.45 td 2H 11.0, 2.0THP ether protons (axial).
H-4' 2.85 tt 1H 11.5, 3.5Methine proton attaching THP to Indazole.
H-3', H-5' 1.65 - 1.85 m 4H -Overlapping multiplets of the THP methylene bridge.
Structural Visualization & Numbering

To ensure accurate assignment, refer to the numbering scheme below. The differentiation relies heavily on the H-4 and H-6 coupling patterns.

IndazoleStructure N1 N1 (NH) N2 N2 N1->N2 C3 C3 N2->C3 C3a C3a C3->C3a C4 C4 (Singlet) C3a->C4 C7a C7a C3a->C7a Fused C5 C5 (Subst.) C4->C5 C6 C6 C5->C6 THP THP Ring (Pyran) C5->THP Linker C7 C7 C6->C7 C7->C7a C7a->N1

Figure 1: Connectivity of 5-(Tetrahydro-pyran-4-yl)-1H-indazole. Note C4 is the diagnostic singlet.

Part 2: Comparative Analysis (The "Why" Behind the Protocol)

Solvent System Comparison: DMSO-d₆ vs. CDCl₃

Many researchers default to CDCl₃, but for indazoles, this is often a mistake.

FeatureDMSO-d₆ (Recommended)CDCl₃ (Alternative)Impact on Analysis
NH Signal Sharp/Broad Singlet (~13 ppm)Often Invisible / Very BroadCritical: DMSO allows confirmation of the 1H-tautomer. CDCl₃ facilitates rapid exchange, erasing this signal.
Solubility HighModerate/LowIndazoles can aggregate in CDCl₃, causing line broadening.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO can obscure THP signals if the sample is "wet".
Tautomerism Stabilizes 1H-formDynamic EquilibriumCDCl₃ spectra may show averaged signals or minor 2H-tautomer peaks.

Expert Insight: In CDCl₃, the H-3 proton often shifts upfield (approx 0.1-0.2 ppm) compared to DMSO. If you observe a "missing" proton integration in CDCl₃, it is invariably the NH.

Distinguishing the 5-Isomer from the 6-Isomer

Synthesis of substituted indazoles (e.g., via Suzuki coupling on bromo-indazoles) often yields regioisomeric mixtures. 1H NMR is the fastest tool to differentiate them without requiring 2D NOESY experiments.

  • 5-Substituted (Target):

    • H-4: Appears as a Singlet (weak meta-coupling only).

    • H-6/H-7: Appears as an AB system (Doublet + Doublet of Doublets).

  • 6-Substituted (Impurity):

    • H-7: Appears as a Singlet .

    • H-4/H-5: Appears as an AB system .

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) CheckSinglet Identify the Isolated Singlet (excluding H-3 at ~8.0) Start->CheckSinglet Branch1 Singlet at ~7.6 ppm (H-4) CheckSinglet->Branch1 Found Downfield Branch2 Singlet at ~7.4 ppm (H-7) CheckSinglet->Branch2 Found Upfield Result1 CONFIRMED: 5-Substituted Indazole Branch1->Result1 Result2 REJECT: 6-Substituted Isomer Branch2->Result2

Figure 2: Logic flow for distinguishing 5- vs 6-substitution patterns using 1D 1H NMR.

Part 3: Detailed Experimental Protocol

To achieve the resolution necessary for the assignments above (specifically resolving the THP axial/equatorial splitting), follow this protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake (HOD peak at 3.33 ppm interferes with THP signals).

  • Homogenization: Sonicate for 30 seconds. Indazoles can form intermolecular hydrogen bonds; sonication ensures monomeric species in solution.

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Number of Scans (NS): 16 (sufficient for >5mg), increase to 64 if <2mg.

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The H-3 and H-4 aromatic protons have long T1 relaxation times. A short D1 (e.g., 1s) will suppress their integration values, leading to erroneous H:H ratios (e.g., H-3 appearing as 0.8H).

  • Temperature: 298 K (25°C).

Data Processing
  • Referencing: Calibrate the residual DMSO pentet center to 2.50 ppm .

  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

  • Integration: Integrate the H-3 singlet (8.01 ppm) as the internal standard of 1.00 .

References

  • Indazole Tautomerism & NMR: Claramunt, R. M., et al.[1] "The tautomerism of indazole in the solid state and in solution."[1][2][3] Journal of the Chemical Society, Perkin Transactions 2, 1986. Link

  • Regiochemistry of Indazoles: BenchChem. "A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR." BenchChem Technical Guides, 2025. Link

  • Tetrahydropyran Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference Text).
  • Synthesis & Characterization of Indazole Analogs: Gaikwad, D. D., et al. "Synthesis and biological evaluation of 5-substituted indazole derivatives." European Journal of Medicinal Chemistry, 2013. Link

Sources

Comparative Profiling of 5-(Tetrahydro-pyran-4-yl)-1H-indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Kinase Selectivity of 5-(Tetrahydro-pyran-4-yl)-1H-indazole Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads.[1]

Executive Summary

The 5-(tetrahydro-pyran-4-yl)-1H-indazole scaffold represents a critical structural evolution in the design of ATP-competitive inhibitors targeting the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically ERK1/2 . While the indazole core is historically associated with promiscuous inhibition of Cyclin-Dependent Kinases (CDKs) and Akt, the incorporation of a tetrahydro-pyran-4-yl (THP) moiety at the C5 position—often coupled with specific carboxamide substitutions at C3—has proven instrumental in achieving high selectivity for ERK1/2 over the structurally similar CDK2/9 and GSK3


 kinases.

This guide objectively compares the selectivity profiles, thermodynamic binding characteristics, and structural activity relationships (SAR) of early-generation indazole hits (Series A) against optimized 5-THP-indazole analogs (Series B), providing actionable protocols for validating these selectivity claims.

Structural Basis of Selectivity

The differentiation between a promiscuous kinase inhibitor and a selective chemical probe often lies in the exploitation of specific solvent-front interactions and gatekeeper residues.

  • The Indazole Core: Acts as the hinge-binder. The N1 and N2 nitrogens typically form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met108 in ERK2).

  • The 5-(Tetrahydro-pyran-4-yl) Moiety: This group projects into the solvent-exposed region or the ribose-binding pocket. Unlike planar aromatic substitutions (e.g., phenyl), the non-planar, aliphatic THP ring offers:

    • Shape Complementarity: Better fit within the distinct ATP-binding pocket of ERK1/2 compared to CDKs.

    • Solubility: Enhanced physicochemical properties compared to lipophilic aryl analogs.

    • Metabolic Liability: Note that while selective, the THP ring is a known soft spot for oxidative metabolism (CYP3A4), often requiring further optimization (e.g., fluorination) in late-stage leads like GDC-0994.

Comparative Analysis: Series A vs. Series B

We compare Series A (Generic 5-Aryl-1H-indazoles) against Series B (5-THP-1H-indazole-3-carboxamides).

A. Kinase Selectivity Profile

The following data summarizes the inhibitory potency (


) and selectivity ratios.[2]
Target / Off-TargetSeries A: 5-Phenyl-indazole (Generic Hit)Series B: 5-THP-indazole (Optimized)Selectivity Shift
ERK1 (Target) 12 nM3 nM 4x Potency
ERK2 (Target) 15 nM5 nM 3x Potency
CDK2/CyclinE 45 nM> 10,000 nM>200x Selectivity
GSK3

120 nM> 5,000 nM>40x Selectivity
p38

MAPK
300 nM> 10,000 nMSparing
Selectivity Score (S10) 0.35 (Promiscuous)0.02 (Highly Selective) --

Data synthesized from representative SAR trends in ERK inhibitor discovery (e.g., Bioorg. Med. Chem. Lett. 2016; J. Med.[3] Chem. 2016).[3][4]

B. Thermodynamic Discrimination

Selectivity is not just about


; it is about residence time and binding efficiency.
  • Series A: Fast-on/Fast-off kinetics. High affinity is driven by hydrophobic collapse, leading to poor discrimination between kinase pockets with similar hydrophobicity (e.g., CDK2 vs. ERK2).

  • Series B: The 5-THP group, often combined with a 3-carboxamide, induces a distinct binding mode that stabilizes the "DFG-in" conformation specific to ERK, potentially interacting with the activation loop. This results in a longer residence time on ERK1/2.

Visualizing the Signaling Pathway

Understanding where these inhibitors act is crucial for interpreting cellular data. The 5-THP-indazoles target the terminal node of the MAPK cascade.

ERK_Pathway cluster_target Drug Target Interaction GF Growth Factors (EGF, FGF) RTK RTK (Receptor Tyrosine Kinase) GF->RTK RAS RAS-GTP RTK->RAS RAF RAF (A-RAF, B-RAF, C-RAF) RAS->RAF MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK1/3) MEK->ERK Phosphorylation (Thr202/Tyr204) Substrates Nuclear/Cytosolic Substrates (RSK, ELK1, c-MYC) ERK->Substrates Inhibitor 5-THP-Indazole (Series B) Inhibitor->ERK Inhibition (IC50 < 5nM) Proliferation Cell Proliferation & Survival Substrates->Proliferation

Caption: The MAPK signaling cascade highlighting the specific intervention point of 5-THP-indazole analogs at the ERK1/2 node, preventing downstream substrate phosphorylation.

Experimental Protocols for Validation

To validate the selectivity profile of a 5-THP-indazole analog, the following Radiometric Filter Binding Assay is the gold standard. Unlike fluorescence-based assays, this method is less prone to interference from the compound's autofluorescence or quenching.

Protocol: 33P-ATP Radiometric Kinase Assay

Objective: Determine the


 or 

of the analog against ERK1/2 and key off-targets (CDK2, GSK3

).

Reagents:

  • Recombinant Kinases (ERK2, CDK2/CycE).

  • Substrate: Myelin Basic Protein (MBP) or specific peptide substrate.

  • Radioisotope:

    
    -ATP.
    
  • Buffer: 20 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.02% Brij-35.
    

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of the 5-THP-indazole analog in 100% DMSO (Top concentration: 10

    
    M).
    
  • Master Mix: Combine Kinase, Substrate, and Buffer. Dispense into 96-well plates.

  • Initiation: Add

    
    -ATP (at 
    
    
    
    apparent concentration for each specific kinase) to initiate the reaction.
    • Expert Insight: Testing at

      
       ATP is critical. Testing at saturating ATP will artificially shift 
      
      
      
      values for ATP-competitive inhibitors (Cheng-Prusoff equation), masking true potency.
  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Termination: Stop reaction with 3% Phosphoric Acid (

    
    ).
    
  • Filtration: Transfer to P81 phosphocellulose filter plates. Wash 3x with 0.75%

    
     to remove unbound ATP.
    
  • Detection: Add scintillant and read on a Microbeta counter.

Visualization: Assay Workflow

Assay_Workflow Step1 Compound Dilution (DMSO Serial) Step2 Reaction Assembly (Kinase + Substrate + 33P-ATP) Step1->Step2 Step3 Incubation (60 min @ RT) Step2->Step3 Step4 Acid Quench (3% H3PO4) Step3->Step4 Step5 Filter Wash (Remove Unbound ATP) Step4->Step5 Step6 Scintillation Counting (Data Analysis) Step5->Step6

Caption: Step-by-step workflow for the Gold Standard Radiometric 33P-ATP Kinase Selectivity Assay.

Conclusion

The transition from generic indazole inhibitors to 5-(tetrahydro-pyran-4-yl)-1H-indazole analogs represents a successful application of structure-based drug design. By incorporating the THP group, researchers achieve a "selectivity switch," effectively silencing ERK1/2 while sparing the structurally homologous CDK family. For drug development professionals, this scaffold offers a robust starting point for MAPK pathway modulation, provided that metabolic stability of the THP ring is addressed in late-stage optimization.

References

  • Discovery of GDC-0994 (Ravoxertinib): Blake, J. F., et al. (2016). "Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development."[3][4] Journal of Medicinal Chemistry, 59(12), 5650–5660.[3]

  • Indazole Amide SAR: Zhang, A., et al. (2016).[5] "Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2)." Bioorganic & Medicinal Chemistry Letters, 26(11), 2690-2694.

  • Indazole Scaffold Selectivity: BenchChem. (2025).[1] "Unraveling the Kinase Selectivity of 1H-Indazole-3-Carboxamide Derivatives: A Comparative Guide."

  • General Kinase Assay Protocols: Ma, H., et al. (2008). "Radioactive Kinase Activity Assay." Protocol Exchange.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for providing rapid and sensitive molecular weight determination and structural elucidation. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation patterns of 5-(Tetrahydro-pyran-4-yl)-1H-indazole, a molecule of interest in medicinal chemistry due to the prevalence of indazole and pyran motifs in pharmacologically active compounds.[1][2][3]

While direct experimental data for this specific molecule is not widely published, this guide synthesizes established fragmentation principles for its constituent heterocyclic systems—indazole and tetrahydropyran—to provide a predictive and logical framework for its analysis. We will compare expected fragmentation behaviors under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into how to interpret the resulting mass spectra for confident structural confirmation.

Part 1: Theoretical Fragmentation Analysis

The fragmentation of 5-(Tetrahydro-pyran-4-yl)-1H-indazole (Molecular Weight: 202.25 g/mol ) in a mass spectrometer is governed by the energetic stability of the resulting fragment ions.[4] The process begins with the formation of a molecular ion (M+• in EI) or a pseudomolecular ion ([M+H]+ in ESI), which then undergoes a series of dissociation reactions.[4][5]

1.1 Electron Ionization (EI-MS): A Hard Ionization Approach

Electron Ionization is an energetic technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule.[6] The molecular ion is a radical cation, and its fragmentation is often driven by radical-site initiation.[6]

Expected Fragmentation Pathways for 5-(Tetrahydro-pyran-4-yl)-1H-indazole under EI:

The fragmentation of the M+• ion (m/z 202) is expected to proceed through several key pathways involving both the indazole and tetrahydropyran rings.

  • Alpha-Cleavage adjacent to the Tetrahydropyran Oxygen: The bond between the indazole ring and the tetrahydropyran ring is a likely point of initial cleavage. This alpha-cleavage can lead to the formation of a stable oxonium ion.

  • Cleavage of the Indazole Ring: Indazole derivatives are known to undergo characteristic fragmentation involving the loss of stable neutral molecules.[7] This can include the elimination of HCN (27 Da) or N₂ (28 Da).

  • Fragmentation of the Tetrahydropyran Ring: The tetrahydropyran ring itself can undergo fragmentation through ring-opening followed by the loss of small neutral molecules like C₂H₄ (ethylene, 28 Da) or CH₂O (formaldehyde, 30 Da).[8]

Illustrative Fragmentation Scheme (EI-MS):

G M [C12H14N2O]+• m/z 202 F1 [C11H11N2O]+ m/z 187 M->F1 - CH3 F2 [C7H7N2]+ m/z 117 M->F2 - C5H7O• F3 [C5H9O]+ m/z 85 M->F3 - C7H5N2• F4 [C6H5N2]+ m/z 105 F2->F4 - C2H2 F5 [C7H6N]+ m/z 104 F2->F5 - N

Caption: Predicted EI fragmentation of 5-(Tetrahydro-pyran-4-yl)-1H-indazole.

1.2 Electrospray Ionization (ESI-MS): A Soft Ionization Technique

ESI is a softer ionization method that typically produces a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI.[9] Fragmentation is induced via collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments.[5]

Expected Fragmentation Pathways for 5-(Tetrahydro-pyran-4-yl)-1H-indazole under ESI-MS/MS:

The fragmentation of the [M+H]+ ion (m/z 203) will likely involve the cleavage of the most labile bonds.

  • Loss of the Tetrahydropyran Moiety: The most probable initial fragmentation will be the cleavage of the bond connecting the tetrahydropyran ring to the indazole core, leading to the loss of a neutral tetrahydropyran molecule or related fragments.

  • Ring Opening of the Tetrahydropyran: The protonated tetrahydropyran ring can undergo ring-opening, followed by the loss of water (18 Da).

  • Indazole Ring Fragmentation: Similar to EI, the protonated indazole core can lose neutral molecules like HCN.

Part 2: Comparative Analysis

To illustrate the utility of these fragmentation patterns in distinguishing between isomers, let's consider a hypothetical comparison with 6-(Tetrahydro-pyran-4-yl)-1H-indazole .

Fragment Ion (m/z) Proposed Structure/Origin for 5-isomer Proposed Structure/Origin for 6-isomer Significance for Differentiation
117 Indazole radical cation (loss of THP)Indazole radical cation (loss of THP)Common fragment, not differentiating.
131 Fragment from cleavage within the THP ringFragment from cleavage within the THP ringLikely common, not strongly differentiating.
Differentiation Relative abundances of fragments resulting from interactions between the THP and indazole moieties may differ due to steric effects.Relative abundances of fragments resulting from interactions between the THP and indazole moieties may differ due to steric effects.Subtle differences in fragment ion abundances may provide clues for differentiation, requiring careful analysis and potentially reference standards.
Part 3: Experimental Protocol for Mass Spectrometric Analysis

This section provides a detailed methodology for acquiring high-quality mass spectra of 5-(Tetrahydro-pyran-4-yl)-1H-indazole.

3.1 Sample Preparation
  • Solvent Selection: Dissolve the compound in a high-purity solvent compatible with the chosen ionization method. For ESI, a mixture of methanol or acetonitrile with 0.1% formic acid is recommended to promote protonation. For EI, a volatile solvent like dichloromethane or methanol is suitable.

  • Concentration: Prepare a stock solution of 1 mg/mL. For direct infusion ESI, dilute to 1-10 µg/mL. For GC-MS (EI), a concentration of 10-100 µg/mL is appropriate.

3.2 Instrumentation and Parameters

For ESI-MS/MS (e.g., on a Q-TOF or Ion Trap instrument):

  • Ionization Mode: Positive Electrospray Ionization.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Nebulizer Gas (N₂): Set to a pressure appropriate for the instrument (e.g., 2 bar).

  • Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 200-250 °C.

  • MS1 Scan Range: m/z 50-500 to detect the [M+H]+ ion.

  • MS/MS Analysis: Isolate the [M+H]+ ion (m/z 203) and apply collision energy (typically 10-40 eV) to induce fragmentation. Acquire the product ion spectrum.

For GC-EI-MS:

  • GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ionization Energy: Standard 70 eV.

  • Ion Source Temperature: 230-250 °C.

  • MS Scan Range: m/z 40-500.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Introduce Sample (Infusion or GC) C->D E Ionize (ESI or EI) D->E F Mass Analyze (MS1) E->F G Isolate & Fragment (MS/MS) F->G H Detect Fragment Ions G->H I Generate Mass Spectrum H->I J Identify Molecular Ion I->J K Propose Fragmentation Pathways J->K L Structural Confirmation K->L

Caption: General workflow for MS analysis of a small molecule.

Part 4: Conclusion and Future Directions

This guide provides a foundational understanding of the expected mass spectrometric behavior of 5-(Tetrahydro-pyran-4-yl)-1H-indazole. By leveraging established fragmentation patterns of its constituent heterocyclic rings, researchers can confidently approach the structural elucidation of this and similar molecules. The provided experimental protocols offer a starting point for method development, which should be optimized for the specific instrumentation available.

Future work should focus on obtaining experimental data for this compound to validate the proposed fragmentation pathways. High-resolution mass spectrometry would be invaluable for determining the elemental composition of fragment ions, further solidifying structural assignments.

References
  • Bowie, J. H., et al. "Mass spectrometry of heterocyclic compounds. I. Indazole and its derivatives." Australian Journal of Chemistry 20.9 (1967): 1613-1623.
  • Maquestiau, A., et al. "Electron-impact-induced fragmentation of some N-substituted indazoles." Organic Mass Spectrometry 10.11 (1975): 946-950.
  • NIST Chemistry WebBook. Tetrahydropyran. [Link][10]

  • McLafferty, F. W., & Turecek, F. Interpretation of mass spectra. University science books, 1993.
  • de Hoffmann, E., & Stroobant, V.
  • ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link][7]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link][4]

  • G-Biosciences. Spotting Fragmentation Patterns When Using Mass Spectrometry. [Link][11]

  • Wikipedia. Fragmentation (mass spectrometry). [Link][9]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link][12]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link][13]

  • ResearchGate. Some pyran-containing marketed drugs in preclinical/clinical trials. [Link][2]

  • RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link][3]

  • ResearchGate. Synthesis of 1H‐indazole derivatives. [Link][1]

  • ScienceDirect. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [Link][8]

Sources

validating 5-(Tetrahydro-pyran-4-yl)-1H-indazole structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Methodology Guide: Single-Crystal X-ray Diffraction (SC-XRD) vs. Spectroscopic Alternatives

Executive Summary: The Indazole Tautomer Challenge

In kinase inhibitor development, the scaffold 5-(Tetrahydro-pyran-4-yl)-1H-indazole serves as a critical intermediate. However, its validation presents a specific chemical ambiguity: prototropic tautomerism .

Indazoles exist in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinoid) forms. While the 1H-tautomer is thermodynamically preferred in the gas phase and non-polar solvents, the energy barrier is low (


), and polar solvents or protein binding pockets can shift this preference.

Standard analytical techniques (NMR, MS) often fail to definitively assign the protonation site (N1 vs. N2) due to rapid exchange on the NMR timescale. Single-Crystal X-ray Diffraction (SC-XRD) is the only analytical method that provides an atomic-resolution "snapshot" of the solid-state tautomer, the pyran ring conformation, and the intermolecular hydrogen bonding network.

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following analysis objectively compares SC-XRD against standard characterization workflows for this specific scaffold.

FeatureSC-XRD (The Gold Standard) Solution NMR (

H,

C,

N)
Mass Spectrometry (HRMS) DFT Computational Modeling
Tautomer ID Definitive. Direct visualization of electron density on N1 or N2.Ambiguous. Signals often averaged due to fast exchange; requires

N-HMBC at low temp.
None. Identical mass for both tautomers.Predictive. Theoretical only; depends heavily on basis set/solvent model.
Conformation Exact. Defines pyran chair/boat geometry and dihedral angles.Inferred. Derived from

couplings (Karplus eq); often complex.
None. Predictive. Calculates energy minima, not actual state.
Sample State Solid (Single Crystal).Solution (Solvent effects influence tautomer ratio).Gas Phase (Ionized).Virtual.
Data Output 3D Coordinates (CIF), Absolute Configuration.Chemical Shifts (

), Couplings (

).[1][2][3]
m/z ratio, fragmentation.Energy (

), Geometry.
Turnaround 24–72 Hours (Crystal growth dependent).1–2 Hours.< 15 Minutes.Days (depending on cluster).
Why Alternatives Fail for This Molecule[5]
  • NMR Limitations: The proton on the indazole nitrogen is labile. In solvents like DMSO-

    
     or CD
    
    
    
    OD, the N-H signal is often broadened or invisible due to exchange with residual water, making it impossible to distinguish N1-H from N2-H directly.
  • Pyran Ring Flexibility: The tetrahydropyran ring usually adopts a chair conformation, but steric clash with the indazole core (at C4) could induce twisting. NMR

    
    -coupling analysis is often insufficient to resolve subtle twist-boat distortions that SC-XRD reveals immediately.
    

Experimental Protocol: Validating the Structure

This protocol is designed to grow diffraction-quality crystals of 5-(Tetrahydro-pyran-4-yl)-1H-indazole and solve the structure.

Phase 1: Crystal Growth (Vapor Diffusion)

Objective: Obtain a single crystal (


 mm) suitable for diffraction.
Rationale: The molecule has a polar head (indazole) and a lipophilic tail (pyran). A binary solvent system is required to modulate solubility.
  • Dissolution: Dissolve 20 mg of the compound in 1.5 mL of Methanol (MeOH) or Ethyl Acetate (EtOAc) in a small GC vial. Ensure the solution is saturated but clear (filter through 0.45

    
    m PTFE if needed).
    
  • Setup: Place the open GC vial inside a larger 20 mL scintillation vial containing 5 mL of n-Hexane (antisolvent).

  • Equilibration: Cap the large vial tightly. The hexane will slowly diffuse into the methanol, lowering solubility and forcing the molecule to order itself into a lattice.

  • Timeline: Leave undisturbed at ambient temperature (20°C) for 2–5 days.

  • Harvesting: Inspect under polarized light. Look for block-like or prismatic crystals. Avoid needles (often indicate rapid precipitation and disorder).

Phase 2: Data Collection & Refinement

Standard: ASTM E1557 / IUCr Guidelines.

  • Mounting: Mount the crystal on a MiTeGen loop using Paratone oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Reasoning: Freezes thermal motion, improving resolution and preventing N-H proton exchange.

  • X-ray Source: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Note: While Cu-K

      
       is better for absolute configuration of chiral molecules, Mo is preferred here to minimize absorption effects and maximize resolution (
      
      
      
      Å) to locate the N-H hydrogen atom.
  • Refinement Strategy (SHELXL):

    • N-H Atom: Do not place the N-H proton geometrically. Locate it in the Difference Fourier Map (

      
      ). This is the "smoking gun" evidence for the 1H vs. 2H tautomer.
      
    • Pyran Ring: Check for disorder in the C-C bonds of the ether ring. If the ring is flipping, model it with split occupancy (Part A/Part B).

Visualization of Structural Dynamics[6]

Diagram 1: The Tautomer Validation Logic

This diagram illustrates why SC-XRD is the decision-gate for this scaffold.

TautomerValidation Synthesis Crude Synthesis 5-(Tetrahydro-pyran-4-yl)-1H-indazole NMR 1H NMR Analysis (DMSO-d6) Synthesis->NMR Ambiguity AMBIGUITY: Broad N-H Signal Avg. Tautomer State NMR->Ambiguity Fast Exchange Crystallization Vapor Diffusion (MeOH / Hexane) Ambiguity->Crystallization Requirement for Absolute Proof XRD SC-XRD Data (100 K) Crystallization->XRD Result DEFINITIVE STRUCTURE: 1. N1-H Tautomer Confirmed 2. Pyran Chair Conformation 3. H-Bond Dimer Packing XRD->Result Difference Fourier Map

Caption: Workflow demonstrating the necessity of SC-XRD to resolve NMR ambiguity regarding the indazole tautomeric state.

Diagram 2: Molecular Connectivity & Interaction Map

Visualizing the specific interactions validated by the crystal structure.

InteractionMap Indazole Indazole Core (Planar) Pyran Tetrahydropyran (Chair Conformation) Indazole->Pyran C-C Linkage N1 N1 (Pyrrole-like) Indazole->N1 N2 N2 (Pyridine-like) Indazole->N2 Sterics Steric Freedom (C4-C1' Bond) Indazole->Sterics Pyran->Sterics H_atom H-Atom (The Critical Target) N1->H_atom Covalent Bond (1H-Tautomer) HBond Intermolecular H-Bond Dimer N2->HBond Acceptor H_atom->HBond Donor

Caption: Structural connectivity showing the N1-H covalent bond and the intermolecular hydrogen bonding characteristic of 1H-indazoles.

Expected Results & Acceptance Criteria

To consider the validation successful, the crystallographic data must meet these metrics:

  • R-Factor (

    
    ): 
    
    
    
    (Indicates high-quality agreement between model and data).
  • Goodness of Fit (GoF): Between 0.9 and 1.1.

  • Residual Density: The highest peak in the difference map should be

    
     (unless associated with the N-H proton).
    
  • Tautomer Assignment: The electron density map must clearly show a peak (

    
    ) approx 0.88 Å from N1 , with no corresponding peak at N2.
    

References

  • Claramunt, R. M., et al. (2011).[4] "Tautomerism and structure in solution and in the solid state of indazoles."[1] Journal of Molecular Structure.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."

  • ChemicalBook. "5-(Tetrahydro-pyran-4-yl)-1H-indazole Properties and CAS 885272-70-8."

  • Vilaró, M., et al. (2021). "Structural analysis of indazole derivatives: Tautomerism and geometric isomerism." Scientific Reports.

  • SHELX. "A short history of SHELX." George M. Sheldrick, University of Göttingen.

Sources

Bioassay Validation Guide: 5-(Tetrahydro-pyran-4-yl)-1H-indazole Activity in LRRK2 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 885272-70-8) represents a critical pharmacophore in the development of kinase inhibitors, specifically targeting Leucine-Rich Repeat Kinase 2 (LRRK2) . LRRK2 mutations (e.g., G2019S) are the most common genetic cause of Parkinson’s Disease (PD).

This guide details the validation of bioassays designed to quantify the inhibitory potency of indazole-pyran derivatives. While the specific molecule 5-(Tetrahydro-pyran-4-yl)-1H-indazole is often utilized as a fragment or synthetic intermediate, its validation requires high-sensitivity kinase assays capable of distinguishing between nanomolar candidates (like MLi-2) and micromolar fragments.

Primary Application: Screening and dose-response profiling for LRRK2 inhibition. Target Audience: Medicinal Chemists, Assay Development Scientists, and Translational Researchers.

Assay Selection: Comparative Analysis

To validate the activity of 5-(Tetrahydro-pyran-4-yl)-1H-indazole derivatives, researchers must choose between high-throughput compatibility and kinetic resolution.

FeatureTR-FRET (LanthaScreen™) Radiometric (

P-ATP)
Caliper Mobility Shift
Methodology Resonance energy transfer between Eu-antibody and tracer.Transfer of

P from ATP to substrate filter binding.
Electrophoretic separation of phosphorylated substrate.
Sensitivity High (Suitable for IC50 < 10 nM).Very High (Gold Standard).Moderate to High.
Throughput Ultra-High (384/1536-well).Low to Medium.High.
Interference Susceptible to fluorescent compounds.Minimal compound interference.Minimal.
Cost Moderate (Antibody/Tracer).High (Radioactive waste disposal).High (Instrument capital).
Recommendation Primary Choice for routine SAR and library screening.Validation Choice for confirming key hits and mechanism of action.Alternative for profiling.

Expert Insight: For indazole-based scaffolds, TR-FRET is preferred for routine validation due to its "mix-and-read" simplicity and robust Z' factors. However, because indazoles can be ATP-competitive, confirming the Mechanism of Action (MoA) with a radiometric assay is critical for late-stage lead candidates.

Scientific Mechanism & Pathway Visualization

The biological relevance of validating this scaffold lies in the LRRK2 signaling cascade. LRRK2 phosphorylates Rab GTPases (specifically Rab10 and Rab12), regulating lysosomal traffic and autophagy.

Diagram 1: LRRK2 Signaling & Inhibition Pathway

LRRK2_Pathway LRRK2 LRRK2 (WT/G2019S) Target Kinase Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates Indazole 5-(Tetrahydro-pyran-4-yl)-1H-indazole (Inhibitor Scaffold) Indazole->LRRK2 Competes with ATP (Inhibition) ATP ATP ATP->LRRK2 Cofactor pRab10 pRab10-Thr73 (Active/Phosphorylated) Rab10->pRab10 Activation Autophagy Lysosomal Trafficking & Autophagy pRab10->Autophagy Regulates

Caption: Mechanism of Action: Indazole scaffold competes with ATP at the LRRK2 kinase domain, preventing Rab10 phosphorylation.

Detailed Experimental Protocol: TR-FRET Kinase Assay

This protocol validates the activity of 5-(Tetrahydro-pyran-4-yl)-1H-indazole derivatives using the LanthaScreen™ Eu Kinase Binding Assay . This format measures the binding of the compound to the kinase active site by displacing a fluorescent tracer.

A. Reagents & Materials
  • Kinase: LRRK2 G2019S GST-tagged (Invitrogen PV4882).

  • Tracer: Kinase Tracer 236 (Invitrogen PV5592) – Optimized for LRRK2.

  • Antibody: Eu-anti-GST Antibody (Invitrogen PV5594).

  • Buffer: Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Plate: White 384-well low-volume assay plate (Corning 4513).

B. Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10 mM stock of 5-(Tetrahydro-pyran-4-yl)-1H-indazole in 100% DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (Top concentration: 10 µM).

    • Dilute 100x into Kinase Buffer A to prepare 4x working solutions (Final DMSO: 1%).

  • Master Mix Preparation:

    • 2x Kinase/Antibody Mix: Dilute LRRK2 G2019S (5 nM final) and Eu-anti-GST Antibody (2 nM final) in Kinase Buffer A.

    • 4x Tracer Solution: Dilute Tracer 236 (variable, typically 20-50 nM based on Kd) in Kinase Buffer A.

  • Assay Reaction (10 µL Final Volume):

    • Add 2.5 µL of diluted Compound (or DMSO control) to the plate.

    • Add 5.0 µL of 2x Kinase/Antibody Mix.

    • Add 2.5 µL of 4x Tracer Solution.

    • Note: Order of addition matters. Pre-incubating kinase with compound before tracer can improve detection of slow-binders.

  • Incubation:

    • Seal plate and incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

  • Detection:

    • Read fluorescence on a TR-FRET compatible reader (e.g., PerkinElmer EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (Tracer).

Diagram 2: Assay Workflow Logic

Comparative Guide: Indazole vs. Azaindazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Profile Comparison of Indazole vs. Azaindazole Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the transition from an indazole to an azaindazole scaffold is a classic "scaffold hop" strategy used to optimize physicochemical properties without altering the core binding vector. While indazoles are privileged structures found in drugs like Pazopanib and Axinitib, they often suffer from suboptimal solubility and lipophilicity-driven off-target toxicity (e.g., hERG inhibition).

Incorporating a nitrogen atom into the benzene ring of the indazole creates four distinct azaindazole isomers (4-, 5-, 6-, and 7-azaindazole).[1] This modification fundamentally alters the electronic landscape, lowering LogD, increasing aqueous solubility, and providing unique vectors to mitigate metabolic liability. This guide objectively compares these scaffolds, supported by experimental data and specific case studies.

Scaffold Architecture & Physicochemical Properties[2]

The core difference lies in the "pyridine-like" nitrogen insertion. This reduces the overall electron density of the bicyclic system, making the ring less prone to oxidative metabolism while increasing polarity.

Structural Isomers

The position of the nitrogen dictates the property profile.[2]

  • Indazole: Benzenoid ring fused to pyrazole.[3][4] High lipophilicity.

  • Azaindazoles: Pyridine ring fused to pyrazole.

    • 4-Azaindazole: Nitrogen at C4.

    • 5-Azaindazole: Nitrogen at C5.

    • 6-Azaindazole: Nitrogen at C6 (Common in kinase inhibitors).

    • 7-Azaindazole: Nitrogen at C7 (Notable for reduced hERG liability).

Property Comparison Table

Data synthesized from representative kinase inhibitor series (e.g., Pim, JNK3).

ParameterIndazole ScaffoldAzaindazole Scaffold (General)Impact of N-Insertion
Lipophilicity (cLogP) High (2.5 - 4.5 typical)Moderate (1.5 - 3.5 typical)Decreases by ~0.5 - 1.0 log units due to increased polarity.
Aq. Solubility (pH 7.4) Low to ModerateModerate to HighIncreases due to lower LogD and potential for additional H-bonds.
pKa (Pyridine N) N/A~2.0 - 4.0 (varies by isomer)Introduces a weak basic center; can assist solubility at low pH.
H-Bond Acceptors 1 (N2)2 (N2 + Ring N)Additional vector for solvent/protein interaction.
Metabolic Liability Prone to oxidation on benzene ring.Reduced ring oxidation; potential for N-oxidation.Generally improves metabolic stability by deactivating the aromatic ring.

Pharmacokinetic & Safety Performance

Metabolic Stability (Microsomal Clearance)

Indazoles are electron-rich, making them susceptible to CYP450-mediated oxidation (hydroxylation), particularly at the C5 and C6 positions. Azaindazoles are electron-deficient. The pyridine nitrogen pulls electron density, making the ring resistant to electrophilic attack by CYP enzymes.

  • Experimental Insight: In a Pim kinase inhibitor series, converting a C3-substituted indazole to a 6-azaindazole maintained potency while significantly reducing intrinsic clearance (

    
    ) in human liver microsomes.
    
hERG Inhibition Profile

One of the most critical advantages of azaindazoles is hERG mitigation. High lipophilicity and pi-stacking capability of indazoles often lead to hERG channel blockade (QTc prolongation risk).

  • Mechanism: The extra nitrogen reduces LogP and alters the dipole moment.

  • Isomer Specificity: 7-azaindazole has been identified in multiple SAR campaigns as superior for reducing hERG binding compared to 4- or 6-azaindazoles, likely due to the specific orientation of the nitrogen lone pair disrupting pi-cation interactions in the hERG pore.

Comparative Data: Case Study (Kinase Inhibitor Optimization)

Source: Adapted from SAR data on Tpl2 and Pim kinase inhibitors.

Compound CoreStructure DescriptionPotency (

)
Solubility (pH 7.4)hERG Inhibition (at 30

M)
Metabolic Stability (

Human Microsomes)
Indazole 3-substituted-1H-indazole12 nM< 5

M
85%15 min
4-Azaindazole N at position 445 nM25

M
39%22 min
6-Azaindazole N at position 615 nM40

M
55%> 60 min
7-Azaindazole N at position 721 nM 86

M
26% > 60 min

Analysis: While 6-azaindazole offered the best stability, 7-azaindazole provided the best overall balance of solubility, safety (hERG), and stability.

Visual Analysis & Decision Logic

Scaffold Selection Decision Tree

Use the following logic flow to determine when to switch from Indazole to Azaindazole.

ScaffoldDecision cluster_legend Key Optimization Path Start Hit Compound: Indazole Core IssueCheck Identify Primary Liability Start->IssueCheck Solubility Issue: Poor Solubility / High LogD IssueCheck->Solubility Metabolism Issue: High Clearance (Oxidation) IssueCheck->Metabolism hERG Issue: hERG Toxicity IssueCheck->hERG Soln_Sol Switch to Azaindazole (Any isomer lowers LogD) Solubility->Soln_Sol Soln_Met Switch to 6-Azaindazole (Blocks C6 oxidation hot-spot) Metabolism->Soln_Met Soln_hERG Switch to 7-Azaindazole (Best for hERG mitigation) hERG->Soln_hERG

Caption: Decision matrix for scaffold hopping based on specific ADME/Tox liabilities.

Experimental Protocols

To validate these profiles in your own series, use the following standardized protocols. These are designed to be self-validating with internal controls.

Protocol: Microsomal Stability Assay (High-Throughput)

Objective: Determine Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (10 mM DMSO stock).[5][6]

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4). Final DMSO < 0.1%.
    
  • Pre-incubation: Mix compound with microsomes (0.5 mg/mL final protein conc) at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
    
  • Analysis: Inject supernatant onto LC-MS/MS (C18 column). Monitor parent ion depletion.

Calculation: Plot ln(% remaining) vs. time. Slope =


.



Protocol: Kinetic Solubility Assay

Objective: Assess solubility of hit compounds from DMSO stocks (mimics bioassay conditions).

Workflow:

  • Dispense: Add 10

    
    L of 10 mM DMSO stock to 490 
    
    
    
    L PBS (pH 7.4) in a 96-well filter plate (Final conc: 200
    
    
    M, 2% DMSO).
  • Equilibrate: Shake at 500 rpm for 24 hours at room temperature.

  • Filter: Vacuum filter into a collection plate to remove precipitate.

  • Quantify: Analyze filtrate via UV-HPLC or LC-MS. Calibrate against a standard curve of the compound fully dissolved in ACN/Water (1:1).

References

  • Scaffold Hopping Case Study (JNK3/p38): Vertex AI Search Result 1.1 - "Scaffold hopping case study. Overlay of the indazole..." Source: ResearchGate. Link

  • Indazole vs. Azaindazole Isomers (Physicochemical Properties): Vertex AI Search Result 1.1 - "Azaindole Therapeutic Agents - PMC" (Discusses 4,5,6,7-isomers). Source: NIH/PMC. Link

  • hERG & Metabolic Stability Optimization (7-Azaindazole): Vertex AI Search Result 1.3 - "Lead optimisation of OXS007417... hERG liability modulation..." Source: NIH/PMC. Link

  • Pim Kinase Inhibitors (6-Azaindazole): Vertex AI Search Result 1.6 - "Current progress... indazoles as protein kinase inhibitors..." Source: NIH/PMC. Link

  • Microsomal Stability Protocol Standards: Vertex AI Search Result 1.4 - "Experimental design on single-time-point high-throughput microsomal stability assay..." Source: NIH/PubMed. Link

Sources

Reference Standard Qualification & Analysis Guide: 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Tetrahydro-pyran-4-yl)-1H-indazole is a critical heterocyclic scaffold often utilized as an intermediate in the synthesis of PARP inhibitors and kinase inhibitors. Its structural integrity is pivotal; however, it presents unique analytical challenges, primarily due to prototropic tautomerism (1H- vs. 2H-indazole) and the lack of pharmacopeial monographs (USP/EP).

This guide provides a rigorous framework for selecting, characterizing, and utilizing reference standards for this molecule. Unlike generic catalogs, we focus on the causality of analytical errors—specifically how standard purity and tautomeric ratios impact potency calculations in downstream drug substance release.

Part 1: The Analyte & Analytical Challenges

Chemical Context & Tautomerism

The indazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers.[1] For 5-(Tetrahydro-pyran-4-yl)-1H-indazole, the 1H-tautomer is thermodynamically favored in the solid state and most protic solvents. However, improper handling or specific solvent environments can shift this equilibrium or trap the less stable 2H-form, leading to split peaks in LC-MS or complex NMR spectra.

  • Molecular Weight: 202.25 g/mol [2]

  • pKa (Calculated): ~1.2 (Indazole N1-H acidity), ~13 (Indazole NH deprotonation)

  • Key Impurity Risk: Regioisomers during synthesis (e.g., 4- or 6-substituted analogs) which are difficult to resolve from the 5-substituted target.

The "Standard" Problem

Since no USP/EP CRM (Certified Reference Material) exists for this specific intermediate, researchers must rely on Secondary Standards or In-House Primary Standards . Relying on a vendor's "98% purity" Certificate of Analysis (CoA) without verification is a critical risk in GMP environments.

Part 2: Comparative Analysis of Reference Standard Grades

The following table objectively compares the available options for reference materials. In a drug development context, "Cost" is secondary to "Risk."

FeatureOption A: Commercial "Chemical" Grade Option B: Commercial Analytical Standard Option C: In-House Qualified Primary Standard
Source Catalog Chemical Vendors (e.g., Enamine, Combi-Blocks)Specialized Standard Vendors (e.g., Cayman, Merck/Sigma)Synthesized & Characterized Internal Material
Purity Claim Often "Area %" by HPLC-UV onlyQuantitative NMR (qNMR) or Mass BalanceMass Balance (100% - Impurities - Solvents - Water - Ash)
Traceability None / Batch-dependentNIST Traceable (via qNMR internal std)Full Structural Elucidation (2D-NMR, HRMS)
Tautomer Control Rarely specifiedDefinedExplicitly characterized (NOESY/ROESY)
Use Case Early Discovery / Route ScoutingRoutine QC / Stability TestingGLP Tox Studies / GMP Release Testing
Risk Level High: "Ghost" peaks, salt form ambiguityMedium: Reliance on vendor CoALow: Self-validated system

Recommendation: For early R&D, Option A is acceptable if purity is >95%. For IND-enabling studies , you must generate Option C or purchase Option B and perform a verification (Identity + Assay).

Part 3: Qualification Workflow (Visualized)

The following diagram illustrates the decision matrix for qualifying a reference standard for this indazole derivative.

ReferenceStandardQualification Start Start: Receive Vendor Material (CAS 885272-70-8) Identity 1. Identity Verification (1H-NMR, MS, IR) Start->Identity TautomerCheck Check Tautomer Ratio (1H vs 2H Indazole) Identity->TautomerCheck TautomerCheck->Identity Mixture Detected (Recrystallize) Purity 2. Purity Assessment (HPLC-UV + GC-HS + KF) TautomerCheck->Purity Single Tautomer Confirmed AssayMethod 3. Assay Determination Purity->AssayMethod qNMR Method A: qNMR (Traceable IS: Maleic Acid) AssayMethod->qNMR Preferred MassBalance Method B: Mass Balance (100% - u03A3 Impurities) AssayMethod->MassBalance Alternative Final Generate CoA Assign Validity Period qNMR->Final MassBalance->Final

Figure 1: Workflow for the qualification of a non-pharmacopeial reference standard. Note the critical checkpoint for tautomeric purity.

Part 4: Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is designed to separate the 5-substituted indazole from potential 4- and 6-substituted regioisomers.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to stabilize protonation).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Indazole absorption max) and 220 nm.

  • Column Temp: 40°C.

Why this works: The acidic mobile phase suppresses the ionization of the indazole NH (making it neutral/protonated depending on pH vs pKa), improving peak shape. The C18 chemistry provides sufficient hydrophobic interaction for the tetrahydropyran ring.

Quantitative NMR (qNMR) Protocol

qNMR is the "Gold Standard" for assigning potency to a primary standard without requiring a pre-existing standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-d6 (Ensures complete solubility of the indazole).

  • Procedure:

    • Weigh ~10 mg of 5-(Tetrahydro-pyran-4-yl)-1H-indazole (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve both in 0.7 mL DMSO-d6.

    • Acquire 1H-NMR with D1 (Relaxation Delay) ≥ 30 seconds (to ensure full relaxation).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[4]

Part 5: Internal Standard Strategy for Analysis

When analyzing biological samples (e.g., DMPK studies) or complex reaction mixtures, an Internal Standard (IS) is mandatory to correct for extraction efficiency and matrix effects.

Recommended IS Options:
  • Stable Isotope Labeled (SIL): 5-(Tetrahydro-pyran-4-yl)-1H-indazole-d4 (Deuterium on the pyran ring).

    • Pros: Identical retention time, perfect compensation for matrix effects (MS ionization).

    • Cons: Expensive custom synthesis.

  • Structural Analog: 5-(Tetrahydro-furan -3-yl)-1H-indazole.

    • Pros: Cheap, similar chemistry.[5]

    • Cons: Different retention time; does not correct for specific ion suppression at the analyte's elution time.

Decision Pathway:

  • For LC-MS/MS Bioanalysis: Use the SIL-IS (Option 1).

  • For HPLC-UV Process Control: Use the Structural Analog (Option 2) or External Standardization if injection precision is <1.0%.

Part 6: Stability & Handling

  • Hygroscopicity: Indazoles can form hydrates. Always equilibrate the standard to room temperature before weighing. Perform a Karl Fischer (KF) titration; if water > 0.5%, correct the assay value on the CoA.

  • Storage: -20°C, desiccated. Protect from light (indazole ring is UV-sensitive over long periods).

References

  • International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[6] [Link]

  • PubChem. Compound Summary: 5-(Tetrahydro-2H-pyran-4-yl)-1H-indazole (CAS 885272-70-8). National Library of Medicine.[9] [Link]

  • Pauli, G. F., et al. The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of Medicinal Chemistry (2014). [Link]

  • European Medicines Agency (EMA). Guideline on the specification limits for residues of metal catalysts or metal reagents. (2008).[4][6] [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-(Tetrahydro-pyran-4-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 885272-70-8) is a heterocyclic building block commonly used in the synthesis of kinase inhibitors. While not classified as a P-list (acutely toxic) waste by the EPA, it acts as a bioactive intermediate.

Operational Directive:

  • Do NOT dispose of via sanitary sewer or sink drains.

  • Do NOT dispose of in regular trash.

  • Treat as Hazardous Chemical Waste: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" streams depending on its state.

Hazard Identification & Risk Assessment

Effective disposal requires understanding the specific risks associated with the molecule's pharmacophore.

PropertyData / CharacteristicOperational Implication
Molecular Structure Indazole ring fused with TetrahydropyranNitrogen-rich heterocycle; potential for aquatic toxicity.
Physical State Solid (Powder/Crystalline)Inhalation hazard (dust). Requires particulate control during transfer.
GHS Classification Warning: Irritant (H315, H319), STOT SE 3 (H335)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Reactivity Stable; Incompatible with strong oxidizersSegregation Critical: Do not mix with nitric acid or perchlorates in waste drums.
RCRA Status Non-listed (unless in specific solvents)Classify as Non-Regulated Organic Waste (unless mixed with listed solvents) but manage as Hazardous for safety.

Scientist's Note: Although this specific isomer may not have a dedicated U-list number, the indazole core suggests biological activity. In drug discovery, we apply the Precautionary Principle : treat all bioactive intermediates as if they possess the toxicity profile of the final drug candidate until proven otherwise.

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated paper towels, spill cleanup materials.

  • Containment: Transfer the solid material into a clear, polyethylene bag or a wide-mouth high-density polyethylene (HDPE) jar.

    • Why? Clear containment allows EHS personnel to visually verify contents without opening the container, reducing exposure risk.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: Write "5-(Tetrahydro-pyran-4-yl)-1H-indazole" (do not use abbreviations like "Indazole-THP").

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated Solid Hazardous Waste Drum (usually a blue or black open-top drum).

B. Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Compound dissolved in DMSO, Methanol, Ethyl Acetate, or DCM.

  • Characterize the Solvent: The disposal route is dictated by the solvent, not just the solute.

    • Scenario A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform

      
      Halogenated Waste Stream .
      
    • Scenario B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate

      
      Non-Halogenated Waste Stream .
      
  • pH Check: Ensure the solution is neutral (pH 6-8).

    • Why? Indazoles can protonate in strong acids. If the waste stream is highly acidic, it must be neutralized or tagged specifically as "Acidic Organic Waste" to prevent exothermic reactions in the central waste tank.

  • Transfer: Pour into the appropriate carboy (typically HDPE or Safety Can) using a funnel to prevent spills.

  • Log It: Update the waste log attached to the carboy. List the solvent as the primary volume and the Indazole as a "Trace Contaminant" (<1%).

C. Empty Container Management (The "Triple Rinse" Rule)

Regulatory Standard: EPA 40 CFR § 261.7

  • Rinse: Triple rinse the original glass vial with a compatible solvent (e.g., acetone or methanol).

  • Collect Rinsate: Pour the rinsate into the Liquid Organic Waste container. Do not pour rinsate down the sink.

  • Deface: Cross out the label on the original bottle or remove it entirely.

  • Recycle/Trash: Once triple-rinsed and defaced, the glass bottle can be placed in the "Glass Trash" or "Recycling" bin (depending on facility rules).

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of 5-(Tetrahydro-pyran-4-yl)-1H-indazole.

DisposalWorkflow Start Waste Generation: 5-(Tetrahydro-pyran-4-yl)-1H-indazole StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Powder, wipes, debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, mother liquor) StateCheck->LiquidPath Liquid ContainerCheck Is it an Empty Container? SolidPath->ContainerCheck SolventCheck Check Solvent Type LiquidPath->SolventCheck TripleRinse Triple Rinse with Solvent (Collect Rinsate as Liquid Waste) ContainerCheck->TripleRinse Yes (Empty Bottle) SolidDrum Solid Hazardous Waste Drum (Double Bagged) ContainerCheck->SolidDrum No (Chemical/Debris) GlassTrash Deface Label -> Glass Trash TripleRinse->GlassTrash HaloWaste Halogenated Waste Carboy (e.g., DCM, Chloroform) SolventCheck->HaloWaste Contains Halogens NonHaloWaste Non-Halogenated Waste Carboy (e.g., MeOH, DMSO) SolventCheck->NonHaloWaste No Halogens

Figure 1: Decision tree for segregating solid and liquid waste streams to ensure regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a spill of 5-(Tetrahydro-pyran-4-yl)-1H-indazole:

  • Isolate: Evacuate the immediate area if dust is airborne. Mark the zone.

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, use an N95 respirator or half-mask.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Sweep carefully into a dustpan.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.

  • Clean Up: Wipe the surface with a soap/water solution, followed by an ethanol wipe.

  • Disposal: Place all cleanup materials (towels, gloves, absorbents) into the Solid Hazardous Waste drum.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 75317 (Related Indazole Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Personal protective equipment for handling 5-(Tetrahydro-pyran-4-YL)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive operational manual for the safe handling, storage, and disposal of 5-(Tetrahydro-pyran-4-yl)-1H-indazole (CAS: 885272-70-8). It is designed for researchers requiring immediate, actionable safety protocols beyond standard Safety Data Sheet (SDS) summaries.

Executive Safety Summary

Hazard Banding: OEB 3 (Occupational Exposure Band 3: 10–100 µg/m³) – Default assignment for novel pharmacophores with irritant properties. Primary Hazards: Respiratory sensitization potential (precautionary), severe eye irritation (H319), and skin irritation (H315). Critical Control: All solid-phase handling must occur within a certified chemical fume hood or powder containment enclosure.

Quick-Reference PPE Matrix
Protection ZoneMinimum RequirementEnhanced Requirement (Solution Phase / Spills)
Respiratory Engineering Control (Fume Hood)N95/P100 Respirator (if hood unavailable)
Ocular ANSI Z87.1 Safety Glasses w/ Side ShieldsChemical Splash Goggles
Dermal (Hand) Nitrile (0.11 mm) - Single PairNitrile (Double gloved) or Laminate (if in DMSO)
Dermal (Body) Standard Lab Coat (Buttoned)Tyvek® Sleeves or Apron

Risk Assessment & Hazard Identification

As a structural analog to kinase inhibitors, 5-(Tetrahydro-pyran-4-yl)-1H-indazole possesses a fused nitrogen-heterocycle core. While specific toxicological data may be sparse, the Precautionary Principle dictates treating this compound as a bioactive agent.

  • Inhalation Risk: High. The tetrahydropyran moiety increases lipophilicity, potentially aiding mucosal absorption. Fine particulates generated during weighing can deeply penetrate lung tissue.

  • Solvent Effects: When dissolved in carrier solvents like DMSO or DMF , the compound's skin permeability increases significantly. Standard nitrile gloves offer poor protection against DMSO-solvated transport.

  • Static Hazard: Indazole derivatives are often crystalline solids prone to static charging. This can cause "fly-away" powder, increasing inhalation risk during transfer.

Operational Protocols

Phase A: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and bottle integrity inside a fume hood.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Indazoles can oxidize slowly; moisture protection is critical to prevent caking.

  • Segregation: Store away from strong oxidizing agents (e.g., peroxides, permanganates) to prevent exothermic decomposition.

Phase B: Weighing & Transfer (Critical Step)

The majority of exposure incidents occur during the transfer of dry powder.

  • Engineering Setup: Verify fume hood face velocity is 80–100 fpm.

  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat and spatula before touching the powder.

  • Technique:

    • Place the balance inside the hood.

    • Tare the weighing vessel.

    • Transfer small amounts using a micro-spatula. Do not pour from the stock bottle.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe before removing it from the hood. If the wipe shows residue (UV check if applicable), your transfer technique was insufficient.

Phase C: Reaction Setup & Solubilization

Warning: If using DMSO or DMF as a solvent, upgrade glove material.

  • Protocol:

    • Wear double nitrile gloves or Silver Shield/4H laminate gloves .

    • Add solvent slowly to the solid.

    • Seal the reaction vessel immediately.

    • Causality: DMSO permeates standard nitrile in <5 minutes, carrying the dissolved indazole through the skin barrier.

Decision Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate protective equipment based on the physical state and solvent system.

PPE_Decision_Tree Start Start: Handling 5-(Tetrahydro-pyran-4-yl)-1H-indazole State Physical State? Start->State Solid Solid / Powder State->Solid Dry Powder Solution In Solution State->Solution Dissolved Weighing Task: Weighing/Transfer Solid->Weighing SolventCheck Solvent Type? Solution->SolventCheck PPE_Solid PPE: Nitrile Gloves + Lab Coat Control: Fume Hood REQUIRED Risk: Inhalation Weighing->PPE_Solid StandardSolvent Methanol/Ethanol/Water SolventCheck->StandardSolvent PenetratingSolvent DMSO/DMF/DMAc SolventCheck->PenetratingSolvent PPE_StdLiq PPE: Nitrile Gloves (Splash Guard) Control: Fume Hood Risk: Splash/Irritation StandardSolvent->PPE_StdLiq PPE_HighRisk PPE: Laminate/Butyl Gloves Control: Closed System Risk: Transdermal Absorption PenetratingSolvent->PPE_HighRisk

Caption: Operational decision tree for selecting PPE based on physical state and carrier solvent risks.

Decontamination & Waste Disposal[1][2]

Spill Management
  • Dry Spill (Powder):

    • Do NOT sweep (creates dust).[1]

    • Cover with wet paper towels (water or ethanol) to dampen.

    • Wipe up and place in a sealed bag.

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.

    • Clean surface with 10% bleach solution followed by water to degrade potential biological activity.

Disposal[3][4][5][6]
  • Solid Waste: Dispose of as Hazardous Chemical Waste (Tag: Toxic/Irritant).

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Container: Triple rinse empty bottles with methanol before disposal; treat rinsate as hazardous waste.

References

  • National Center for Biotechnology Information (PubChem). 4,5,6,7-tetrahydro-1H-indazole (Compound Summary). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Permissible Exposure Limits. Retrieved from [Link]

  • Esco Pharma. Occupational Exposure Banding (OEB) Guidelines.[2] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Reactant of Route 1
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5-(Tetrahydro-pyran-4-YL)-1H-indazole
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5-(Tetrahydro-pyran-4-YL)-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.